molecular formula C20H32O5 B7852388 15(R)-Prostaglandin D2

15(R)-Prostaglandin D2

Número de catálogo: B7852388
Peso molecular: 352.5 g/mol
Clave InChI: BHMBVRSPMRCCGG-OFUVTSKXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

15(R)-Prostaglandin D2 is a useful research compound. Its molecular formula is C20H32O5 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(Z)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16?,17-,18?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMBVRSPMRCCGG-OFUVTSKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1C(C(CC1=O)O)C/C=C\CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 15(R)-Prostaglandin D2: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of the well-known inflammatory mediator, Prostaglandin (B15479496) D2 (PGD2). While prostaglandins (B1171923) featuring a 15(R) configuration were historically considered biologically inactive, 15(R)-PGD2 has been identified as a potent and selective agonist of the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] This characteristic has established 15(R)-PGD2 as an invaluable molecular tool for probing the function of the DP2 receptor in the context of inflammatory and allergic diseases. This technical guide offers a comprehensive overview of the discovery, chemical synthesis, and biological functions of 15(R)-PGD2.

Discovery of this compound

The initial discovery of prostaglandins in the 1930s by Ulf von Euler, and their subsequent isolation and structural elucidation by researchers like Sune Bergström and Bengt Samuelsson, laid the groundwork for understanding this critical class of lipid mediators.[2][3] Prostaglandins are synthesized from arachidonic acid through the cyclooxygenase (COX) pathway, with PGD2 being a prominent product in mast cells and the brain.[4]

The scientific interest in 15(R)-PGD2 was largely spurred by investigations into its synthetic analog, 15(R)-methyl-PGD2. This synthetic compound demonstrated surprisingly high potency as a DP2 receptor agonist, far exceeding that of its 15(S) counterpart.[5][6] This unexpected finding led to the hypothesis that 15(R)-PGD2, which could potentially be formed endogenously via non-enzymatic, free-radical-catalyzed pathways as an isoprostane, might also possess significant biological activity.[1] Subsequent chemical synthesis and rigorous biological testing confirmed that 15(R)-PGD2 is, in fact, a potent and selective agonist for the DP2 receptor.[1][7] This confirmation has fueled ongoing research into its potential physiological and pathological roles in inflammatory responses.

Synthesis of this compound

The total synthesis of 15(R)-PGD2 has been successfully achieved, providing a reliable source of this compound for research.[7][8] Synthetic routes typically employ well-established strategies in prostaglandin chemistry, such as the use of the Corey lactone as a key chiral building block and the Wittig reaction for the construction of the carbon skeleton. A critical aspect of the synthesis is the precise stereochemical control required to establish the desired (R) configuration at the C15 hydroxyl group.

Experimental Protocol: Total Synthesis of this compound (A Representative Method)

The following protocol outlines a representative synthetic approach based on established methodologies in prostaglandin synthesis. For precise experimental details, including reagent quantities, reaction conditions, and yields, it is essential to consult the primary scientific literature, such as the work by Kim et al. in Bioorganic & Medicinal Chemistry Letters (2005).[7]

Materials:

  • Corey lactone diol

  • Protecting group reagents (e.g., tert-butyldimethylsilyl chloride, imidazole)

  • Oxidizing agents (e.g., Swern oxidation reagents: oxalyl chloride, DMSO, triethylamine)

  • Wittig reagent precursor (e.g., (4-carboxybutyl)triphenylphosphonium bromide)

  • Strong base (e.g., sodium bis(trimethylsilyl)amide)

  • Reagents for the lower side chain (e.g., derivatives of (R)-1-octyn-3-ol)

  • Organocuprate reagents

  • Deprotection reagents (e.g., tetrabutylammonium (B224687) fluoride)

  • Chromatography supplies (silica gel, HPLC columns, and appropriate solvents)

Procedure:

  • Protection of Hydroxyl Groups: The hydroxyl groups of the Corey lactone diol are protected to prevent their interference in subsequent reactions. A common strategy is the formation of tert-butyldimethylsilyl (TBDMS) ethers.

  • Oxidation of the C9 Hydroxyl Group: The hydroxyl group at the C9 position is selectively oxidized to a ketone, which is characteristic of the D-series prostaglandins. This transformation is often accomplished using mild oxidation conditions, such as a Swern oxidation.

  • Introduction of the α-Side Chain: The α-side chain is installed using a Wittig reaction. This involves the reduction of the lactone to the corresponding lactol, followed by reaction with a phosphorus ylide generated from a phosphonium (B103445) salt like (4-carboxybutyl)triphenylphosphonium bromide.

  • Introduction of the ω-Side Chain: The ω-side chain, which incorporates the crucial 15(R)-hydroxyl group, is introduced through a conjugate addition of an organocuprate reagent to an enone intermediate. The stereochemistry at the C15 position is controlled by using a chiral precursor for the ω-side chain, such as a derivative of (R)-1-octyn-3-ol.

  • Deprotection and Purification: All protecting groups are removed, and the crude 15(R)-PGD2 is purified using chromatographic methods, typically high-performance liquid chromatography (HPLC), to obtain the final product with high purity.

  • Characterization: The chemical structure and stereochemistry of the synthesized 15(R)-PGD2 are rigorously confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data

The biological activity of 15(R)-PGD2 and related compounds has been extensively characterized. The following tables provide a summary of key quantitative data from various in vitro assays.

Table 1: Receptor Binding Affinity of Prostaglandins at the DP2 (CRTH2) Receptor

CompoundReceptorAssay TypeKi (nM)
PGD2Human DP2Radioligand Binding2.4 - 61
15(R)-methyl-PGD2Human DP2Not SpecifiedPotent Agonist
13,14-dihydro-15-keto-PGD2Human DP2Radioligand Binding2.91
15-deoxy-Δ12,14-PGJ2Human DP2Radioligand Binding3.15

Table 2: Functional Activity of 15(R)-PGD2 and Analogs on Eosinophils

CompoundAssayEC50 (nM)
15(R)-methyl-PGD2Eosinophil Chemotaxis1.7[5][6]
PGD2Eosinophil Chemotaxis10[5][6]
15S-methyl-PGD2Eosinophil Chemotaxis128[5][6]
15(R)-methyl-PGD2Eosinophil CD11b Expression~1.4[6]

Signaling Pathways and Biological Function

15(R)-PGD2 exerts its biological effects predominantly through its interaction with the DP2 receptor. The DP2 receptor is a G-protein coupled receptor (GPCR) that is linked to an inhibitory G-protein, Gαi.

DP2_Signaling_Pathway DP2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15R_PGD2 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor 15R_PGD2->DP2 Binds G_protein Gαiβγ DP2->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC PLC G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC PKC DAG->PKC Activates Chem_Cyto Chemotaxis & Cytokine Release Ca2_ER->Chem_Cyto Contributes to MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates MAPK->Chem_Cyto Leads to

DP2 Receptor Signaling Pathway

The binding of 15(R)-PGD2 to the DP2 receptor triggers a series of intracellular signaling events:

  • G-protein Activation: Ligand binding induces a conformational change in the DP2 receptor, which in turn activates the associated Gαi protein by catalyzing the exchange of GDP for GTP on the Gαi subunit.

  • G-protein Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the activity of the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Signaling by Gβγ: The liberated Gβγ dimer is also an active signaling molecule and can activate downstream effectors, including phospholipase C (PLC).

  • Calcium Mobilization: The activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • MAPK Pathway Activation: The rise in intracellular calcium levels and the activation of PKC can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.

Biological Consequences:

The signaling cascade initiated by the binding of 15(R)-PGD2 to the DP2 receptor culminates in several important biological responses, particularly in immune cells such as eosinophils, basophils, and Th2 lymphocytes:

  • Chemotaxis: The directed migration of these immune cells towards the source of 15(R)-PGD2. This is a fundamental process in the recruitment and accumulation of inflammatory cells at sites of allergic inflammation.

  • Cell Activation: The upregulation of cell surface adhesion molecules, such as CD11b on eosinophils, which facilitates their interaction with the endothelium and other cells.

  • Cytokine Release: The stimulation of the release of pro-inflammatory cytokines, which further amplifies the inflammatory response.

Experimental Workflow: Synthesis and Biological Evaluation of 15(R)-PGD2

Experimental_Workflow Experimental Workflow for 15(R)-PGD2 Research cluster_synthesis Synthesis of 15(R)-PGD2 cluster_bioassay Biological Evaluation start Corey Lactone Diol step1 Protection of Hydroxyl Groups start->step1 step2 Oxidation of C9-OH step1->step2 step3 Wittig Reaction (α-side chain) step2->step3 step4 Conjugate Addition (ω-side chain with 15(R) stereocenter) step3->step4 step5 Deprotection step4->step5 purification HPLC Purification step5->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization final_product Pure 15(R)-PGD2 characterization->final_product receptor_binding DP2 Receptor Binding Assay final_product->receptor_binding functional_assay Eosinophil Chemotaxis Assay final_product->functional_assay data_analysis Data Analysis (Ki, EC50) receptor_binding->data_analysis functional_assay->data_analysis conclusion Confirmation of Potent and Selective DP2 Agonism data_analysis->conclusion

Workflow for 15(R)-PGD2 Research

Conclusion

This compound has been established as a critical pharmacological tool for the investigation of the DP2 receptor's role in health and disease. Its stereospecific synthesis has enabled detailed studies of its potent and selective agonistic activity. The downstream signaling pathways activated by 15(R)-PGD2, primarily through Gαi-coupled mechanisms, are central to pro-inflammatory responses such as chemotaxis and the activation of key immune cells. Continued research into the endogenous production and regulation of 15(R)-PGD2 is likely to provide further insights into its significance as a mediator in allergic and inflammatory conditions, and may ultimately identify new therapeutic targets for these diseases.

References

15(R)-Prostaglandin D2 stereochemistry and biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 15(R)-Prostaglandin D2: Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, particularly in allergic inflammation. Its biological effects are transduced by two distinct G-protein-coupled receptors: the DP1 receptor and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The stereochemistry of PGD2 analogs profoundly influences their receptor selectivity and biological potency. This technical guide focuses on this compound, a stereoisomer of the naturally occurring 15(S)-PGD2. We delve into its unique stereochemical configuration, its potent and selective agonist activity at the DP2 receptor, the downstream signaling cascades it initiates, and the experimental methodologies used to characterize its function.

Stereochemistry of this compound

Prostaglandins (B1171923) are structurally defined by a prostanoic acid skeleton, which consists of a 20-carbon carboxylic acid with a cyclopentane (B165970) ring. The stereochemistry at various chiral centers is crucial for biological activity. The endogenously synthesized, enzymatically produced form of PGD2 is 15(S)-PGD2.

This compound, as its name implies, differs in the spatial orientation of the hydroxyl group at the carbon-15 (B1200482) position. Its formal chemical name is 9α,15R-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic acid.[1] While prostaglandins with the 15(R) hydroxyl configuration typically exhibit low biological activity, 15(R)-PGD2 is a notable exception, displaying potent and specific biological functions.[2] This unnatural R-configuration is key to its selective interaction with the DP2 receptor.[3][4]

Biological Activity and Receptor Selectivity

The biological effects of PGD2 and its analogs are primarily mediated by the DP1 and DP2 receptors, which often trigger opposing cellular responses.

  • DP1 Receptor: This receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[3] This pathway is often associated with anti-inflammatory effects, such as vasodilation and inhibition of platelet aggregation.

  • DP2 Receptor (CRTH2): This receptor is coupled to a Gi protein. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP, and simultaneously triggers intracellular calcium mobilization and activation of downstream kinases.[5][6] The DP2 receptor is predominantly expressed on key cells of the type 2 inflammatory response, including T helper 2 (Th2) cells, eosinophils, and basophils.[1][3]

15(R)-PGD2 is a potent and selective agonist for the DP2 receptor.[1][3] Its activity at the DP1 receptor is significantly weaker.[3] Studies have shown that 15(R)-PGD2 can induce DP2-mediated responses, such as CD11b expression in basophils and eosinophils, as well as actin polymerization and migration in eosinophils, with a potency comparable to that of PGD2 itself.[3]

The significance of the 15(R) configuration is further highlighted by the analog 15(R)-methyl-PGD2. This compound is approximately five times more potent than PGD2 and about 75 times more potent than its 15(S)-methyl-PGD2 counterpart in activating eosinophils via the DP2 receptor.[3][4] This makes 15(R)-PGD2 and its derivatives invaluable chemical tools for specifically investigating the physiological and pathological roles of the DP2 receptor in diseases like asthma and allergic rhinitis.[4][7]

Signaling Pathways

The selective agonism of 15(R)-PGD2 for the DP2 receptor dictates its cellular effects. Upon binding, it initiates a signaling cascade characteristic of Gi-coupled receptors, promoting a pro-inflammatory cellular phenotype.

G_protein_signaling PGD2 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds G_protein Gi Protein (αβγ) DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi Inhibits Ca_ion Ca²⁺ Mobilization G_protein->Ca_ion βγ Activates PLC cAMP cAMP AC->cAMP Conversion of ATP Migration Cell Migration & Chemotaxis cAMP->Migration Reduction Leads to Actin Actin Polymerization Ca_ion->Actin Actin->Migration

Caption: Signaling pathway of 15(R)-PGD2 via the DP2 (CRTH2) receptor.

Quantitative Data Summary

The following tables summarize the quantitative data on the potency of 15(R)-PGD2 and related compounds at the DP1 and DP2 receptors.

Table 1: Functional Potency (EC50) of PGD2 Analogs in Human Eosinophils

Compound Biological Response Receptor Target EC50 Value (nM) Reference
15(R)-methyl-PGD2 Chemotaxis DP2 1.7 [4]
CD11b Expression DP2 1.4 [8]
Actin Polymerization DP2 3.8 [8]
PGD2 Chemotaxis DP2 10 [4]
15(S)-methyl-PGD2 Chemotaxis DP2 128 [4]

| 15(R)-methyl-PGD2 | cAMP Increase (Platelets) | DP1 | >10,000 |[8] |

Table 2: Receptor Binding Affinity (Ki) of PGD2 and Metabolites at DP2 (CRTH2)

Compound Binding Affinity (Ki) in nM Reference
PGD2 2.4 [9]
13,14-dihydro-15-keto PGD2 2.91 [9]

| 15-deoxy-Δ¹²,¹⁴-PGJ2 | 3.15 |[9] |

Experimental Protocols

Total Chemical Synthesis of 15(R)-PGD2

The first total synthesis of 15(R)-PGD2 has been accomplished, providing a crucial source of this molecule for research.[2][10] The detailed synthetic route is described by Kim, S., et al. in Bioorganic & Medicinal Chemistry Letters (2005).[1] The method allows for the efficient production of 15(R)-PGD2 and its precursor, 15(R)-PGE2, enabling structure-activity relationship studies and in-depth biological investigation.[10]

Eosinophil Chemotaxis Assay

This functional assay measures the ability of a compound to induce the directed migration of eosinophils, a key process in allergic inflammation mediated by the DP2 receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (Boyden Chamber) cluster_analysis Incubation & Analysis A Isolate Eosinophils from human peripheral blood B Resuspend cells in assay buffer A->B E Add eosinophil suspension to upper chamber B->E C Add 15(R)-PGD2 (or other chemoattractant) to lower chamber D Place porous membrane (e.g., 5 µm pores) over lower chamber F Incubate at 37°C (e.g., 60-90 min) E->F G Fix and stain cells on the underside of the membrane F->G H Quantify migrated cells via microscopy G->H

Caption: Experimental workflow for a typical eosinophil chemotaxis assay.

Receptor Binding Assay

To determine the binding affinity (Ki) of 15(R)-PGD2 for the DP2 receptor, a competitive radioligand binding assay is employed.

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human DP2 (CRTH2) receptor or from primary cells like eosinophils.

  • Assay Components: The assay mixture includes the prepared membranes, a constant concentration of radiolabeled PGD2 (e.g., [³H]PGD2), and varying concentrations of the unlabeled competitor ligand (15(R)-PGD2).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

DP1 Receptor Functional Assay (Adenylyl Cyclase Activity)

To confirm the low activity of 15(R)-PGD2 at the DP1 receptor, an adenylyl cyclase activity assay is performed, typically using human platelets which are rich in DP1 receptors.[3]

  • Cell Preparation: Human platelets are isolated from whole blood.

  • Stimulation: Platelets are incubated with various concentrations of the test compound (e.g., 15(R)-PGD2) or a known DP1 agonist as a positive control.

  • Lysis and Measurement: After incubation, the reaction is stopped, and the cells are lysed. The concentration of cAMP in the lysate is measured using a commercially available enzyme immunoassay (EIA) or a similar detection method.

  • Analysis: An increase in cAMP levels relative to the vehicle control indicates DP1 receptor activation. 15(R)-PGD2 is expected to show a very weak response in this assay.[3]

Conclusion

This compound is a stereoisomer of PGD2 that demonstrates remarkable biological specificity. Its 15(R) configuration confers potent and selective agonist activity at the DP2 (CRTH2) receptor while having minimal effect on the DP1 receptor. This selectivity makes it an indispensable tool for elucidating the distinct roles of the DP2 receptor in the pathophysiology of allergic inflammation. The activation of the DP2 receptor by 15(R)-PGD2 on eosinophils, basophils, and Th2 cells triggers pro-inflammatory responses, including chemotaxis and cellular activation. For drug development professionals, understanding the structure-activity relationship of 15(R)-PGD2 and its analogs provides a clear rationale for the design of selective DP2 receptor modulators for the treatment of asthma, atopic dermatitis, and other allergic diseases.

References

An In-depth Technical Guide to 15(R)-Prostaglandin D2 as a Selective DP2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, particularly in the realm of allergic inflammation. Its biological effects are mediated through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gs proteins and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gi/o proteins to decrease cAMP and increase intracellular calcium.[1][2][3] The DP2 receptor is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, making it a key player in the orchestration of type 2 immune responses.

This technical guide focuses on 15(R)-Prostaglandin D2 (15(R)-PGD2), a stereoisomer of the naturally occurring 15(S)-PGD2, and its role as a potent and selective agonist of the DP2 receptor. Due to its selectivity and resistance to metabolism, 15(R)-PGD2 and its methylated analog, 15(R)-methyl-PGD2, serve as invaluable tools for elucidating the physiological and pathophysiological functions of the DP2 receptor in inflammatory diseases.[2][4]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of 15(R)-PGD2 and related compounds at the DP2 receptor.

Table 1: Binding Affinity of Prostaglandin Analogs at the DP2 Receptor

CompoundReceptorAssay TypeKi (nM)pKiReference
PGD2DP2Radioligand Binding2.4 - 618.6[5]
15(R)-PGD2DP2Not SpecifiedPotent AgonistNot Specified[3]
IndomethacinDP2Not SpecifiedNot Specified7.6[5]

Note: Data for 15(R)-PGD2 binding affinity is limited in the reviewed literature, though it is consistently referred to as a potent agonist.

Table 2: Functional Potency of Prostaglandin Analogs in DP2 Receptor-Mediated Assays

CompoundAssayCell TypeEC50 (nM)Reference
15(R)-methyl-PGD2Eosinophil ChemotaxisHuman Eosinophils1.7[2]
PGD2Eosinophil ChemotaxisHuman Eosinophils10[2]
15S-methyl-PGD2Eosinophil ChemotaxisHuman Eosinophils128[2]
15(R)-PGD2CD11b ExpressionHuman Eosinophils & BasophilsSimilar to PGD2[3]
15(R)-PGD2Actin PolymerizationHuman EosinophilsSimilar to PGD2[3]
15(R)-PGD2Eosinophil MigrationHuman EosinophilsSimilar to PGD2[3]

Signaling Pathways

Activation of the DP2 receptor by 15(R)-PGD2 initiates a signaling cascade through the heterotrimeric G protein, Gαi/o. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which can activate downstream effector molecules.

DP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGD2 15(R)-PGD2 DP2 DP2 Receptor (CRTH2) PGD2->DP2 Gi Gi/o Protein (αβγ) DP2->Gi Activation G_alpha_i Gαi-GTP Gi->G_alpha_i Dissociation G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_alpha_i->AC Inhibition G_beta_gamma->PLC Cellular_Response Cellular Response (Chemotaxis, Degranulation) cAMP->Cellular_Response Modulation ATP ATP ATP->cAMP AC PIP2 PIP2 PIP2->IP3 PLC PIP2->DAG PLC Ca2_ER Ca²⁺ (ER Store) IP3->Ca2_ER Release Ca2_cyto [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->Cellular_Response

Caption: DP2 receptor signaling cascade initiated by 15(R)-PGD2.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of 15(R)-PGD2 for the DP2 receptor expressed in cell membranes.

Materials:

  • Membrane preparation from cells overexpressing the human DP2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-PGD2.

  • Unlabeled 15(R)-PGD2 and PGD2 (for positive control).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

  • 96-well filter plates (e.g., GF/C).[6]

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize DP2-expressing cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[5][6]

  • Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-PGD2 (e.g., 0.4 nM).[5]

  • Competition: Add increasing concentrations of unlabeled 15(R)-PGD2 to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled PGD2).[5]

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate for 60 minutes at 30°C with gentle agitation.[6]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate.[6]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]

  • Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity.[6]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for 15(R)-PGD2 and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand_Binding_Workflow Start Start Prep_Membranes Prepare DP2-expressing cell membranes Start->Prep_Membranes Setup_Assay Set up 96-well plate with [³H]-PGD2 and unlabeled 15(R)-PGD2 concentrations Prep_Membranes->Setup_Assay Add_Membranes Add membrane preparation to initiate binding Setup_Assay->Add_Membranes Incubate Incubate at 30°C for 60 minutes Add_Membranes->Incubate Filter_Wash Terminate by rapid filtration and wash with cold buffer Incubate->Filter_Wash Count Perform scintillation counting Filter_Wash->Count Analyze Analyze data to determine IC₅₀ and calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This protocol describes a method to measure intracellular calcium mobilization in response to 15(R)-PGD2 in cells expressing the DP2 receptor, using a fluorescent calcium indicator.

Materials:

  • CHO or HEK293 cells stably expressing the human DP2 receptor.

  • 15(R)-PGD2.

  • Fluo-4 AM calcium indicator dye.[8][9]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[9]

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate DP2-expressing cells in microplates and incubate overnight.[9]

  • Dye Loading: Prepare a Fluo-4 AM dye-loading solution in assay buffer. Remove the cell culture medium and add the dye-loading solution to the cells.[8]

  • Incubation: Incubate the cells for 1 hour at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.[8]

  • Compound Preparation: Prepare serial dilutions of 15(R)-PGD2 in assay buffer in a separate compound plate.

  • Measurement: Place the cell plate and compound plate in the fluorescence microplate reader. The instrument will add the 15(R)-PGD2 solutions to the cells while simultaneously measuring the fluorescence intensity (Ex/Em = ~490/525 nm) over time.[9]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the 15(R)-PGD2 concentration to generate a dose-response curve and determine the EC₅₀ value.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate DP2-expressing cells in microplates Start->Plate_Cells Load_Dye Load cells with Fluo-4 AM dye Plate_Cells->Load_Dye Incubate_Dye Incubate for dye uptake and de-esterification Load_Dye->Incubate_Dye Prepare_Compound Prepare serial dilutions of 15(R)-PGD2 Incubate_Dye->Prepare_Compound Measure_Fluorescence Use a plate reader to add compound and measure fluorescence changes Prepare_Compound->Measure_Fluorescence Analyze_Data Analyze data to generate dose-response curve and determine EC₅₀ Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a calcium mobilization assay.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol details a method to assess the chemotactic effect of 15(R)-PGD2 on human eosinophils using a modified Boyden chamber.

Materials:

  • Isolated human eosinophils from peripheral blood.

  • 15(R)-PGD2.

  • Chemotaxis Buffer (e.g., RPMI 1640 with 1% FBS and 10 mM HEPES).

  • Modified Boyden chamber with a microporous membrane (e.g., 5.0 µm pore size).[10][11]

  • Staining solution (e.g., Weigert solution or Chromotrope 2R).[1][10]

  • Microscope.

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using negative immunomagnetic selection or density gradient centrifugation.

  • Chamber Setup: Place the microporous membrane in the Boyden chamber, separating the upper and lower wells.

  • Chemoattractant Addition: Add different concentrations of 15(R)-PGD2 diluted in chemotaxis buffer to the lower wells. Add buffer alone as a negative control.

  • Cell Addition: Add the isolated eosinophil suspension to the upper wells.[10]

  • Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified CO₂ incubator.[10]

  • Cell Fixation and Staining: After incubation, remove the membrane, fix it, and stain the migrated cells.[10]

  • Cell Counting: Count the number of eosinophils that have migrated to the lower side of the membrane using a microscope.

  • Data Analysis: Plot the number of migrated cells against the log of the 15(R)-PGD2 concentration to determine the chemotactic response and calculate the EC₅₀.

Chemotaxis_Assay_Workflow Start Start Isolate_Eos Isolate human eosinophils Start->Isolate_Eos Setup_Chamber Assemble Boyden chamber with microporous membrane Isolate_Eos->Setup_Chamber Add_Agonist Add 15(R)-PGD2 to lower wells Setup_Chamber->Add_Agonist Add_Cells Add eosinophil suspension to upper wells Add_Agonist->Add_Cells Incubate Incubate at 37°C for 1-3 hours Add_Cells->Incubate Fix_Stain Fix and stain the migrated cells on the membrane Incubate->Fix_Stain Count_Cells Count migrated cells using a microscope Fix_Stain->Count_Cells Analyze Analyze data to determine chemotactic response and EC₅₀ Count_Cells->Analyze End End Analyze->End

Caption: Workflow for an eosinophil chemotaxis assay.

Conclusion

This compound and its analogs are potent and selective agonists of the DP2 receptor, making them indispensable tools for investigating the role of this receptor in allergic and inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the pharmacology of the DP2 receptor and to aid in the development of novel therapeutics targeting this important pathway. The distinct signaling cascade initiated by DP2 activation, leading to cellular responses such as chemotaxis and degranulation, underscores its significance as a pro-inflammatory mediator. Further research into the selectivity profile of 15(R)-PGD2 across a broader range of prostanoid receptors will continue to refine our understanding of its utility as a specific pharmacological probe.

References

The 15(R)-Prostaglandin D2 Signaling Pathway in Eosinophils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in the pathogenesis of allergic inflammation, with eosinophils being a primary target. The 15(R) stereoisomer of PGD2, 15(R)-Prostaglandin D2, has emerged as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of the 15(R)-PGD2/CRTH2 signaling axis in eosinophils triggers a cascade of intracellular events culminating in cellular responses that are central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis. This technical guide provides an in-depth exploration of this signaling pathway, presenting quantitative data on agonist potency, detailed experimental protocols for studying eosinophil function, and visual representations of the molecular interactions and experimental workflows.

The this compound Signaling Pathway

The binding of this compound to the G-protein coupled receptor CRTH2 on the surface of eosinophils initiates a signaling cascade that governs the pro-inflammatory functions of these cells.[1][2] CRTH2 is preferentially coupled to the Gαi subunit of the heterotrimeric G-protein complex.[1] Upon agonist binding, Gαi dissociates from the Gβγ dimer, leading to the activation of downstream effector molecules.

Key downstream signaling events include:

  • Phospholipase C (PLC) Activation: The Gβγ subunit is thought to activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1] This rapid increase in cytosolic calcium is a critical event for many subsequent cellular responses.

  • Phosphoinositide 3-Kinase (PI3K) Activation: Both Gαi and Gβγ subunits can activate Phosphoinositide 3-Kinase (PI3K), particularly the PI3Kγ isoform, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a docking site for various signaling proteins containing pleckstrin homology (PH) domains, such as Akt/PKB.

  • MAP Kinase Activation: The activation of PLC and PI3K pathways leads to the phosphorylation and activation of Mitogen-Activated Protein (MAP) kinases, including p38 and ERK. The activation of these kinases is crucial for cellular processes like chemotaxis and degranulation.

  • Syk Kinase Phosphorylation: Spleen tyrosine kinase (Syk) has also been identified as a downstream effector in PGD2-mediated eosinophil activation, although its precise placement in the 15(R)-PGD2 pathway requires further elucidation.[4]

These signaling events orchestrate a range of eosinophil effector functions, including chemotaxis, upregulation of adhesion molecules such as CD11b, degranulation with the release of cytotoxic granule proteins like eosinophil-derived neurotoxin (EDN), and actin polymerization.[3][5][6]

Signaling Pathway Diagram

15R_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein cluster_cytosol Cytosol PGD2 15(R)-PGD2 CRTH2 CRTH2/DP2 PGD2->CRTH2 binds Gai Gαi CRTH2->Gai activates Gbg Gβγ CRTH2->Gbg releases PI3K PI3Kγ Gai->PI3K activates PLC PLC Gbg->PLC activates Gbg->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 Ca_ER ER Ca2+ Release IP3->Ca_ER triggers Ca_Mobilization ↑ [Ca2+]i Ca_ER->Ca_Mobilization MAPK_cascade MAPK Cascade Ca_Mobilization->MAPK_cascade activates Actin Actin Polymerization Ca_Mobilization->Actin PI3K->PIP2 phosphorylates Akt Akt/PKB PIP3->Akt activates Akt->MAPK_cascade activates Akt->Actin p38 p38 MAPK MAPK_cascade->p38 ERK ERK MAPK_cascade->ERK Syk Syk MAPK_cascade->Syk Chemotaxis Chemotaxis p38->Chemotaxis CD11b CD11b Expression p38->CD11b Degranulation Degranulation (EDN Release) p38->Degranulation ERK->Chemotaxis ERK->CD11b ERK->Degranulation Syk->Chemotaxis Syk->CD11b Syk->Degranulation

Caption: 15(R)-PGD2 signaling pathway in eosinophils.

Quantitative Data

The potency of this compound and related analogs in inducing eosinophil responses has been quantified in several studies. The following tables summarize the available data.

Table 1: Potency of PGD2 Analogs in Eosinophil Chemotaxis

CompoundEC50 (nM)Relative Potency vs. PGD2Reference
15(R)-methyl-PGD21.7~5.9x[3]
Prostaglandin D2 (PGD2)101x[3]
15(S)-methyl-PGD2128~0.08x[3]

Table 2: Potency of PGD2 Metabolites in Eosinophil Shape Change

CompoundEC50 (nM)Reference
Prostaglandin D2 (PGD2)0.7 ± 0.2[7]
Δ12-PGD21.2 ± 1.8[7]
15-deoxy-Δ12,14-PGD21.5 ± 1.6[7]
PGJ21.6 ± 3.8[7]
13,14-dihydro-15-keto-PGD2 (DK-PGD2)2.7 ± 2.3[7]
Δ12-PGJ25.6 ± 1.0[7]
15-deoxy-Δ12,14-PGJ212.0 ± 0.7[7]
9α,11β-PGF2> 1000[7]

Experimental Protocols

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol describes a method for quantifying the chemotactic response of eosinophils to 15(R)-PGD2 and other chemoattractants.[8][9][10][11]

  • Modified Boyden chambers

  • Polycarbonate filters (5-μm pore size)

  • Gey's balanced salt solution or RPMI-1640 with 1% FBS

  • Human eosinophils (isolated from peripheral blood)

  • This compound and other chemoattractants

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Mayer's hematoxylin (B73222) and eosin)

  • Microscope

  • Isolate human eosinophils from peripheral blood of healthy donors using standard techniques (e.g., negative selection with immunomagnetic beads).

  • Resuspend the purified eosinophils in Gey's medium or RPMI-1640 with 1% FBS at a concentration of 2.3 x 10^6 cells/mL.

  • Place the polycarbonate filter between the upper and lower compartments of the Boyden chamber.

  • Add the eosinophil suspension to the upper chamber.

  • Add the chemoattractant (e.g., 15(R)-PGD2 at various concentrations) to the lower chamber. Use medium alone as a negative control.

  • Incubate the chambers at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours.

  • After incubation, remove the filter, fix it in methanol, and stain with hematoxylin and eosin.

  • Mount the filter on a microscope slide and count the number of cells that have migrated to the lower side of the filter in several high-power fields.

  • Express the results as the mean number of migrated cells per high-power field.

Experimental Workflow: Eosinophil Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Eos Isolate Eosinophils Resuspend_Eos Resuspend Eosinophils in Assay Medium Isolate_Eos->Resuspend_Eos Add_Cells Add Eosinophils to Upper Chamber Resuspend_Eos->Add_Cells Prep_Chamber Assemble Boyden Chamber with Filter Prep_Chamber->Add_Cells Incubate Incubate at 37°C Add_Cells->Incubate Add_Chemo Add Chemoattractant to Lower Chamber Add_Chemo->Incubate Fix_Stain Fix and Stain Filter Incubate->Fix_Stain Microscopy Count Migrated Cells Fix_Stain->Microscopy Quantify Quantify Chemotaxis Microscopy->Quantify

References

Endogenous Production of 15(R)-Prostaglandin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of the endogenous production of 15(R)-Prostaglandin D2 (15(R)-PGD2), a potent lipid mediator implicated in inflammatory and allergic responses. This document provides a comprehensive overview of its biosynthetic pathways, detailed experimental protocols for its study, and a summary of relevant quantitative data.

Introduction to this compound

Prostaglandin D2 (PGD2) is a well-characterized prostanoid derived from arachidonic acid, playing a crucial role in various physiological and pathological processes. PGD2 exists as two stereoisomers at the C-15 position: 15(S)-PGD2, the conventional and enzymatically produced form, and 15(R)-PGD2. While 15(S)-PGD2 is a known agonist for both the DP1 and DP2 (CRTH2) receptors, emerging evidence suggests that 15(R)-PGD2 is a potent and selective agonist for the DP2 receptor, a key player in type 2 immunity and allergic inflammation. The potential for endogenous production of 15(R)-PGD2, particularly under conditions of oxidative stress, has garnered significant interest in its role as a biomarker and therapeutic target.

Biosynthesis of this compound

The endogenous production of 15(R)-PGD2 is believed to occur through both enzymatic and non-enzymatic pathways.

Enzymatic Pathway (Precursor Synthesis)

The initial steps leading to the formation of the PGD2 backbone are enzymatically driven.

  • Release of Arachidonic Acid: Upon cellular stimulation (e.g., by allergens, inflammatory cytokines), phospholipase A2 (PLA2) enzymes hydrolyze membrane phospholipids (B1166683) to release arachidonic acid (AA).

  • Conversion to Prostaglandin H2 (PGH2): Cyclooxygenase (COX-1 and COX-2) enzymes catalyze the conversion of arachidonic acid into the unstable intermediate, PGH2.

  • Formation of 15(S)-Prostaglandin D2: Prostaglandin D synthase (PGDS) enzymes, specifically hematopoietic PGDS (H-PGDS) and lipocalin-type PGDS (L-PGDS), isomerize PGH2 to form 15(S)-PGD2.

Putative Non-Enzymatic Formation of 15(R)-PGD2

The formation of the 15(R) stereoisomer is thought to be a result of non-enzymatic processes, primarily driven by oxidative stress.

Free Radical-Mediated Peroxidation: Reactive oxygen species (ROS) can directly attack arachidonic acid, leading to the formation of a variety of isoprostanes, which are isomers of prostaglandins (B1171923). This free radical-catalyzed peroxidation can result in the formation of PGD2-like molecules with different stereochemistry at various positions, including the C-15 hydroxyl group, yielding 15(R)-PGD2. This suggests that elevated levels of 15(R)-PGD2 could serve as a biomarker for oxidative stress.

cluster_enzymatic Enzymatic Pathway cluster_non_enzymatic Putative Non-Enzymatic Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimuli PLA2 PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Enzymatic Isoprostanes Isoprostanes Arachidonic_Acid->Isoprostanes Non-Enzymatic COX COX-1/2 ROS Reactive Oxygen Species (ROS) PGD2 15(S)-Prostaglandin D2 PGH2->PGD2 Enzymatic PGDS PGD Synthase (H-PGDS, L-PGDS) R_PGD2 This compound Isoprostanes->R_PGD2 Includes PLA2->Arachidonic_Acid COX->PGH2 PGDS->PGD2 ROS->Isoprostanes

Biosynthetic pathways of this compound.

Signaling Pathway of this compound

15(R)-PGD2 is a potent and selective agonist of the DP2 receptor (also known as CRTH2), a G protein-coupled receptor (GPCR). The activation of DP2 by 15(R)-PGD2 initiates a signaling cascade primarily through the Gαi subunit of the heterotrimeric G protein.

Gαi-Mediated Signaling:

  • Receptor Activation: Binding of 15(R)-PGD2 to the DP2 receptor induces a conformational change.

  • G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit.

  • Dissociation: The Gαi-GTP and Gβγ subunits dissociate.

  • Downstream Effects:

    • Gαi-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Gβγ: Can activate other signaling pathways, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

β-Arrestin-Mediated Signaling:

Upon prolonged or high-concentration agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the DP2 receptor. This phosphorylation promotes the recruitment of β-arrestin proteins, which can lead to:

  • Receptor Desensitization: Steric hindrance of G protein coupling.

  • Receptor Internalization: Scaffolding the receptor for clathrin-mediated endocytosis.

  • G Protein-Independent Signaling: β-arrestin can act as a scaffold for other signaling molecules, such as MAP kinases (e.g., ERK), initiating a separate wave of signaling.

R_PGD2 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor R_PGD2->DP2 G_protein Gαiβγ DP2->G_protein Activation GRK GRK DP2->GRK Phosphorylation G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC Phospholipase C (PLC) G_beta_gamma->PLC Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response Beta_arrestin β-Arrestin GRK->Beta_arrestin Recruitment Beta_arrestin->DP2 Internalization Receptor Internalization Beta_arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Beta_arrestin->MAPK MAPK->Cellular_Response

15(R)-PGD2 signaling through the DP2 (CRTH2) receptor.

Quantitative Data

While direct quantification of endogenous 15(R)-PGD2 levels in biological samples is not yet widely reported in the literature, data on the binding affinities and potencies of PGD2 analogs at the DP2 receptor provide valuable context.

CompoundReceptorAssay TypeValueUnits
PGD2DP2 (CRTH2)Binding Affinity (Ki)2.4 - 61nM
15(R)-methyl-PGD2DP2 (CRTH2)Chemotaxis (EC50)1.7nM
PGD2DP2 (CRTH2)Chemotaxis (EC50)10nM
15(S)-methyl-PGD2DP2 (CRTH2)Chemotaxis (EC50)128nM
13,14-dihydro-15-keto PGD2DP2 (CRTH2)Binding Affinity (Ki)~3nM
15-deoxy-Δ12,14-PGJ2DP2 (CRTH2)Binding Affinity (Ki)~5nM

Note: Data are compiled from various sources and experimental conditions may differ.

Experimental Protocols

Protocol for In Vitro Generation and Analysis of 15(R)-PGD2 from Mast Cells

This protocol outlines the steps for stimulating mast cells to produce PGD2 and subsequent analysis for the presence of the 15(R) isomer.

Materials:

  • Human mast cell line (e.g., LAD2) or primary human mast cells

  • Cell culture medium (e.g., StemPro-34 with supplements)

  • Human IgE

  • Anti-human IgE antibody

  • Phosphate-buffered saline (PBS)

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol (B129727), ethyl acetate (B1210297), hexane, acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Internal standard (e.g., PGD2-d4)

  • Chiral HPLC column (e.g., cellulose (B213188) or amylose-based)

  • LC-MS/MS system

Procedure:

  • Mast Cell Culture and Sensitization:

    • Culture mast cells according to standard protocols.

    • Sensitize cells by incubating with human IgE (e.g., 1 µg/mL) overnight.

  • Cell Stimulation:

    • Wash cells with PBS to remove unbound IgE.

    • Resuspend cells in a suitable buffer (e.g., Tyrode's buffer).

    • Stimulate cells with anti-human IgE (e.g., 10 µg/mL) for 30-60 minutes at 37°C.

  • Sample Collection and Extraction:

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant containing the released mediators.

    • Add an internal standard (PGD2-d4) to the supernatant.

    • Acidify the supernatant to pH 3-4 with formic acid.

    • Perform solid-phase extraction (SPE) using a C18 cartridge:

      • Condition the cartridge with methanol followed by water.

      • Load the acidified supernatant.

      • Wash with water and then a low percentage of methanol in water.

      • Elute the prostaglandins with ethyl acetate or methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Chiral LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample onto a chiral HPLC column coupled to a mass spectrometer.

    • Use a gradient of acetonitrile and water with 0.1% formic acid for separation.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for PGD2 and its 15(R) isomer. A common transition for PGD2 is m/z 351 -> 271. The specific transition for 15(R)-PGD2 should be confirmed with a synthetic standard.

Start Start: Sensitized Mast Cells Stimulation Stimulate with anti-IgE Start->Stimulation Collection Collect Supernatant Stimulation->Collection Extraction Solid-Phase Extraction (C18) Collection->Extraction Analysis Chiral LC-MS/MS Analysis Extraction->Analysis End End: Quantify 15(R)-PGD2 Analysis->End Start Start: Cells expressing DP2 and β-arrestin fusion Plating Seed cells in microplate Start->Plating Stimulation Add 15(R)-PGD2 (or other agonist) Plating->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Detection Measure β-arrestin recruitment signal Incubation->Detection Analysis Analyze data and generate dose-response curves Detection->Analysis End End: Determine EC50 Analysis->End

The Role of 15(R)-Prostaglandin D2 in Mast Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a primary lipid mediator synthesized and released upon the activation of mast cells, playing a pivotal role in the initiation and propagation of allergic inflammation. Its diverse biological effects are mediated through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The stereoisomer 15(R)-Prostaglandin D2 (15(R)-PGD2) has emerged as a subject of significant interest due to its potent and selective agonist activity at the DP2 receptor. This technical guide provides an in-depth examination of the synthesis, signaling pathways, and functional consequences of 15(R)-PGD2-mediated mast cell activation. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core biological processes to facilitate a comprehensive understanding for researchers and professionals in the field of immunology and drug development.

Introduction to this compound and Mast Cell Activation

Mast cells are critical effector cells in the immune system, renowned for their central role in allergic reactions and their involvement in a spectrum of inflammatory and immunological disorders.[1] Upon activation, typically through the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed mediators, and initiate the de novo synthesis of lipid mediators and cytokines.[1] Among the most abundant of these newly synthesized lipid mediators is Prostaglandin D2 (PGD2).[2]

PGD2 is enzymatically produced from arachidonic acid via the cyclooxygenase (COX) pathway and subsequent action of hematopoietic PGD synthase (H-PGDS).[1] PGD2 exerts its biological effects by binding to two distinct receptors: DP1, which is coupled to a Gs protein and signals through an increase in intracellular cyclic AMP (cAMP), and DP2 (CRTH2), which is coupled to a Gi protein, leading to a decrease in cAMP and an increase in intracellular calcium ([Ca2+]i).[3]

The 15(R) stereoisomer of PGD2, this compound, is a potent and selective agonist for the DP2 receptor.[4] The activation of the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, is a key driver of type 2 inflammatory responses.[3][5] While mast cells are the primary producers of PGD2, the direct effects of the DP2-selective agonist 15(R)-PGD2 on mast cell function are multifaceted and a subject of ongoing investigation.

Synthesis of this compound

The endogenous production of PGD2 in mast cells is a well-established pathway. However, the specific enzymatic synthesis of the 15(R) stereoisomer in vivo is less characterized. For research purposes, 15(R)-PGD2 is typically synthesized chemically. The first total synthesis of 15(R)-PGD2 was a significant achievement, providing a crucial tool for studying the biology of the DP2 receptor. This synthetic route allows for the production of a highly pure and potent ligand to investigate its specific effects on mast cells and other immune cells.

Role of this compound in Mast Cell Activation

The activation of the DP2 receptor on mast cells by 15(R)-PGD2 does not appear to be a primary trigger for degranulation. However, it plays a significant role in modulating the cellular response, particularly in the context of the broader inflammatory milieu.

Intracellular Calcium Mobilization

Studies utilizing selective DP2 receptor agonists have demonstrated a dose-dependent increase in intracellular calcium concentration in human mast cells. This elevation in intracellular calcium is a critical second messenger in many cellular activation pathways.

Degranulation and Mediator Release

Interestingly, despite inducing calcium mobilization, selective agonists for the DP2 receptor, such as 15(R)-15-methyl PGD2, have been shown to not significantly induce degranulation, as measured by β-hexosaminidase release, in either human mast cell lines (LAD2) or primary human peripheral blood-derived mast cells.[6] Furthermore, these agonists did not significantly alter the release of other lipid mediators like PGD2 and leukotriene C4 (LTC4) following IgE-mediated activation.[6]

Cytokine and Chemokine Production

While direct degranulation may not be the primary outcome, the PGD2/DP2 axis is critically involved in the production of cytokines and chemokines that orchestrate the allergic inflammatory response. PGD2 released from mast cells can act on surrounding Th2 cells to induce the production of key type 2 cytokines, including IL-4, IL-5, and IL-13, through a CRTH2-dependent mechanism.[7][8] PGD2 also acts on bronchial epithelial cells to stimulate the production of various chemokines and cytokines.[2] This suggests that while 15(R)-PGD2 may not be a potent direct secretagogue for mast cells, it contributes to the amplification of the inflammatory cascade through its effects on other resident and recruited immune and structural cells.

Quantitative Data on the Effects of DP2 Agonists on Mast Cells

The following table summarizes the available quantitative data on the effects of a selective DP2 agonist on human mast cell responses.

Parameter Measured Cell Type DP2 Agonist Concentration Range Effect Reference
Degranulation (β-hexosaminidase release) LAD2 (human mast cell line)15(R)-15-methyl PGD2Up to 1000 ng/mLNo significant alteration[6]
Degranulation (β-hexosaminidase release) hPBDMC (human peripheral blood-derived mast cells)15(R)-15-methyl PGD2Up to 1000 ng/mLNo significant alteration[6]
PGD2 Release (after IgE crosslinking) hPBDMC15(R)-15-methyl PGD2Up to 1000 ng/mLNo significant effect[6]
LTC4 Release (after IgE crosslinking) hPBDMC15(R)-15-methyl PGD2Up to 1000 ng/mLNo significant effect[6]
Intracellular Calcium Mobilization Human Mast CellsDK-PGD2 and 15R-15-methyl PGD2Dose-dependentIncreased intracellular calcium[6]

Signaling Pathways of this compound in Mast Cells

The binding of 15(R)-PGD2 to the DP2 (CRTH2) receptor on mast cells initiates a signaling cascade through a pertussis toxin-sensitive Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Concurrently, the activation of phospholipase C (PLC) generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key event in many mast cell functions, although, as noted, it does not appear to be a sufficient signal on its own to induce degranulation.

DP2_Signaling_Pathway 15(R)-PGD2 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor 15(R)-PGD2->DP2 Gi Gi Protein DP2->Gi AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gi->PLC cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 Cellular_Response Modulation of Cellular Responses (e.g., Cytokine/Chemokine Gene Expression) Ca2->Cellular_Response

Figure 1: Signaling pathway of 15(R)-PGD2 via the DP2 (CRTH2) receptor in mast cells.

Experimental Protocols

Mast Cell Culture

Human Mast Cell Line (LAD2) Culture:

  • Maintain LAD2 cells in StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, 2 mM L-glutamine, 100 IU/mL penicillin, 100 µg/mL streptomycin, and 100 ng/mL recombinant human stem cell factor (rhSCF).

  • Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Replace half of the medium weekly with fresh, pre-warmed medium.

  • Maintain cell density between 0.5 x 10^5 and 5 x 10^5 cells/mL.

Primary Human Mast Cell Culture (from CD34+ progenitors):

  • Isolate CD34+ progenitor cells from peripheral blood or cord blood using immunomagnetic selection.

  • Culture the cells in serum-free medium containing rhSCF (100 ng/mL), IL-6 (50 ng/mL), and IL-3 (10 ng/mL) for the first week.

  • From the second week onwards, culture the cells in medium containing only rhSCF (100 ng/mL).

  • Maintain the culture for 6-8 weeks to allow for differentiation into mature mast cells, identified by expression of FcεRI and c-Kit (CD117).

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of degranulation.

Materials:

  • Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH2PO4, 10 mM HEPES, 5.6 mM glucose, 1.8 mM CaCl2, 1.3 mM MgCl2, pH 7.4) supplemented with 0.1% BSA.

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.

  • 0.1 M citrate (B86180) buffer, pH 4.5.

  • 0.1 M carbonate/bicarbonate buffer, pH 10.0 (stop solution).

  • 0.1% Triton X-100 in Tyrode's buffer.

  • 96-well microtiter plates.

Procedure:

  • Wash cultured mast cells twice with Tyrode's buffer and resuspend in the same buffer at a concentration of 5 x 10^5 cells/mL.

  • Aliquot 50 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of Tyrode's buffer containing various concentrations of 15(R)-PGD2 or a positive control (e.g., IgE cross-linking agent or calcium ionophore A23187). For spontaneous release control, add 50 µL of buffer alone. For total release control, add 50 µL of 0.1% Triton X-100.

  • Incubate the plate at 37°C for 30 minutes.

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to each well containing the supernatant.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Stop the reaction by adding 200 µL of 0.1 M carbonate/bicarbonate buffer.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Percent degranulation = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.

Degranulation_Assay_Workflow cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Enzyme Assay Wash_Cells Wash Mast Cells Resuspend Resuspend in Buffer Wash_Cells->Resuspend Aliquot Aliquot Cells into 96-well Plate Resuspend->Aliquot Add_Stimulant Add 15(R)-PGD2 / Controls Aliquot->Add_Stimulant Incubate_37C Incubate at 37°C for 30 min Add_Stimulant->Incubate_37C Centrifuge Centrifuge Plate Incubate_37C->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Add_Substrate Add pNAG Substrate Transfer_Supernatant->Add_Substrate Incubate_Assay Incubate at 37°C Add_Substrate->Incubate_Assay Stop_Reaction Add Stop Solution Incubate_Assay->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance

Figure 2: Experimental workflow for the β-hexosaminidase degranulation assay.

Cytokine Measurement by ELISA

This protocol provides a general framework for measuring the concentration of specific cytokines (e.g., TNF-α, IL-4, IL-6, IL-13) in mast cell culture supernatants.

Materials:

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards).

  • 96-well ELISA plates.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent (e.g., PBS with 1% BSA).

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Prepare a standard curve using the provided cytokine standard.

  • Add 100 µL of standards and mast cell culture supernatants (collected after stimulation with 15(R)-PGD2) to the appropriate wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate five times.

  • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate seven times.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm within 30 minutes.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Conclusion and Future Directions

This compound is a potent and selective agonist of the DP2 (CRTH2) receptor, a key player in type 2 inflammatory responses. While it does not appear to be a direct trigger of degranulation in mast cells, its ability to induce intracellular calcium mobilization suggests a more nuanced role in modulating mast cell function. The PGD2/DP2 signaling axis is integral to the amplification of the allergic inflammatory cascade, primarily through its effects on other immune cells like Th2 lymphocytes, leading to the production of pro-inflammatory cytokines.

For drug development professionals, the DP2 receptor remains an attractive target for the treatment of allergic diseases such as asthma and atopic dermatitis. Understanding the specific downstream effects of DP2 activation in mast cells is crucial for the development of targeted therapies. Future research should focus on elucidating the precise signaling pathways downstream of calcium mobilization in mast cells following DP2 activation and their impact on the expression of a broader range of cytokines and chemokines. Furthermore, investigating the potential for DP2 signaling to synergize with other mast cell activation pathways will provide a more complete picture of its role in allergic inflammation. This detailed understanding will be instrumental in the design of novel therapeutics that can effectively modulate mast cell activity and ameliorate the symptoms of allergic disease.

References

The Role of 15(R)-Prostaglandin D2 in Orchestrating Th2 Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator implicated in the pathogenesis of allergic inflammation. Its diverse biological effects are mediated through two distinct G-protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2 or GPR44. This technical guide focuses on the function of PGD2 and its stereoisomer, 15(R)-Prostaglandin D2, in promoting the migration of T helper 2 (Th2) cells, key drivers of type 2 immunity and allergic responses. This document provides an in-depth analysis of the signaling pathways, quantitative data on receptor binding and cell migration, and detailed experimental protocols relevant to the study of 15(R)-PGD2-mediated Th2 cell trafficking.

Introduction

Th2 cells play a central role in the adaptive immune response against extracellular parasites and are key drivers of allergic diseases such as asthma and atopic dermatitis.[1] The recruitment of Th2 cells to sites of inflammation is a tightly regulated process involving a variety of chemoattractants. Among these, prostaglandin D2 (PGD2), produced predominantly by activated mast cells, has emerged as a potent chemoattractant for Th2 lymphocytes.[2][3] This action is primarily mediated through the CRTH2 receptor, which is preferentially expressed on Th2 cells, eosinophils, and basophils.[2][3] The binding of PGD2 to CRTH2 initiates a signaling cascade that leads to cellular responses, including chemotaxis and cytokine production.[2][4] 15(R)-methyl-PGD2, a synthetic analog of PGD2, has been identified as a potent and selective agonist for the CRTH2 receptor, making it a valuable tool for studying the biological functions of this pathway.[5]

Data Presentation

Table 1: Receptor Binding Affinities of PGD2 and its Analogs to CRTH2
LigandReceptorAssay TypeKd (nM)Ki (nM)Cell TypeReference
PGD₂human CRTH2Radioligand Binding2.5 (high), 109 (low)2.4HEK293(EBNA)[3]
PGD₂mouse CRTH2Radioligand Binding8.8 ± 0.8-HEK293[6]
15(R)-methyl-PGD₂human CRTH2Not specified-Higher affinity than PGD₂Not specified[2]
13,14-dihydro-15-keto PGD₂ (DK-PGD₂)human CRTH2Competition Binding-≥ PGD₂HEK293[2]
15-deoxy-Δ¹²﹐¹⁴-PGJ₂human CRTH2Competition Binding-≥ PGD₂HEK293[2]
Indomethacinmouse CRTH2Competition Binding-1040 ± 130HEK293[6]
Table 2: Chemotactic Potency of PGD2 and its Analogs on Th2-related Immune Cells
AgonistCell TypeParameterValue (nM)Reference
15(R)-methyl-PGD₂Human EosinophilsEC₅₀ (Chemotaxis)1.7[5]
PGD₂Human EosinophilsEC₅₀ (Chemotaxis)10[5]
15(S)-methyl-PGD₂Human EosinophilsEC₅₀ (Chemotaxis)128[5]
PGD₂Human ILC2sPeak Migration~100[7]
PGD₂ MetabolitesHuman ILC2sEC₅₀ (Migration)17.4 - 91.7[8]

Signaling Pathways

The binding of 15(R)-PGD2 or PGD2 to the CRTH2 receptor on Th2 cells initiates a signaling cascade through a pertussis toxin-sensitive Gαi protein.[2][9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of phospholipase C (PLC) generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which is a key signal for cell migration.[2]

PGD2_CRTH2_Signaling CRTH2 CRTH2/GPR44 G_protein Gαi/βγ CRTH2->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG AC Adenylyl Cyclase cAMP_decrease ↓ cAMP AC->cAMP_decrease PGD2 15(R)-PGD2 / PGD2 PGD2->CRTH2 Binds G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Chemotaxis Th2 Cell Migration DAG->Chemotaxis Ca_release->Chemotaxis cAMP_decrease->Chemotaxis

Caption: PGD2/CRTH2 Signaling Pathway in Th2 Cells.

Experimental Protocols

Th2 Cell Chemotaxis Assay

This protocol describes a method to quantify the migration of Th2 cells in response to a chemoattractant gradient using a transwell migration assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a Th2 cell line

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human IL-2 and IL-4

  • Anti-human CD3 and anti-human CD28 antibodies

  • This compound (or other chemoattractants)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes) for 24-well plates

  • Bovine Serum Albumin (BSA)

  • Flow cytometer or plate reader

Procedure:

  • Th2 Cell Preparation:

    • Isolate naïve CD4+ T cells from human PBMCs.

    • Culture the cells in RPMI 1640 complete medium.

    • Differentiate the naïve T cells into Th2 cells by stimulating with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) in the presence of IL-4 (e.g., 10-20 ng/mL) and IL-2 (e.g., 10 ng/mL) for 5-7 days.

  • Assay Setup:

    • Prepare the chemoattractant solution by diluting 15(R)-PGD2 to the desired concentrations in RPMI 1640 containing 0.1% BSA.

    • Add 600 µL of the chemoattractant solution to the lower chambers of a 24-well plate. Use medium with 0.1% BSA as a negative control.

    • Wash the differentiated Th2 cells twice with RPMI 1640 and resuspend them in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the transwell inserts.

  • Incubation and Cell Counting:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

    • After incubation, carefully remove the transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer, a flow cytometer, or a cell counting reagent.

  • Data Analysis:

    • Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.

Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Transwell Assay cluster_analysis Data Analysis Isolate_Cells Isolate Naïve CD4+ T cells Differentiate_Th2 Differentiate into Th2 cells (anti-CD3/CD28, IL-4, IL-2) Isolate_Cells->Differentiate_Th2 Add_Cells Add Th2 cells to upper chamber Differentiate_Th2->Add_Cells Prepare_Chemo Prepare 15(R)-PGD2 dilutions Add_Chemo Add chemoattractant to lower chamber Prepare_Chemo->Add_Chemo Incubate Incubate (37°C, 2-4h) Add_Cells->Incubate Collect_Cells Collect migrated cells from lower chamber Incubate->Collect_Cells Count_Cells Count migrated cells Collect_Cells->Count_Cells Calculate_Index Calculate Chemotactic Index Count_Cells->Calculate_Index

Caption: Th2 Cell Chemotaxis Assay Workflow.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration in Th2 cells upon stimulation with 15(R)-PGD2 using a fluorescent calcium indicator.

Materials:

  • Differentiated Th2 cells

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Fluo-4 AM or Indo-1 AM calcium indicator dye

  • Pluronic F-127

  • This compound

  • Flow cytometer with time-resolved acquisition capabilities

Procedure:

  • Cell Loading:

    • Wash Th2 cells with HBSS and resuspend them at 1-2 x 10⁶ cells/mL in HBSS.

    • Prepare the loading buffer by diluting Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Add the loading buffer to the cell suspension and incubate for 30-45 minutes at 37°C in the dark.

  • Washing and Resuspension:

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Flow Cytometry Analysis:

    • Equilibrate the cell suspension at 37°C for 5-10 minutes before analysis.

    • Acquire a baseline fluorescence signal for approximately 30-60 seconds on the flow cytometer.

    • Briefly pause the acquisition, add the 15(R)-PGD2 stimulus to the cell suspension, and immediately resume data acquisition for several minutes to record the calcium flux.

    • As a positive control, add a calcium ionophore (e.g., ionomycin) at the end of the experiment to determine the maximal fluorescence signal.

  • Data Analysis:

    • Analyze the time-course data by plotting the mean fluorescence intensity over time. The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

Calcium_Flux_Workflow cluster_loading Cell Preparation & Loading cluster_acquisition Flow Cytometry Acquisition cluster_analysis Data Analysis Prep_Cells Prepare Th2 cells Load_Dye Load with Fluo-4 AM Prep_Cells->Load_Dye Wash_Cells Wash to remove excess dye Load_Dye->Wash_Cells Baseline Acquire baseline fluorescence Wash_Cells->Baseline Add_Stimulus Add 15(R)-PGD2 Baseline->Add_Stimulus Record_Flux Record calcium flux Add_Stimulus->Record_Flux Add_Ionomycin Add Ionomycin (positive control) Record_Flux->Add_Ionomycin Plot_Data Plot fluorescence intensity vs. time Record_Flux->Plot_Data

Caption: Calcium Mobilization Assay Workflow.

CRTH2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for the CRTH2 receptor.

Materials:

  • Cell line overexpressing human CRTH2 (e.g., HEK293-CRTH2)

  • [³H]-PGD2 (radioligand)

  • Unlabeled this compound or other test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-CRTH2 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of [³H]-PGD2 (e.g., at its Kd value).

    • Add increasing concentrations of the unlabeled competitor (e.g., 15(R)-PGD2).

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 1 µM) in addition to the radioligand.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_quant Quantification & Analysis Culture_Cells Culture CRTH2-expressing cells Prepare_Membranes Prepare cell membranes Culture_Cells->Prepare_Membranes Add_Membranes Add cell membranes Prepare_Membranes->Add_Membranes Setup_Plate Set up 96-well plate with [³H]-PGD2 and competitors Setup_Plate->Add_Membranes Incubate Incubate to equilibrium Add_Membranes->Incubate Filter Filter and wash Incubate->Filter Count Scintillation counting Filter->Count Analyze Calculate IC₅₀ and Ki Count->Analyze

Caption: Receptor Binding Assay Workflow.

Conclusion

This compound and its parent molecule PGD2 are potent mediators of Th2 cell migration through the CRTH2 receptor. This interaction triggers a Gαi-dependent signaling cascade, leading to increased intracellular calcium and ultimately chemotaxis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of the PGD2-CRTH2 axis in allergic inflammation. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting Th2-driven diseases.

References

Methodological & Application

Application Notes and Protocols: In Vivo Effects of 15(R)-Prostaglandin D2 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is the unnatural R-configuration epimer of the naturally occurring Prostaglandin (B15479496) D2 (PGD2). While PGD2 ligates both DP1 and DP2 (also known as CRTH2) receptors, 15(R)-PGD2 and its methylated analog, 15(R)-methyl-PGD2, are potent and selective agonists for the DP2 receptor.[1][2][3] The DP2 receptor is a G protein-coupled receptor linked to an inhibitory Gαi subunit.[1] Its activation leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium, which in turn mediates pro-inflammatory responses, particularly in the context of allergic inflammation.[1] This makes 15(R)-PGD2 and its analogs valuable tools for studying the in vivo roles of the DP2 receptor in various physiological and pathological processes, including asthma and other allergic diseases.[1][2]

Signaling Pathway of this compound

15(R)-PGD2 exerts its biological effects primarily through the DP2 (CRTH2) receptor. The binding of 15(R)-PGD2 to the DP2 receptor on target cells, such as eosinophils, basophils, and T helper 2 (Th2) cells, initiates a signaling cascade that modulates cellular functions.[3]

15(R)-PGD2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15R_PGD2 This compound DP2 DP2 (CRTH2) Receptor 15R_PGD2->DP2 G_protein Gαi/βγ DP2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca2 ↑ Intracellular Ca²⁺ G_protein->Ca2 Mobilization cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., Chemotaxis, Degranulation, Cytokine Release) cAMP->Cellular_Response Ca2->Cellular_Response

Figure 1: Simplified signaling pathway of 15(R)-PGD2 via the DP2 receptor.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro effects of 15(R)-PGD2 and its analog, 15(R)-methyl-PGD2, which are indicative of their potential in vivo activity.

Table 1: Potency of PGD2 Analogs on Eosinophil Activation (DP2 Receptor)

CompoundEC50 Value (nM) for Eosinophil ChemotaxisRelative Potency (vs. 15S-methyl-PGD2)
15(R)-methyl-PGD21.7~75x
Prostaglandin D210~13x
15(S)-methyl-PGD21281x

Data extracted from Monneret et al., 2003.[2]

Table 2: In Vivo Effects of Prostaglandin D2 Administration in Rats

Administration RouteDose (µ g/rat )Effect on Blood PressureEffect on Heart RateEffect on Body Temperature
Intracerebroventricular0.001 - 10Slight IncreaseSlight IncreaseSlight Increase
Intravenous0.1 - 10Initial Decrease, then Weak IncreaseNegligibleNegligible

Note: This data is for PGD2, the parent compound of 15(R)-PGD2. Specific in vivo quantitative data for 15(R)-PGD2 is limited in publicly available literature.[4]

Experimental Protocols

Protocol 1: Assessment of Airway Eosinophilia in a Murine Model of Allergic Asthma

This protocol is adapted from studies investigating the role of DP2 agonists in allergic airway inflammation.

Objective: To evaluate the in vivo effect of 15(R)-PGD2 administration on eosinophil recruitment to the airways in a mouse model of ovalbumin (OVA)-induced allergic asthma.

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Alum adjuvant

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Cell counting and differentiation reagents (e.g., Wright-Giemsa stain)

  • 8-10 week old BALB/c mice

Experimental Workflow:

Murine Asthma Model Workflow Sensitization Day 0 & 14: Sensitization with OVA/Alum (i.p.) Challenge Day 21, 22, 23: Intranasal OVA Challenge Sensitization->Challenge Treatment Day 23 (30 min prior to challenge): Administration of 15(R)-PGD2 (intranasal or i.p.) Challenge->Treatment Treatment Group Analysis Day 24: - Collect Bronchoalveolar Lavage (BAL) Fluid - Perform Differential Cell Counts - Analyze Cytokine Levels Challenge->Analysis Control Group Treatment->Analysis

References

Application Notes and Protocols for 15(R)-Prostaglandin D2 Induced CD11b Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the induction of CD11b expression on human peripheral blood eosinophils and basophils using 15(R)-Prostaglandin D2 (15(R)-PGD2) and its potent analog, 15R-methyl-PGD2. This protocol is designed for researchers in immunology, allergy, and inflammation, as well as professionals in drug development targeting pathways involving these potent lipid mediators.

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in allergic diseases such as asthma. It exerts its effects through two primary receptors: the DP1 receptor, which is coupled to adenylyl cyclase, and the DP2 receptor (also known as CRTH2), which is a chemoattractant receptor expressed on T helper type 2 (Th2) cells, eosinophils, and basophils.[1] Activation of the DP2 receptor on these immune cells leads to various cellular responses, including an increase in the surface expression of the integrin CD11b, a marker of cell activation.[2][3] The isoprostane 15(R)-PGD2, which can be generated by oxidative stress, and its synthetic analog 15R-methyl-PGD2, are potent and selective agonists of the DP2 receptor.[1][2] Notably, 15R-methyl-PGD2 is significantly more potent than PGD2 in stimulating CD11b expression.[2] This protocol outlines the materials and methodology for inducing and quantifying CD11b expression on human eosinophils and basophils in response to these DP2 receptor agonists.

Quantitative Data Summary

The following table summarizes the potency of various PGD2 analogs in inducing cellular responses mediated by the DP2 receptor, such as CD11b expression and chemotaxis in human eosinophils.

CompoundEC50 Value (nM) for CD11b Expression/ChemotaxisCell TypeReference
15R-methyl-PGD21.7 (Chemotaxis)Eosinophils[2]
Prostaglandin D2 (PGD2)10 (Chemotaxis)Eosinophils[2]
15S-methyl-PGD2128 (Chemotaxis)Eosinophils[2]
15R-methyl-PGD23 (CD203c expression)Basophils[4]
Prostaglandin D2 (PGD2)10 (CD203c expression)Basophils[4]

Signaling Pathway

This compound and its analogs induce CD11b expression primarily through the activation of the G-protein coupled receptor DP2 (CRTH2). This interaction initiates a downstream signaling cascade, characteristic of Gαi protein coupling, leading to cellular activation and subsequent upregulation of surface CD11b.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 15(R)-PGD2 or 15R-methyl-PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Agonist Binding G_protein Gαi Protein Activation DP2->G_protein Activation signaling_cascade Downstream Signaling (e.g., Calcium Mobilization, Actin Polymerization) G_protein->signaling_cascade Initiation CD11b_upregulation Upregulation of CD11b Expression on Cell Surface signaling_cascade->CD11b_upregulation Leads to

Caption: Signaling pathway of 15(R)-PGD2-induced CD11b expression.

Experimental Workflow

The following diagram outlines the key steps for the isolation of peripheral blood mononuclear cells (PBMCs) and granulocytes, subsequent stimulation with 15(R)-PGD2 analogs, and finally, the analysis of CD11b expression using flow cytometry.

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis A Whole Blood Collection B PBMC and Granulocyte Isolation (e.g., Ficoll-Paque) A->B C Eosinophil/Basophil Enrichment (Optional, e.g., MACS) B->C D Cell Resuspension in Assay Buffer C->D E Incubation with 15(R)-PGD2 or 15R-methyl-PGD2 D->E F Staining with Fluorescently Labeled anti-CD11b Antibody E->F G Flow Cytometry Analysis F->G H Data Interpretation G->H

Caption: Experimental workflow for CD11b expression analysis.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for studying eosinophil and basophil activation.[1][2][4]

Materials and Reagents:

  • This compound (or 15R-methyl-Prostaglandin D2 )

  • Human peripheral blood from healthy, consenting donors

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Fluorescently conjugated monoclonal antibodies:

    • Anti-human CD11b (e.g., FITC or PE conjugated)

    • Anti-human CCR3 (for eosinophil gating, e.g., PE-Cy5 conjugated)

    • Anti-human CD123 and Anti-human HLA-DR (for basophil gating, e.g., PE and FITC conjugated, respectively, if CD11b is on another channel) or Anti-human CD203c (as an alternative basophil activation marker)

  • Fixation buffer (e.g., 1% paraformaldehyde in PBS)

  • Flow cytometer

Procedure:

  • Isolation of Human Eosinophils and Basophils:

    • Collect human venous blood into tubes containing an anticoagulant (e.g., EDTA).

    • Dilute the blood 1:1 with HBSS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • After centrifugation, three layers will be visible: the upper plasma layer, a "buffy coat" layer containing peripheral blood mononuclear cells (PBMCs), and a bottom layer of red blood cells and granulocytes.

    • Carefully aspirate and discard the plasma and PBMC layers.

    • Collect the granulocyte/erythrocyte pellet.

    • To lyse the red blood cells, resuspend the pellet in a hypotonic lysis buffer or perform a dextran (B179266) sedimentation followed by hypotonic lysis.

    • Wash the remaining granulocyte pellet with HBSS and resuspend in RPMI 1640 supplemented with 10% FBS.

    • For highly purified eosinophil or basophil populations, further enrichment can be performed using negative selection with magnetic-activated cell sorting (MACS).

  • Cell Stimulation:

    • Resuspend the isolated granulocytes in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of 15(R)-PGD2 or 15R-methyl-PGD2 in the assay buffer. A typical concentration range to test would be from 0.1 nM to 1 µM.

    • Add the diluted agonist to the cell suspension and incubate for 15-30 minutes at 37°C in a 5% CO2 incubator. Include a vehicle control (e.g., DMSO or ethanol, depending on the agonist's solvent).

  • Antibody Staining for Flow Cytometry:

    • Following incubation, place the cell suspensions on ice to stop the reaction.

    • Add the fluorescently conjugated anti-CD11b antibody to each sample at the manufacturer's recommended concentration.

    • To specifically identify eosinophils or basophils within the granulocyte population, co-stain with antibodies against lineage-specific markers. For eosinophils, use an anti-CCR3 antibody. For basophils, a common strategy is to identify them as CD123-positive and HLA-DR-negative.

    • Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice with cold PBS containing 1% BSA.

  • Flow Cytometry Analysis:

    • Resuspend the stained cells in a suitable sheath fluid or in a fixation buffer if analysis is not immediate.

    • Acquire data on a flow cytometer.

    • Gate on the eosinophil population (e.g., based on forward and side scatter properties and CCR3 positivity) or the basophil population (e.g., CD123+, HLA-DR-).

    • Within the gated population, quantify the mean fluorescence intensity (MFI) or the percentage of CD11b-positive cells.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software.

    • Plot the MFI of CD11b or the percentage of CD11b-positive cells against the concentration of the agonist.

    • Calculate the EC50 value, which is the concentration of the agonist that gives half-maximal induction of CD11b expression.

Expected Results:

Treatment with 15(R)-PGD2 or 15R-methyl-PGD2 is expected to induce a dose-dependent increase in the surface expression of CD11b on both eosinophils and basophils. 15R-methyl-PGD2 should exhibit a significantly higher potency (lower EC50) compared to PGD2.[2] This upregulation of CD11b is indicative of cell activation and an enhanced adhesive capacity.

References

Application Notes and Protocols: 15(R)-Prostaglandin D2 in Actin Polymerization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) and its analogs are potent lipid mediators that play a crucial role in various physiological and pathological processes, particularly in the realm of inflammation and allergic responses. A key cellular event modulated by these prostaglandins (B1171923) is the dynamic rearrangement of the actin cytoskeleton, a fundamental process controlling cell morphology, migration, and activation. These application notes provide a comprehensive overview of the utility of 15(R)-PGD2 in studying actin polymerization, with a focus on its interaction with the DP2 receptor (also known as CRTH2). The provided protocols and data will guide researchers in designing and executing experiments to investigate the effects of 15(R)-PGD2 on actin dynamics.

Prostaglandin D2 (PGD2) is a major product of mast cells and is implicated in allergic diseases like asthma.[1][2] 15(R)-methyl-PGD2, a synthetic analog of PGD2, is a highly potent and selective agonist for the DP2 receptor.[1][3] Activation of the DP2 receptor on immune cells, particularly eosinophils, triggers a cascade of intracellular events leading to cellular activation, including the rapid polymerization of globular actin (G-actin) into filamentous actin (F-actin).[1][4] This process is essential for cell shape change and chemotaxis. The isoprostane 15(R)-PGD2, which can be generated by oxidative stress, is also a potent and selective DP2 agonist, inducing actin polymerization in eosinophils with a potency comparable to PGD2.[3]

Data Presentation

The following tables summarize the quantitative data on the potency of 15(R)-PGD2 and its analogs in inducing actin polymerization and related cellular responses in human eosinophils.

Table 1: Potency of PGD2 Analogs in Stimulating Actin Polymerization in Human Eosinophils

CompoundEC50 for Actin Polymerization (nM)Reference
15(R)-methyl-PGD23.8[5]
PGD2~10[4]
15-deoxy-Δ12,14-PGD2~10[4]

Table 2: Comparative Potency of PGD2 Analogs on Eosinophil Activation

CompoundEC50 for Chemotaxis (nM)EC50 for CD11b Expression (nM)Reference
15(R)-methyl-PGD21.71.4[1][5]
PGD210~10[1][4]
15S-methyl-PGD2128-[1]

Signaling Pathway

The induction of actin polymerization by 15(R)-PGD2 is initiated by its binding to the DP2 receptor, a G-protein coupled receptor (GPCR). The DP2 receptor is coupled to an inhibitory G-protein (Gαi), and its activation leads to the dissociation of the Gαβγ subunits. The Gβγ subunit, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical signal for the activation of downstream effectors, including small Rho GTPases such as Rac and Cdc42. These GTPases are master regulators of the actin cytoskeleton, promoting the formation of branched actin networks through the activation of the ARP2/3 complex.

G 15(R)-PGD2 Signaling Pathway for Actin Polymerization PGD2 This compound DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds to G_protein Gi/o Protein DP2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 RhoGTPases Rho GTPases (Rac, Cdc42) Ca2->RhoGTPases Activates ARP23 ARP2/3 Complex RhoGTPases->ARP23 Activates ActinPoly Actin Polymerization ARP23->ActinPoly Promotes

Caption: Signaling cascade from 15(R)-PGD2 to actin polymerization.

Experimental Protocols

Protocol 1: In Vitro Actin Polymerization Assay using Flow Cytometry

This protocol details the measurement of F-actin content in human eosinophils following stimulation with 15(R)-PGD2 using flow cytometry.

Materials:

Procedure:

  • Cell Preparation:

    • Isolate human eosinophils from peripheral blood of healthy donors using standard methods (e.g., negative selection).

    • Resuspend the purified eosinophils in HBSS at a concentration of 2 x 10^6 cells/mL.

    • Incubate the cells at 37°C for 10 minutes to equilibrate.

  • Stimulation:

    • Prepare a stock solution of 15(R)-PGD2 in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in HBSS.

    • Add various concentrations of 15(R)-PGD2 (e.g., 0.1 nM to 100 nM) to the eosinophil suspension. Include a vehicle control (DMSO).

    • Incubate the cells at 37°C for a short period (e.g., 30-60 seconds) to induce rapid actin polymerization.

  • Fixation and Permeabilization:

    • Stop the reaction by adding an equal volume of 3.7% formaldehyde in PBS.

    • Incubate at room temperature for 15 minutes to fix the cells.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in a solution containing lysophosphatidylcholine to permeabilize the cell membrane.

  • Staining:

    • Add fluorescently labeled phalloidin to the permeabilized cells at the manufacturer's recommended concentration.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Wash the cells once with PBS.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the phalloidin stain in the eosinophil population.

    • Analyze the data to determine the mean fluorescence intensity (MFI), which corresponds to the relative F-actin content.

Experimental Workflow Diagram

G Experimental Workflow for Actin Polymerization Assay cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Eosinophils Resuspend Resuspend in HBSS Isolate->Resuspend Equilibrate Equilibrate at 37°C Resuspend->Equilibrate Stimulate Stimulate with 15(R)-PGD2 Equilibrate->Stimulate Fix Fix with Formaldehyde Stimulate->Fix Permeabilize Permeabilize Fix->Permeabilize Stain Stain with Fluorescent Phalloidin Permeabilize->Stain FACS Flow Cytometry Analysis Stain->FACS Analyze Quantify Mean Fluorescence Intensity FACS->Analyze

Caption: Workflow for measuring 15(R)-PGD2-induced actin polymerization.

Concluding Remarks

This compound and its stable analogs are invaluable tools for dissecting the molecular mechanisms underlying actin cytoskeleton dynamics in immune cells. Their high potency and selectivity for the DP2 receptor make them ideal probes for studying GPCR-mediated signaling to the actin cytoskeleton. The protocols and data presented here provide a solid foundation for researchers to explore the intricate role of these lipid mediators in cell biology and to identify potential therapeutic targets for inflammatory and allergic diseases.

References

Application Note: Quantification of 15(R)-Prostaglandin D2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator derived from arachidonic acid, playing a significant role in various physiological and pathological processes, including sleep regulation, allergic reactions, and inflammation.[1][2] PGD2 exerts its effects through two distinct G-protein-coupled receptors: the DP1 receptor, which is typically coupled to adenylyl cyclase, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses in cells like eosinophils and T-helper type 2 lymphocytes.[3][4]

The biological activity of PGD2 is complicated by its stereochemistry. 15(R)-Prostaglandin D2 is a stereoisomer of the more common 15(S)-PGD2. Notably, 15(R)-PGD2 has been identified as a potent and selective agonist for the DP2/CRTH2 receptor, showing significantly higher potency than PGD2 itself in some studies.[5] This makes the specific measurement of 15(R)-PGD2 crucial for researchers in immunology, drug development, and inflammation research to accurately dissect its role in disease pathways.

This application note details a robust and sensitive method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method leverages the high selectivity of chiral chromatography to separate 15(R)-PGD2 from its isomers and the high sensitivity of tandem mass spectrometry for accurate quantification.[6][7]

Prostaglandin D2 Signaling Pathway

Prostaglandin D2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Once produced, PGD2 can signal through two primary receptors, DP1 and DP2 (CRTH2), to elicit diverse biological effects. It can also be metabolized to other bioactive lipids, such as 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which acts through the nuclear receptor PPAR-γ to mediate anti-inflammatory responses.[1][8] 15(R)-PGD2 is a particularly potent agonist at the pro-inflammatory DP2 receptor.[5]

PGD2_Signaling_Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase PGJ2 PGJ2 Series PGD2->PGJ2 Metabolism DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 R15PGD2 This compound R15PGD2->DP2 Potent Agonist dPGJ2 15d-PGJ2 PGJ2->dPGJ2 PPARG PPAR-γ dPGJ2->PPARG cAMP ↑ cAMP DP1->cAMP Inflammation Pro-inflammatory Response (e.g., Eosinophil Chemotaxis) DP2->Inflammation AntiInflammation Anti-inflammatory Gene Regulation PPARG->AntiInflammation

Caption: Prostaglandin D2 synthesis, signaling, and metabolism.

Experimental Protocols

Sample Preparation and Extraction

Due to the inherent chemical instability of PGD2, samples should be processed promptly and kept on ice.[9]

  • Internal Standard Spiking : To a 500 µL aliquot of the biological sample (e.g., plasma, cell culture supernatant), add the internal standard (IS), d4-Prostaglandin D2, to a final concentration of 10 ng/mL.

  • Protein Precipitation : Add 1.5 mL of ice-cold acetone (B3395972) or methanol (B129727) to the sample, vortex vigorously for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Solid-Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

    • Elute the prostaglandins (B1171923) with 1 mL of methyl formate (B1220265) or ethyl acetate.

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 27% acetonitrile (B52724) in 0.1% formic acid).

LC-MS/MS (B15284909) Analysis

The critical component for resolving 15(R)-PGD2 from its enantiomer is the use of a chiral stationary phase.

Table 1: LC-MS/MS Method Parameters

Parameter Setting
Liquid Chromatography
LC System ACQUITY UPLC or equivalent
Column Lux 3 µm Amylose-2, LC Column 150 x 4.6 mm[6] or ChiralPak AD-H[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic elution with 27% B[6] (Gradient may need optimization)
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry
MS System Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S, API 4000)
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -4200 V
Source Temperature 140 - 350°C[9][11]
Desolvation Temp. 625°C[11]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
This compound Precursor: 351.2 m/z, Product: 271.2 m/z[9][10]
d4-Prostaglandin D2 (IS) Precursor: 355.2 m/z, Product: 275.2 m/z[9]
Collision Energy -22 eV (Optimization recommended)

| Dwell Time | 200 ms |

Experimental Workflow

The overall workflow from sample collection to final data analysis is depicted below. The use of a deuterated internal standard from the very first step is crucial for correcting analytical variability.

LCMS_Workflow Sample 1. Sample Collection (e.g., Plasma) Spike 2. Add Internal Standard (d4-PGD2) Sample->Spike Extract 3. Protein Precipitation & SPE Cleanup Spike->Extract Recon 4. Evaporate & Reconstitute Extract->Recon LC 5. Chiral LC Separation Recon->LC MS 6. MS/MS Detection (MRM) LC->MS Data 7. Data Analysis (Peak Integration & Quantification) MS->Data

Caption: General workflow for 15(R)-PGD2 quantification.

Method Performance and Data Presentation

The described LC-MS/MS method provides excellent sensitivity and reproducibility for the quantification of prostaglandins.

Table 2: Representative Method Performance Characteristics

Parameter Typical Value Reference
Linearity Range 0.1 - 500 ng/mL [9]
Limit of Detection (LOD) 20 pg/mL [9]
Lower Limit of Quantification (LLOQ) 25 - 100 pg/mL [9][12]
Inter-day Variation (CV) < 5% [9]

| Intra-day Variation (CV) | < 5% |[9] |

Data Analysis

Quantification is performed by constructing a calibration curve using known concentrations of this compound standards. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.

Conclusion

This application note provides a comprehensive protocol for the selective and sensitive quantification of this compound using chiral LC-MS/MS. The method involves a straightforward solid-phase extraction for sample cleanup, complete isomeric separation using a chiral column, and highly specific detection by tandem mass spectrometry. This protocol is suitable for researchers in academic and industrial settings who need to accurately measure this potent lipid mediator in various biological samples, thereby facilitating a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for Prostaglandin D2 ELISA Kit in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative determination of Prostaglandin D2 (PGD2) and its related metabolites, including the biologically significant 15(R)-Prostaglandin D2, in a variety of biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid by the action of cyclooxygenase (COX) and PGD synthase (PGDS).[1] It plays a pivotal role in a wide range of physiological and pathological processes, including the regulation of sleep, allergic inflammation, and hair growth.[2][3] PGD2 exerts its effects through binding to two distinct G-protein coupled receptors: the DP1 receptor, which is linked to adenylyl cyclase activation, and the DP2 receptor (also known as CRTH2), which is involved in inflammatory cell migration.[1][4][5]

The stereoisomer this compound is a potent and selective agonist for the DP2 receptor, playing a significant role in the activation of eosinophils and basophils.[5] Furthermore, PGD2 can be non-enzymatically dehydrated to form the J-series prostaglandins (B1171923), such as 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which is a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and has demonstrated anti-inflammatory and pro-apoptotic effects in certain cell types.[6][7][8]

The quantitative analysis of PGD2 and its metabolites in biological samples such as plasma, serum, saliva, urine, cell culture supernatants, and tissue homogenates is crucial for understanding their roles in health and disease and for the development of novel therapeutics.

Principle of the Assay

This ELISA kit employs a competitive immunoassay technique. A known amount of PGD2 is pre-coated onto the surface of a microtiter plate. When standards or samples are added to the wells along with a fixed amount of biotinylated antibody specific for PGD2, the PGD2 in the sample competes with the coated PGD2 for binding to the antibody. After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody. Following another wash step, a substrate solution is added, and the color development is inversely proportional to the concentration of PGD2 in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.

Kit Specifications

The following table summarizes the typical performance characteristics of a PGD2 ELISA kit. Please refer to the specific kit's technical data sheet for exact values.

ParameterSpecification
Assay Type Competitive ELISA
Sample Types Serum, Plasma, Saliva, Urine, Cell Culture Supernatants, Tissue Homogenates[7][9][10]
Detection Range Typically 15.63 - 1000 pg/mL[9][11][12]
Sensitivity Typically less than 10 pg/mL[9][11][13]
Specificity High specificity for PGD2. Cross-reactivity with other prostaglandins should be consulted in the kit's manual. It is crucial to verify the cross-reactivity with 15(R)-PGD2 if it is the primary analyte of interest.
Incubation Time Varies by manufacturer, typically 1-2 hours at 37°C[9][11]
Wavelength 450 nm[9][11]

PGD2 Signaling Pathway

The diagram below illustrates the signaling pathway of Prostaglandin D2, highlighting its conversion to metabolites and its interaction with DP1, DP2, and PPAR-γ receptors.

PGD2_Signaling_Pathway AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 PGDS->PGD2 Dehydration Non-enzymatic Dehydration PGD2->Dehydration DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 PGJ2 PGJ2 Series (e.g., 15d-PGJ2) Dehydration->PGJ2 PPARg PPAR-γ PGJ2->PPARg AC Adenylyl Cyclase Activation DP1->AC Gs Inflammation Inflammatory Cell Migration & Activation DP2->Inflammation Gi Gene Gene Transcription (Anti-inflammatory) PPARg->Gene Nucleus cAMP ↑ cAMP AC->cAMP

Caption: Prostaglandin D2 signaling cascade.

Experimental Protocols

Sample Collection and Storage

Proper sample handling is critical for accurate results.

  • Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.[9]

  • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.[9]

  • Urine: Aseptically collect a random urine sample. Centrifuge at 2000-3000 rpm for approximately 20 minutes. Assay immediately or aliquot and store at -20°C or -80°C.

  • Saliva: Collect saliva using a collection device. Centrifuge at 1000 x g for 15 minutes at 2-8°C. Assay immediately or aliquot and store at -20°C or -80°C.[9]

  • Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Weigh the tissue and homogenize in PBS (e.g., 1g of tissue to 9mL of PBS) on ice. Centrifuge at 5000-10000 x g for 5-10 minutes to pellet debris. Assay immediately or aliquot and store at -20°C or -80°C.[9]

Reagent Preparation
  • Bring all reagents to room temperature before use.

  • Standards: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Prepare a dilution series of the standard as instructed in the kit manual. A typical standard curve may range from 1000 pg/mL down to 15.63 pg/mL.[9][11]

  • Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration.

  • Biotinylated Antibody and HRP Conjugate: Dilute the concentrated biotinylated antibody and HRP conjugate with their respective diluents to the working concentration shortly before use.

Assay Procedure

The following is a general protocol and may need to be adapted based on the specific kit's instructions.

  • Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the PGD2-coated microplate.

  • Add Biotinylated Antibody: Immediately add 50 µL of the working solution of biotinylated anti-PGD2 antibody to each well.

  • Incubate: Cover the plate and incubate for 1-2 hours at 37°C.

  • Wash: Aspirate the liquid from each well and wash each well 3-5 times with 300 µL of wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add HRP Conjugate: Add 100 µL of the working solution of Streptavidin-HRP conjugate to each well.

  • Incubate: Cover the plate and incubate for 1 hour at 37°C.

  • Wash: Repeat the wash step as described in step 4.

  • Add Substrate: Add 90 µL of TMB substrate solution to each well.

  • Incubate: Cover the plate and incubate in the dark at 37°C for 15-30 minutes. Monitor for color development.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the optical density of each well at 450 nm within 10-15 minutes of adding the stop solution.

Data Analysis

  • Standard Curve: Average the duplicate readings for each standard, blank, and sample. Subtract the average blank optical density from all other readings. Plot the average optical density for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Calculate Concentrations: Use the standard curve to determine the concentration of PGD2 in the samples. If samples were diluted, multiply the concentration by the dilution factor.

Experimental Workflow

The following diagram outlines the major steps in the PGD2 ELISA protocol.

ELISA_Workflow Start Start Prepare_Reagents Prepare Reagents (Standards, Buffers, etc.) Start->Prepare_Reagents Add_Samples Add 50µL of Standards and Samples to Wells Prepare_Reagents->Add_Samples Add_Biotin_Ab Add 50µL of Biotinylated Antibody Add_Samples->Add_Biotin_Ab Incubate1 Incubate (1-2 hours at 37°C) Add_Biotin_Ab->Incubate1 Wash1 Wash Plate (3-5 times) Incubate1->Wash1 Add_HRP Add 100µL of Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate (1 hour at 37°C) Add_HRP->Incubate2 Wash2 Wash Plate (5 times) Incubate2->Wash2 Add_Substrate Add 90µL of TMB Substrate Wash2->Add_Substrate Incubate3 Incubate in Dark (15-30 min at 37°C) Add_Substrate->Incubate3 Add_Stop Add 50µL of Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze Data Analysis Read_Plate->Analyze End End Analyze->End

Caption: PGD2 competitive ELISA workflow.

References

Application Notes and Protocols for the Experimental Use of 15(R)-Prostaglandin D2 in Basophil Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator implicated in the pathogenesis of allergic inflammation. It exerts its biological effects through two main receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The 15(R)-epimer of PGD2, 15(R)-Prostaglandin D2, is a potent and selective agonist for the CRTH2 receptor, which is prominently expressed on basophils, eosinophils, and T helper 2 (Th2) cells.[1] Activation of CRTH2 on basophils by 15(R)-PGD2 initiates a signaling cascade that leads to cellular activation, including chemotaxis, upregulation of activation markers, and the release of pro-inflammatory mediators. These application notes provide a comprehensive overview and detailed protocols for studying the effects of 15(R)-PGD2 on basophil activation.

Mechanism of Action: The CRTH2 Signaling Pathway

Upon binding of 15(R)-PGD2 to the CRTH2 receptor on basophils, a Gαi-coupled signaling cascade is initiated. This leads to the dissociation of the G protein subunits, resulting in downstream activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). PLC activation generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+) mobilization and activation of Protein Kinase C (PKC). The PI3K pathway further contributes to cellular activation and survival. This signaling culminates in various cellular responses, including chemotaxis, upregulation of surface markers such as CD11b, and the enhancement of degranulation upon co-stimulation with other secretagogues.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response 15R_PGD2 15(R)-PGD2 CRTH2 CRTH2 (DP2) Receptor 15R_PGD2->CRTH2 G_protein Gαi/βγ CRTH2->G_protein PLC Phospholipase C (PLC) G_protein->PLC αi PI3K PI3K G_protein->PI3K βγ IP3_DAG IP3 + DAG PLC->IP3_DAG p38_MAPK p38 MAPK PI3K->p38_MAPK Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC Chemotaxis Chemotaxis Ca2->Chemotaxis CD11b CD11b Upregulation PKC->CD11b Degranulation Enhanced Degranulation p38_MAPK->Degranulation

Caption: Signaling pathway of 15(R)-PGD2-induced basophil activation via the CRTH2 receptor.

Data Presentation

The following tables summarize the expected outcomes of 15(R)-PGD2 stimulation on human basophils. Note: Specific quantitative data for 15(R)-PGD2 is limited in the current literature. The provided concentration ranges are based on the known potency of PGD2 and its analogues on CRTH2. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific experimental setup.

Table 1: Effect of 15(R)-PGD2 on Basophil Activation Markers (Flow Cytometry)

Concentration of 15(R)-PGD2% CD63 Positive Basophils (Expected Trend)Mean Fluorescence Intensity (MFI) of CD203c (Expected Trend)
0 nM (Control)BaselineBaseline
1 nMIncreaseIncrease
10 nMFurther IncreaseFurther Increase
100 nMPlateau/PeakPlateau/Peak
1 µMPlateau/Slight DecreasePlateau/Slight Decrease

Table 2: Effect of 15(R)-PGD2 on Basophil Histamine (B1213489) Release

Concentration of 15(R)-PGD2% Histamine Release (Expected Trend)
0 nM (Control)Baseline
1 nMIncrease
10 nMFurther Increase
100 nMPlateau/Peak
1 µMPlateau/Slight Decrease

Experimental Protocols

Protocol 1: Basophil Activation Test (BAT) using Flow Cytometry

This protocol details the measurement of basophil activation by quantifying the surface expression of CD63 and CD203c using flow cytometry.

Experimental_Workflow_BAT Blood_Collection 1. Whole Blood Collection (Heparin anticoagulant) Stimulation 2. Aliquot and Stimulate (15(R)-PGD2 or Controls) Blood_Collection->Stimulation Incubation_1 3. Incubate (15-30 min at 37°C) Stimulation->Incubation_1 Staining 4. Stain with Antibodies (anti-CD63, anti-CD203c, anti-CRTH2) Incubation_1->Staining Incubation_2 5. Incubate (20 min on ice, dark) Staining->Incubation_2 Lysis 6. Red Blood Cell Lysis Incubation_2->Lysis Wash 7. Wash and Resuspend Lysis->Wash Acquisition 8. Flow Cytometry Acquisition Wash->Acquisition Analysis 9. Data Analysis (Gating on Basophils) Acquisition->Analysis

Caption: Experimental workflow for the Basophil Activation Test (BAT).

Materials:

  • Fresh human whole blood collected in heparin-containing tubes

  • This compound (stock solution in DMSO, diluted in appropriate buffer)

  • Positive Control: Anti-IgE antibody or fMLP

  • Negative Control: Stimulation buffer

  • Staining Antibodies:

    • FITC-conjugated anti-CRTH2 (or other basophil identification marker)

    • PE-conjugated anti-CD63

    • APC-conjugated anti-CD203c

  • Red Blood Cell Lysis Buffer

  • Wash Buffer (e.g., PBS with 2% FBS)

  • Flow Cytometer

Procedure:

  • Blood Collection: Collect fresh human peripheral blood into heparinized tubes.

  • Preparation: Prepare serial dilutions of 15(R)-PGD2 in stimulation buffer. Recommended starting concentrations range from 1 nM to 1 µM. Also prepare positive and negative controls.

  • Stimulation: In a 96-well plate or flow cytometry tubes, add 50 µL of the diluted 15(R)-PGD2, positive control, or negative control.

  • Add 50 µL of whole blood to each well/tube and mix gently.

  • Incubation: Incubate the plate/tubes for 15-30 minutes at 37°C in a humidified incubator.

  • Staining: Following incubation, place the samples on ice to stop the reaction. Add a cocktail of fluorescently-labeled antibodies (anti-CRTH2, anti-CD63, anti-CD203c) to each sample.

  • Incubate for 20 minutes on ice in the dark.

  • Lysis: Add 1 mL of pre-warmed red blood cell lysis buffer to each tube and incubate for 10 minutes at room temperature.

  • Wash: Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of wash buffer. Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 200 µL of wash buffer.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the basophil population using the CRTH2 marker and side scatter properties.

    • Analyze the expression of CD63 and the Mean Fluorescence Intensity (MFI) of CD203c on the gated basophil population for each condition.

Protocol 2: Histamine Release Assay

This protocol describes the measurement of histamine released from basophils following stimulation with 15(R)-PGD2.

Materials:

  • Isolated human basophils or whole blood

  • This compound

  • Positive Control: Anti-IgE antibody or calcium ionophore (e.g., A23187)

  • Spontaneous Release Control: Buffer only

  • Total Histamine Release Control: Cell lysis buffer (e.g., Triton X-100)

  • Histamine release buffer (e.g., PIPES buffer with Ca2+ and Mg2+)

  • Histamine ELISA kit or other histamine detection assay

Procedure:

  • Cell Preparation: Isolate basophils from fresh human blood using density gradient centrifugation or use whole blood.

  • Stimulation Setup: Prepare serial dilutions of 15(R)-PGD2 in histamine release buffer. Also, prepare positive, spontaneous, and total release controls.

  • Incubation: In microcentrifuge tubes, add the diluted 15(R)-PGD2 or control solutions. Add the basophil suspension or whole blood and incubate for 30-60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatants, which contain the released histamine.

  • Histamine Measurement: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit or another sensitive detection method, following the manufacturer's instructions.

  • Calculation of Results:

    • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

Concluding Remarks

The experimental use of this compound provides a valuable tool for investigating the role of the CRTH2 receptor in basophil-mediated allergic and inflammatory responses. The protocols outlined above offer a framework for assessing basophil activation through both cell surface marker expression and mediator release. Due to the limited availability of published dose-response data for 15(R)-PGD2 on basophils, it is imperative for researchers to perform careful dose-titration experiments to establish optimal conditions for their studies. These investigations will contribute to a deeper understanding of the PGD2/CRTH2 axis and may aid in the development of novel therapeutic strategies for allergic diseases.

References

Preparation of 15(R)-Prostaglandin D2 for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of 15(R)-Prostaglandin D2 (15(R)-PGD2) in in vitro experiments. 15(R)-PGD2 is a biologically active lipid mediator and a potent, selective agonist of the Prostaglandin D2 receptor 2 (DP2), also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). Understanding its proper handling and application is crucial for obtaining reliable and reproducible experimental results.

Data Presentation

The following tables summarize the key quantitative data for this compound and its closely related analog, 15(R)-15-methyl Prostaglandin D2.

Table 1: Physicochemical Properties and Storage

PropertyThis compound15(R)-15-methyl Prostaglandin D2
Molecular Formula C₂₀H₃₂O₅C₂₁H₃₄O₅
Molecular Weight 352.5 g/mol 366.5 g/mol [1]
Supplied As A solution in methyl acetate[2]A solution in methyl acetate[3][4]
Storage Temperature -20°C[3][4]-20°C[3][4]
Stability ≥ 2 years (in methyl acetate (B1210297) at -20°C)[4]≥ 2 years (in methyl acetate at -20°C)[3][4]

Table 2: Solubility Data

SolventThis compound15(R)-15-methyl Prostaglandin D2
Dimethylformamide (DMF) 50 mg/mL[2]>100 mg/mL[4]
Dimethyl sulfoxide (B87167) (DMSO) 50 mg/mL[2]>50 mg/mL[4]
Ethanol 50 mg/mL[2]>75 mg/mL[4]
PBS (pH 7.4) 1 mg/mL[2]~5 mg/mL (in PBS, pH 7.2)[3]

Table 3: Biological Activity (EC₅₀ Values)

Assay15(R)-15-methyl Prostaglandin D2
Eosinophil Chemotaxis 1.7 nM
Eosinophil CD11b Expression 1.4 nM
Eosinophil Actin Polymerization 3.8 nM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of 15(R)-PGD2, which can be further diluted to working concentrations for various in vitro assays.

Materials:

  • This compound (supplied in methyl acetate)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Gentle stream of nitrogen gas

  • Calibrated pipettes and sterile tips

Procedure:

  • Evaporation of Shipping Solvent: Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate solvent from the vial containing 15(R)-PGD2. Ensure the evaporation is performed in a well-ventilated fume hood.

  • Reconstitution in DMSO: Once the solvent is completely evaporated, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, to a vial containing 1 mg of 15(R)-PGD2 (MW: 352.5 g/mol ), add 283.6 µL of DMSO.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution of the 15(R)-PGD2.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the DMSO stock solution is stable for an extended period.

Protocol 2: Preparation of Working Solutions for an In Vitro Eosinophil Chemotaxis Assay

This protocol outlines the serial dilution of the 15(R)-PGD2 stock solution to prepare working concentrations for a typical eosinophil chemotaxis assay.

Materials:

  • 10 mM stock solution of 15(R)-PGD2 in DMSO

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in assay medium to create a 100 µM solution. Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Serial Dilutions: Perform serial dilutions of the 100 µM intermediate solution in assay medium to achieve the desired final concentrations for the chemotaxis assay. A typical concentration range to test would be from 0.1 nM to 100 nM.

    • To prepare a 100 nM working solution, dilute the 100 µM intermediate solution 1:1000 in assay medium.

    • Subsequent 1:10 serial dilutions can be made from the 100 nM solution to generate 10 nM, 1 nM, and 0.1 nM working solutions.

  • Assay Plate Preparation: Add the prepared working solutions of 15(R)-PGD2 to the lower wells of a chemotaxis chamber (e.g., a modified Boyden chamber)[5][6]. The upper chamber will contain the eosinophil cell suspension.

  • Incubation: Incubate the chemotaxis chamber according to the specific assay protocol (e.g., for 1 hour at 37°C in a humidified incubator).

  • Analysis: Quantify the number of migrated cells to determine the chemotactic response to different concentrations of 15(R)-PGD2.

Mandatory Visualizations

Signaling Pathway of this compound via the DP2 Receptor

This compound exerts its biological effects primarily through the DP2 (CRTH2) receptor, a G protein-coupled receptor (GPCR). The binding of 15(R)-PGD2 to the DP2 receptor on immune cells, such as eosinophils and Th2 lymphocytes, initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and cytokine release.

DP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 15R_PGD2 This compound DP2_Receptor DP2 (CRTH2) Receptor 15R_PGD2->DP2_Receptor Binds G_Protein Gαi/o Protein DP2_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization ↑ Intracellular Ca²⁺ IP3->Ca_Mobilization Cellular_Response Cellular Responses (Chemotaxis, Degranulation) DAG->Cellular_Response Ca_Mobilization->Cellular_Response cAMP->Cellular_Response

Caption: DP2 receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Studies

The following diagram illustrates the general workflow for preparing and using this compound in a typical in vitro cell-based assay.

Experimental_Workflow Start Start: 15(R)-PGD2 in Methyl Acetate Evaporate Evaporate Methyl Acetate (Nitrogen Stream) Start->Evaporate Reconstitute Reconstitute in DMSO (e.g., 10 mM Stock) Evaporate->Reconstitute Store Aliquot and Store at -20°C Reconstitute->Store Dilute_Intermediate Prepare Intermediate Dilution in Assay Medium Store->Dilute_Intermediate For Experiment Serial_Dilute Perform Serial Dilutions to Working Concentrations Dilute_Intermediate->Serial_Dilute Assay Perform In Vitro Assay (e.g., Chemotaxis) Serial_Dilute->Assay Analyze Analyze Results Assay->Analyze

Caption: Workflow for preparing 15(R)-PGD2 for in vitro experiments.

References

Application Notes: 15(R)-Prostaglandin D2 as a Selective Tool for Studying DP2 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator derived from mast cells, playing a significant role in allergic and inflammatory responses such as asthma.[1] PGD2 exerts its biological effects through two distinct G-protein-coupled receptors: the DP1 receptor, which is coupled to Gs proteins and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2 - Chemoattractant Receptor-homologous molecule expressed on Th2 cells), which couples to Gi proteins.[2][3] Activation of the DP2 receptor leads to the inhibition of adenylyl cyclase and an increase in intracellular calcium, promoting chemotaxis of key inflammatory cells, including T-helper type 2 (Th2) cells, eosinophils, and basophils.[2][4]

The study of DP2 receptor function has been advanced by the use of selective agonists. 15(R)-Prostaglandin D2 (15(R)-PGD2) and its metabolically stable analog, 15(R)-methyl-PGD2, are potent and selective agonists for the DP2 receptor.[1][5][6] Notably, 15(R)-methyl-PGD2, which has the unnatural R-configuration at carbon 15, is approximately five times more potent than the endogenous ligand PGD2 in activating eosinophils.[1] Its high potency and selectivity, coupled with resistance to metabolism, make 15(R)-PGD2 an invaluable tool for researchers investigating the physiological and pathological roles of the DP2 receptor in inflammatory diseases.[1][7]

Data Presentation: Potency of DP2 Agonists

The following tables summarize the quantitative data on the potency of 15(R)-methyl-PGD2 and related compounds in various functional assays mediated by the DP2 receptor on human eosinophils.

Table 1: EC50 Values for Eosinophil Functional Responses

CompoundChemotaxis (EC50, nM)CD11b Expression (EC50, nM)Actin Polymerization (EC50, nM)
15(R)-methyl-PGD2 1.7[1][5]1.4[5]3.8[5]
PGD210[1]~5-7~15-20
15S-methyl-PGD2128[1]--

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Selectivity Profile of 15(R)-methyl-PGD2

ReceptorAssayAgonistPotency (EC50)
DP2 (CRTH2) Eosinophil Chemotaxis15(R)-methyl-PGD21.7 nM[1][5]
DP1 Platelet cAMP Increase15(R)-methyl-PGD2>10,000 nM (>10 µM)[5][6]

This demonstrates the high selectivity of 15(R)-methyl-PGD2 for the DP2 receptor over the DP1 receptor.

DP2 Receptor Signaling Pathway

Activation of the DP2 receptor by 15(R)-PGD2 initiates a signaling cascade through the Gi alpha subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Concurrently, the Gβγ subunits activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a critical signal for downstream cellular responses like chemotaxis and degranulation.[2]

DP2_Signaling_Pathway DP2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DP2 DP2 (CRTH2) Receptor G_protein Gi Protein (α, β, γ) DP2->G_protein Activates PLC PLC G_protein->PLC Activates (βγ) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (αi) IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Converts Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Triggers Response Cellular Responses (Chemotaxis, Degranulation) Ca_ER->Response Leads to cAMP->Response Modulates ATP ATP ATP->AC Ligand 15(R)-PGD2 Ligand->DP2 Binds

DP2 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the mobilization of intracellular calcium in DP2-expressing cells (e.g., human eosinophils or a recombinant cell line) in response to 15(R)-PGD2. The assay uses a fluorescent calcium indicator dye, such as Fura-2-AM or Fluo-4 AM.

Materials and Reagents:

  • DP2-expressing cells (e.g., primary human eosinophils, HEK293 cells transfected with DP2)

  • 15(R)-PGD2 (or 15(R)-methyl-PGD2)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with fluidics injection capability (e.g., FlexStation)

Procedure:

  • Cell Preparation:

    • Culture DP2-expressing cells to an appropriate density.

    • On the day of the assay, harvest the cells and wash them with KRH or HBSS buffer.

    • Resuspend the cells in the same buffer at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a final concentration of 1-5 µM is typical. Include 0.02% Pluronic F-127 to aid in dye solubilization.

    • Add the cell suspension to the loading buffer and incubate at 37°C for 30-60 minutes in the dark.[8][9]

    • After incubation, wash the cells twice with buffer to remove excess dye.

    • Resuspend the dye-loaded cells in buffer at a final concentration of 0.5-1 x 10^6 cells/mL.

  • Assay Performance:

    • Pipette 100 µL of the dye-loaded cell suspension into each well of the 96-well plate.

    • Incubate the plate at 37°C for 15-30 minutes to allow cells to equilibrate.[9]

    • Prepare a separate plate with serial dilutions of 15(R)-PGD2 at 5x the final desired concentration.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for 15-20 seconds.

    • Program the instrument to inject 25 µL of the 15(R)-PGD2 dilutions into the corresponding wells.

    • Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.[10]

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF against the logarithm of the 15(R)-PGD2 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines a method to quantify the chemotactic response of eosinophils towards a gradient of 15(R)-PGD2 using a Boyden chamber or Transwell® system.

Materials and Reagents:

  • Isolated human eosinophils

  • 15(R)-PGD2

  • RPMI-1640 medium with 0.5% Bovine Serum Albumin (BSA) (Assay Medium)

  • Boyden chamber apparatus or 96-well Transwell® plates (5 µm pore size is suitable for eosinophils)

  • Calcein-AM or other cell viability dye

  • Fluorescence plate reader

Procedure:

  • Preparation of Cells and Reagents:

    • Isolate eosinophils from human peripheral blood using standard methods (e.g., negative selection with magnetic beads).

    • Resuspend the purified eosinophils in Assay Medium at a concentration of 1-2 x 10^6 cells/mL.[11]

    • Prepare serial dilutions of 15(R)-PGD2 in Assay Medium in the lower wells of the Transwell® plate (e.g., 150-200 µL per well). Include a negative control (medium only) and a positive control.[11]

  • Setting up the Chemotaxis Assay:

    • Place the Transwell® inserts into the wells containing the chemoattractants.

    • Add 50-100 µL of the eosinophil suspension to the upper chamber of each insert.[12]

    • Be careful to avoid introducing air bubbles between the insert and the medium below.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.[12] The optimal time should be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Trans-well® inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the cells that have migrated to the lower chamber. A common method is to add a lysis buffer containing a fluorescent dye like Calcein-AM or measure ATP levels (e.g., CellTiter-Glo®).[12]

    • Read the fluorescence or luminescence on a plate reader. The signal is directly proportional to the number of migrated cells.

  • Data Analysis:

    • Subtract the background signal (from wells with no cells) from all readings.

    • Calculate the chemotactic index by dividing the signal from the experimental wells by the signal from the negative control (random migration).

    • Plot the number of migrated cells or the chemotactic index against the concentration of 15(R)-PGD2 to generate a dose-response curve and determine the EC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based functional assay, such as the chemotaxis assay described above, using 15(R)-PGD2 to study DP2 receptor function.

Experimental_Workflow General Workflow for DP2 Functional Assay cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis A Isolate/Culture DP2-Expressing Cells B Prepare Reagents (15(R)-PGD2 Dilutions, Buffers) C Load Cells into Assay Plate/Device A->C D Add 15(R)-PGD2 to Initiate Response B->D C->D E Incubate under Controlled Conditions (37°C, 1-3 hours) D->E F Quantify Cellular Response (e.g., Fluorescence, Luminescence) E->F G Analyze Data (Background Subtraction, Normalization) F->G H Generate Dose-Response Curve & Calculate EC50 G->H I Conclusion on DP2 Receptor Function H->I Interpret Results

General Workflow for DP2 Functional Assay

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of the naturally occurring Prostaglandin (B15479496) D2 (PGD2), a lipid mediator involved in a variety of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. 15(R)-PGD2 and its analogs are known to be potent and selective agonists of the Prostaglandin D2 receptor 2 (DP2), also known as CRTH2.[1][2] Activation of the DP2 receptor can trigger diverse cellular responses, such as chemotaxis, degranulation, and cytokine release in various immune cells.[1][3][4] Furthermore, metabolites of PGD2, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have been shown to induce apoptosis and cell cycle arrest in several cancer cell lines.[5][6][7]

Flow cytometry is a powerful technique to dissect the cellular effects of compounds like 15(R)-PGD2 at a single-cell level. This document provides detailed protocols for analyzing two key cellular processes affected by prostaglandin treatment: apoptosis and cell cycle progression.

Data Presentation: Effects of a PGD2 Metabolite on Apoptosis and Cell Cycle

While specific quantitative data for 15(R)-PGD2 is limited in the public domain, extensive research has been conducted on its stable, downstream metabolite, 15d-PGJ2. The following tables summarize the effects of 15d-PGJ2 on apoptosis and cell cycle distribution in various cancer cell lines, as determined by flow cytometry. These results can serve as a reference for designing and interpreting experiments with 15(R)-PGD2.

Table 1: Induction of Apoptosis by 15d-PGJ2 in Osteosarcoma Cell Lines [5]

Cell LineTreatmentDuration (h)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
U2OS DMSO (Control)721.2 ± 0.30.8 ± 0.22.0 ± 0.5
10 µM 15d-PGJ27215.7 ± 2.110.3 ± 1.526.0 ± 3.6
Saos-2 DMSO (Control)721.5 ± 0.41.1 ± 0.32.6 ± 0.7
10 µM 15d-PGJ27220.4 ± 2.514.6 ± 1.835.0 ± 4.3
MG63 DMSO (Control)721.8 ± 0.51.3 ± 0.43.1 ± 0.9
20 µM 15d-PGJ27225.1 ± 3.018.2 ± 2.243.3 ± 5.2

Table 2: Cell Cycle Arrest Induced by 15d-PGJ2 in Osteosarcoma Cell Lines [5]

Cell LineTreatmentSub-G1 (%)G0/G1 (%)S (%)G2/M (%)
U2OS DMSO (Control)1.5 ± 0.455.2 ± 4.125.3 ± 2.818.0 ± 2.1
10 µM 15d-PGJ210.2 ± 1.530.1 ± 3.515.7 ± 2.044.0 ± 4.2
Saos-2 DMSO (Control)2.1 ± 0.660.5 ± 5.220.1 ± 2.517.3 ± 1.9
10 µM 15d-PGJ212.8 ± 1.835.4 ± 3.912.3 ± 1.739.5 ± 3.8
MG63 DMSO (Control)2.5 ± 0.758.7 ± 4.822.4 ± 2.616.4 ± 1.8
20 µM 15d-PGJ215.6 ± 2.128.9 ± 3.210.5 ± 1.545.0 ± 4.5

Signaling Pathways and Experimental Workflows

Signaling Pathway of 15(R)-PGD2 and its Metabolites

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 15(R)-PGD2 DP2 DP2/CRTH2 Receptor PGD2->DP2 Agonist Binding Gi Gi Protein DP2->Gi PLC Phospholipase C Gi->PLC MAPK MAPK Activation (p38, ERK1/2) Gi->MAPK Ca Ca²⁺ Mobilization PLC->Ca GeneExpression Altered Gene Expression Ca->GeneExpression Apoptosis Apoptosis MAPK->Apoptosis MAPK->GeneExpression ROS ROS Generation ROS->MAPK NFkB NF-κB Inhibition NFkB->Apoptosis Akt Akt Pathway Inhibition CellCycleArrest Cell Cycle Arrest (G2/M) Akt->CellCycleArrest PGD2_metabolite 15d-PGJ2 (Metabolite) PGD2_metabolite->ROS PGD2_metabolite->NFkB PGD2_metabolite->Akt

Caption: Signaling pathways activated by 15(R)-PGD2 and its metabolite 15d-PGJ2.

Experimental Workflow: Apoptosis Analysis

G start Seed and Culture Cells treat Treat with 15(R)-PGD2 (and controls) start->treat harvest Harvest Cells (including supernatant) treat->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at room temperature (dark) stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze Data: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) acquire->analyze

Caption: Workflow for apoptosis analysis using Annexin V and PI staining.

Experimental Workflow: Cell Cycle Analysis

G start Seed and Culture Cells treat Treat with 15(R)-PGD2 (and controls) start->treat harvest Harvest Adherent and Floating Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in cold 70% Ethanol (B145695) (≥30 min at 4°C) wash_pbs->fix wash_fix Wash to remove Ethanol fix->wash_fix resuspend_stain Resuspend in PI Staining Buffer (containing RNase A) wash_fix->resuspend_stain incubate Incubate 30 min at room temperature (dark) resuspend_stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze DNA Content Histogram: - Sub-G1 (Apoptosis) - G0/G1 Phase - S Phase - G2/M Phase acquire->analyze

Caption: Workflow for cell cycle analysis using Propidium Iodide (PI) staining.

Experimental Protocols

Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound

  • Cell culture reagents

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable. Treat cells with various concentrations of 15(R)-PGD2 and a vehicle control (e.g., DMSO) for the desired time period.

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with the collected supernatant.

    • For suspension cells, collect the entire cell suspension.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of PI staining solution immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer without delay.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Collect a minimum of 10,000 events per sample.

    • Gating Strategy:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • This compound

  • Cell culture reagents

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with 15(R)-PGD2 as described in Protocol 1.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all phases of the cell cycle, including cells that may have detached during mitosis or apoptosis, are included in the analysis. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 30 minutes at 4°C. For longer storage, cells can be kept at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to improve resolution.

    • Set a gate on a forward scatter area versus height dot plot to exclude doublets and cell aggregates.

    • Analyze the PI signal using a linear scale histogram.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.

References

Troubleshooting & Optimization

15(R)-Prostaglandin D2 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(R)-Prostaglandin D2. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store my stock solution of this compound?

For long-term stability, this compound and its analogs are typically supplied in an organic solvent like methyl acetate (B1210297) or ethanol (B145695) and should be stored at -20°C. Under these conditions, the product is stable for at least two years.

Q2: I dissolved this compound in an aqueous buffer for my experiment. How long is it stable?

Aqueous solutions of prostaglandins (B1171923), including this compound, are known to be unstable. It is strongly recommended to prepare aqueous solutions fresh for immediate use and not to store them for more than one day. Degradation in aqueous media can occur rapidly, affecting the potency and integrity of the compound.

Q3: What are the primary degradation pathways for Prostaglandin D2 and its analogs in aqueous solutions?

Prostaglandin D2 (PGD2) and its analogs are susceptible to dehydration in aqueous solutions, leading to the formation of various J-series prostaglandins, such as PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2. These degradation products may have their own biological activities, which could interfere with experimental results. The rate of degradation is influenced by factors such as pH and temperature.

Q4: Can I use a previously prepared and stored aqueous solution of 15(R)-PGD2 for my experiments?

It is highly discouraged to use previously stored aqueous solutions. The instability of the compound in aqueous buffers means that the actual concentration of 15(R)-PGD2 will be lower than the initial concentration, and the solution will contain degradation products. This can lead to inaccurate and irreproducible results. Always prepare fresh solutions for each experiment.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected biological activity in my cell-based assay.

  • Possible Cause 1: Degradation of 15(R)-PGD2 in aqueous solution.

    • Solution: Prepare a fresh aqueous solution of 15(R)-PGD2 from your organic stock solution immediately before each experiment. Do not use solutions that have been stored, even for a few hours, at room temperature or refrigerated.

  • Possible Cause 2: Improper storage of the stock solution.

    • Solution: Ensure your stock solution in organic solvent is stored tightly capped at -20°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Possible Cause 3: Interaction with components in the cell culture medium.

    • Solution: Some components in serum-containing media may bind to or metabolize prostaglandins. Consider reducing the serum concentration or using a serum-free medium during the treatment period if your experimental design allows.

Problem: Difficulty in obtaining reproducible results between experiments.

  • Possible Cause 1: Variability in the preparation of aqueous solutions.

    • Solution: Standardize your protocol for preparing aqueous solutions. Use the same buffer, pH, and temperature for dissolution in every experiment. Ensure the organic solvent is completely evaporated before adding the aqueous buffer.

  • Possible Cause 2: Presence of degradation products with confounding biological effects.

    • Solution: The degradation products of PGD2 are also biologically active. If you suspect their presence is affecting your results, consider using a more stable analog if available and suitable for your research. Alternatively, minimize the incubation time of your experiment to reduce the extent of degradation.

Quantitative Data on Prostaglandin Stability

While specific quantitative stability data for this compound in various aqueous buffers is limited in the literature, data from related prostaglandins can provide valuable insights into their general stability profiles.

Table 1: Aqueous Stability of Prostaglandin E2 at 25°C

pHTime for 10% Loss (Hours)
3-4133
653
842
94.2
100.42 (25 minutes)

This data for PGE2 suggests that prostaglandins are more stable in acidic conditions and degrade rapidly under basic conditions.

Table 2: Stability of Prostaglandin D2 in Plasma

ParameterValue
Apparent Half-life~30 minutes

This indicates rapid metabolism and/or degradation in a biological matrix.

Experimental Protocols

Protocol: Stability Testing of this compound in an Aqueous Buffer

This protocol outlines a general procedure to assess the stability of 15(R)-PGD2 in a specific aqueous buffer using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Materials:

  • This compound

  • Organic solvent (e.g., ethanol or methyl acetate)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid

  • Deuterated internal standard (e.g., PGD2-d4)

  • HPLC-MS/MS system

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of 15(R)-PGD2 in the organic solvent (e.g., 1 mg/mL).

  • From the stock solution, prepare a working solution in the chosen aqueous buffer at the desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is minimal (<0.1%).

3. Incubation:

  • Aliquot the aqueous working solution into several vials.

  • Incubate the vials at a specific temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately add the internal standard. Store the sample at -80°C until analysis.

4. Sample Analysis by HPLC-MS/MS:

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate 15(R)-PGD2 from its degradation products.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 15(R)-PGD2 and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of 15(R)-PGD2 to the internal standard at each time point.

  • Plot the percentage of the initial 15(R)-PGD2 concentration remaining versus time.

  • Determine the time it takes for the concentration to decrease by a certain percentage (e.g., 10% or 50%) to establish its stability under the tested conditions.

Visualizations

Degradation_Pathway This compound This compound PGJ2 PGJ2 This compound->PGJ2 Dehydration delta12_PGJ2 delta12_PGJ2 PGJ2->delta12_PGJ2 Isomerization 15-deoxy-delta12_14-PGJ2 15-deoxy-delta12_14-PGJ2 delta12_PGJ2->15-deoxy-delta12_14-PGJ2 Dehydration

Caption: Degradation pathway of Prostaglandin D2.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution (Organic Solvent) Working Prepare Aqueous Solution (Buffer) Stock->Working Incubate Incubate at Controlled Temperature Working->Incubate Sample Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample HPLC HPLC-MS/MS Analysis Sample->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data

Caption: Workflow for stability testing.

Signaling_Pathway 15(R)-PGD2 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor 15(R)-PGD2->DP2 G_protein Gi/o Protein DP2->G_protein AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP ↓ cAMP AC->cAMP Inflammation Inflammatory Response (Cytokine Release, Chemotaxis) cAMP->Inflammation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Ca->Inflammation

Caption: 15(R)-PGD2 signaling via the DP2 receptor.

preventing degradation of 15(R)-Prostaglandin D2 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(R)-Prostaglandin D2 (15(R)-PGD2). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 15(R)-PGD2 during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your experimental outcomes.

Troubleshooting Guide: Preventing 15(R)-PGD2 Degradation

This guide addresses common issues that can lead to the degradation of 15(R)-PGD2 during experimental procedures.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of 15(R)-PGD2 in aqueous solution.Prepare fresh aqueous solutions of 15(R)-PGD2 for each experiment. Avoid storing aqueous solutions for more than one day.[1][2] For longer-term storage, keep 15(R)-PGD2 in an organic solvent at -20°C or below.
Suboptimal pH of the experimental buffer.Maintain a neutral to slightly alkaline pH (7.2-8.0) for your experimental buffer. Prostaglandins are generally more stable at a slightly alkaline pH.
Prolonged incubation at elevated temperatures.Minimize the duration of experiments at 37°C. If long incubation times are necessary, consider performing a time-course experiment to assess the stability of 15(R)-PGD2 under your specific conditions.
Variability between experimental replicates Inconsistent preparation of 15(R)-PGD2 working solutions.Standardize the protocol for preparing working solutions. Ensure the organic solvent is fully evaporated before reconstitution in aqueous buffer. Use pre-chilled buffers for reconstitution.
Presence of reactive species in the experimental medium.If using cell culture media, be aware that some components can contribute to degradation. Prepare fresh media for your experiments and minimize exposure of the 15(R)-PGD2 solution to light.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) Isomerization to 15(R)-PGF2α or dehydration to 15-deoxy-Δ12,14-PGD2 (15d-PGD2) and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2).These are known degradation pathways for PGD2.[3][4][5][6] To minimize this, follow the handling and storage recommendations strictly. If quantifying 15(R)-PGD2, use a stability-indicating analytical method that can resolve the parent compound from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for 15(R)-PGD2 are similar to those of its epimer, PGD2. These include:

  • Isomerization: Conversion to various isomeric forms of prostaglandin (B15479496) F2 (PGF2) compounds.[3][4]

  • Dehydration: Elimination of a water molecule to form J-series prostaglandins, such as prostaglandin J2 (PGJ2) and its subsequent metabolites like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2).[5][6]

G Degradation Pathways of 15(R)-PGD2 PGD2 This compound PGF2 15(R)-PGF2 Isomers PGD2->PGF2 Isomerization PGJ2 15(R)-PGJ2 PGD2->PGJ2 Dehydration dPGJ2 15-deoxy-Δ12,14-PGJ2 PGJ2->dPGJ2 Further Metabolism

Degradation of 15(R)-PGD2

Q2: How should I store this compound?

A2: For long-term stability, 15(R)-PGD2 should be stored as a solution in an organic solvent, such as methyl acetate (B1210297), at -20°C.[7] Under these conditions, it is stable for at least two years.[7] It is critical to avoid repeated freeze-thaw cycles.

Q3: How do I prepare aqueous working solutions of 15(R)-PGD2?

A3: To prepare an aqueous working solution, the organic solvent from the stock solution should be evaporated under a gentle stream of inert gas (e.g., nitrogen). The compound should then be immediately reconstituted in the desired aqueous buffer, preferably at a neutral to slightly alkaline pH (e.g., PBS pH 7.2). It is recommended to not store aqueous solutions for more than one day.[1][2]

Q4: What is the stability of 15(R)-PGD2 in aqueous solutions?

A4: While specific kinetic data for 15(R)-PGD2 is limited, studies on the closely related PGD2 indicate it is unstable in aqueous environments. In human plasma, PGD2 has a half-life of approximately 30 minutes, with over 92% being cleared within 120 minutes. This highlights the importance of using freshly prepared solutions for experiments.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the stability and solubility of 15(R)-PGD2 and related compounds.

Table 1: Storage and Stability of this compound

Storage Condition Solvent Stability Reference
-20°CMethyl Acetate≥ 2 years[7]
Room TemperatureAqueous Buffer (e.g., PBS)Not recommended for more than one day[1][2]

Table 2: Solubility of this compound

Solvent Concentration Reference
DMF50 mg/mL[7]
DMSO50 mg/mL[7]
Ethanol (B145695)50 mg/mL[7]
PBS (pH 7.2)1 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of 15(R)-PGD2

This protocol describes the preparation of a 1 mg/mL stock solution in an aqueous buffer.

Materials:

  • This compound in methyl acetate

  • Anhydrous ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Inert gas (e.g., nitrogen)

  • Glass vial

Procedure:

  • Transfer the desired amount of 15(R)-PGD2 in methyl acetate to a clean glass vial.

  • Evaporate the methyl acetate under a gentle stream of nitrogen.

  • Immediately add a small volume of anhydrous ethanol to dissolve the residue.

  • Add the desired volume of PBS (pH 7.2) to the ethanol solution while vortexing to achieve the final concentration. The final ethanol concentration should be kept to a minimum to avoid solvent effects in the experiment.

  • Use the freshly prepared aqueous solution immediately. Do not store for more than one day.

G Workflow for Preparing Aqueous 15(R)-PGD2 start Start with 15(R)-PGD2 in methyl acetate evaporate Evaporate solvent with N2 gas start->evaporate dissolve Dissolve residue in ethanol evaporate->dissolve reconstitute Reconstitute in aqueous buffer (e.g., PBS) dissolve->reconstitute use Use immediately reconstitute->use

Preparation of 15(R)-PGD2
Protocol 2: General Guidelines for Handling 15(R)-PGD2 in Cell Culture Experiments

Recommendations:

  • Prepare Fresh: Always prepare the final dilution of 15(R)-PGD2 in cell culture medium immediately before adding it to the cells.

  • Minimize Exposure: Minimize the exposure of the stock and working solutions to light and air.

  • pH Consideration: Be mindful of the pH of your cell culture medium, as acidic conditions can accelerate degradation. Most standard culture media are buffered to a physiological pH (around 7.4), which is generally acceptable.

  • Control Experiments: For long-term experiments, consider including a control to assess the stability of 15(R)-PGD2 over the course of the experiment. This can be done by collecting media samples at different time points and analyzing the concentration of intact 15(R)-PGD2.

  • Solvent Control: Always include a vehicle control in your experiments to account for any effects of the solvent used to dissolve the 15(R)-PGD2.

G Key Considerations for 15(R)-PGD2 Experiments cluster_prep Preparation cluster_handling Handling cluster_exp Experiment cluster_controls Controls fresh Prepare Fresh Solutions solvent Evaporate Organic Solvent reconstitute Reconstitute in Pre-chilled Buffer ph Maintain Optimal pH reconstitute->ph light Protect from Light air Minimize Air Exposure vehicle Vehicle Control light->vehicle ph->light temp Control Temperature duration Minimize Incubation Time stability Stability Control

Experimental Best Practices

References

cross-reactivity issues with 15(R)-Prostaglandin D2 antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using 15(R)-Prostaglandin D2 [15(R)-PGD2] antibodies. It addresses common issues, with a focus on mitigating cross-reactivity to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied? this compound is the 15-epimer of the naturally occurring Prostaglandin (B15479496) D2 (PGD2). While PGD2 is a well-known lipid mediator involved in processes like sleep regulation and inflammation, its 15(R) isomer is also biologically active.[1][2][3] It is a potent and selective agonist for the DP2 receptor (also known as CRTH2), which is found on immune cells like eosinophils, basophils, and Th2 cells.[2][3] Researchers study 15(R)-PGD2 to understand its specific role in allergic diseases and inflammatory responses.[2]

Q2: What are the main causes of cross-reactivity with prostaglandin antibodies? Cross-reactivity arises when an antibody binds to molecules that are structurally similar to the target antigen. For prostaglandin antibodies, this is a common issue due to:

  • Structural Similarity: Prostaglandins (B1171923) are a family of lipids derived from arachidonic acid and share a similar core structure.[4][5][6][7] An antibody raised against 15(R)-PGD2 may also recognize PGD2, PGJ2 (a dehydration product of PGD2), and other related prostanoids.[8]

  • Metabolites: Prostaglandins are rapidly metabolized in biological samples.[9] Antibodies may cross-react with these metabolites, leading to an overestimation of the target analyte.

  • Antigen Instability: PGD2 is chemically unstable in aqueous solutions and can degrade into other prostaglandins like PGJ2.[8][9] This degradation can occur during sample preparation or even within the animal during immunization, leading to the generation of antibodies that recognize these breakdown products.[8]

Q3: How can I validate the specificity of my 15(R)-PGD2 antibody? Validating antibody specificity is critical. Key methods include:

  • Competitive ELISA: Spike your sample with a known high concentration of potential cross-reactants (e.g., PGD2, PGE2, PGJ2) one by one. A specific antibody will show a signal reduction only in the presence of the target antigen, 15(R)-PGD2.

  • Check the Datasheet: The manufacturer should provide a cross-reactivity chart. Always review this data before starting your experiments.

  • Use a Blocking Peptide: If available, pre-incubate the antibody with its target antigen (the 15(R)-PGD2 immunogen) to block the binding sites. This should eliminate the signal in your assay, confirming the signal is specific.

Q4: My sample values are higher than expected. Is this due to cross-reactivity? Higher-than-expected concentrations can often be a sign of cross-reactivity.[9] Immunoassays may report higher values compared to mass spectrometry (LC/MS) because antibodies can recognize the parent molecule as well as structurally related metabolites.[9] To confirm, consider validating your results with an orthogonal method like LC/MS, which offers higher specificity.

Troubleshooting Common ELISA Issues

This section addresses common problems encountered during competitive ELISA for 15(R)-PGD2.

ProblemPossible Cause(s)Recommended Solution(s)
High Background 1. Insufficient washing.[10] 2. Antibody concentration too high. 3. Contaminated wash buffer or reagents.[10] 4. Non-specific binding.1. Increase the number of wash steps and ensure complete aspiration of wells between washes.[10][11] 2. Titer the antibody to determine the optimal concentration. 3. Prepare fresh buffers for each experiment.[10] 4. Ensure proper blocking steps are included as per the protocol.
No or Low Signal 1. Inactive antibody or conjugate. 2. Insufficient incubation time or incorrect temperature.[10] 3. Reagents not at room temperature before use.[12][13] 4. Stop solution not added.[10]1. Use a new vial of antibody/conjugate and ensure proper storage conditions were maintained.[10] 2. Follow the protocol's recommended incubation times and temperatures precisely.[10] 3. Allow all kit components to equilibrate to room temperature for at least 30 minutes before use.[14] 4. Ensure stop solution is added to each well before reading the plate.[10]
Poor Precision (High CV%) 1. Inaccurate pipetting.[10] 2. Incomplete washing or mixing in wells.[11] 3. Plate drift (temperature gradients across the plate).1. Calibrate pipettes. Use fresh tips for each standard and sample. Pre-rinse tips with the reagent.[14] 2. Ensure thorough mixing after adding reagents and wash wells consistently. 3. Ensure the plate is incubated in a stable temperature environment and read promptly after the reaction is stopped.
Poor Standard Curve 1. Improper standard preparation/dilution.[10] 2. Pipetting errors.[10] 3. Incomplete reagent mixing.1. Reconstitute standards as instructed. Vortex gently after each dilution. Prepare fresh standards for each assay.[11][12] 2. Use calibrated pipettes and proper technique. 3. Ensure all reagents are fully dissolved and mixed before use.

Troubleshooting Workflow: High Background

high_background_troubleshooting start High Background Detected check_wash Review Washing Protocol start->check_wash increase_wash Increase Wash Volume and/or Repetitions check_wash->increase_wash Improper? check_ab Check Antibody Concentration check_wash->check_ab OK resolved Problem Resolved increase_wash->resolved titer_ab Perform Antibody Titration check_ab->titer_ab Too high? check_reagents Inspect Reagents & Buffers check_ab->check_reagents OK titer_ab->resolved fresh_reagents Prepare Fresh Reagents check_reagents->fresh_reagents Contaminated? fresh_reagents->resolved elisa_workflow prep Prepare Reagents: Standards, Samples, Buffers, Antibody add_std_sample Add 50µL Standard or Sample to Wells prep->add_std_sample add_tracer Add 50µL HRP-Tracer add_std_sample->add_tracer add_ab Add 50µL Antibody add_tracer->add_ab incubate1 Seal & Incubate (e.g., 2h at 37°C) add_ab->incubate1 wash Aspirate & Wash Plate 5x incubate1->wash add_substrate Add 100µL TMB Substrate wash->add_substrate incubate2 Incubate in Dark (15-30 min) add_substrate->incubate2 add_stop Add 50µL Stop Solution incubate2->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate analyze Analyze Data (4-PL Curve Fit) read_plate->analyze prostaglandin_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pgds PGD Synthase pgh2->pgds pges PGE Synthase pgh2->pges pgfs PGF Synthase pgh2->pgfs pgd2 Prostaglandin D2 (PGD2) pgds->pgd2 pge2 Prostaglandin E2 (PGE2) pges->pge2 pgf2a Prostaglandin F2α pgfs->pgf2a r15pgd2 15(R)-PGD2 pgd2->r15pgd2 Epimerization

References

Technical Support Center: Interpreting Off-Target Effects of 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(R)-Prostaglandin D2 (15(R)-PGD2). This guide focuses on interpreting potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary molecular target of 15(R)-PGD2 is the Prostaglandin (B15479496) D2 receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). It is a potent and selective agonist for this receptor.[1][2]

Q2: What are the known off-target effects of this compound?

A2: The most well-characterized off-target effect of 15(R)-PGD2 is its weak agonist activity at the Prostaglandin D2 receptor 1 (DP1).[1] Its activity on other prostanoid receptors (EP, FP, IP, TP) is not extensively documented in publicly available literature, but based on the selectivity of its methylated analog, it is expected to have low activity at these receptors.

Q3: How does the activity of 15(R)-PGD2 compare to its stereoisomer, 15(S)-PGD2?

A3: The stereochemistry at the C15 position is critical for activity at the DP2 receptor. The 15(R) configuration, as found in 15(R)-PGD2 and its analog 15(R)-methyl-PGD2, is significantly more potent at the DP2 receptor than the corresponding 15(S) analogs.[3] For example, 15(R)-methyl-PGD2 is approximately 75 times more potent than 15(S)-methyl-PGD2 at inducing eosinophil responses.[3]

Q4: What is the stability of 15(R)-PGD2 in experimental conditions?

A4: Prostaglandins, including PGD2, can be unstable in aqueous solutions. It is recommended to prepare fresh solutions for each experiment. Stock solutions are typically stored in organic solvents like ethanol (B145695) or DMSO at -20°C or -80°C. When diluting into aqueous buffers for experiments, it is advisable to use the solution promptly.

Data Presentation: Receptor Activity Profile

The following table summarizes the known and expected receptor activity profile of 15(R)-PGD2 and its more potent analog, 15(R)-methyl-PGD2.

ReceptorLigandActivityPotency (EC50/IC50/Ki)Cell Type/Assay
DP2 (CRTH2) 15(R)-methyl-PGD2 Agonist1.7 nM (Chemotaxis)Human Eosinophils
Agonist1.4 nM (CD11b expression)Human Eosinophils
Agonist3.8 nM (Actin polymerization)Human Eosinophils
PGD2 Agonist10 nM (Chemotaxis)Human Eosinophils
DP1 15(R)-methyl-PGD2 Agonist>10 µM (cAMP increase)Human Platelets
15(R)-PGD2 Weak AgonistWeak effect on adenylyl cyclase activityHuman Platelets
EP, FP, IP, TP 15(R)-PGD2 Not well characterizedNot available-

Data for 15(R)-methyl-PGD2 is included as it is a more potent and well-studied analog that highlights the selectivity for the DP2 receptor.[3][4]

Mandatory Visualizations

Signaling Pathways

DP2 (CRTH2) Receptor Signaling Pathway

DP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 G_protein Gi/o DP2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cell_Response MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Cell_Response

DP2 receptor signaling cascade.

DP1 Receptor Signaling Pathway

DP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 15(R)-PGD2 (Weak Agonist) DP1 DP1 Receptor PGD2->DP1 G_protein Gs DP1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cell_Response Cellular Responses (e.g., Smooth Muscle Relaxation, Inhibition of Platelet Aggregation) PKA->Cell_Response

DP1 receptor signaling cascade.

Troubleshooting Guides

Issue 1: Unexpected Cellular Response - Is it an Off-Target Effect?

Question: I am observing a cellular response that is not consistent with DP2 receptor activation. Could this be an off-target effect of 15(R)-PGD2?

Answer: While 15(R)-PGD2 is highly selective for the DP2 receptor, off-target effects, though less potent, can occur, especially at high concentrations. Here’s a troubleshooting workflow to investigate this:

Off_Target_Troubleshooting Start Unexpected Cellular Response with 15(R)-PGD2 Concentration Is the concentration of 15(R)-PGD2 in the high micromolar range? Start->Concentration DP1_agonist Test a selective DP1 agonist (e.g., BW245C) Concentration->DP1_agonist Yes DP2_antagonist Use a selective DP2 antagonist (e.g., CAY10471) Concentration->DP2_antagonist No (or to confirm) DP1_response Does the DP1 agonist reproduce the unexpected effect? DP1_agonist->DP1_response Response_blocked Is the unexpected response blocked by the DP2 antagonist? DP2_antagonist->Response_blocked Response_blocked->DP1_agonist No Likely_DP2 Response is likely mediated by the DP2 receptor, but may have unusual downstream signaling in your system. Response_blocked->Likely_DP2 Yes Likely_DP1 Off-target effect is likely mediated by the DP1 receptor. DP1_response->Likely_DP1 Yes Unlikely_DP1 Off-target effect is unlikely mediated by the DP1 receptor. DP1_response->Unlikely_DP1 No Other_target Consider other potential off-target receptors or non-receptor mediated effects. Unlikely_DP1->Other_target

Troubleshooting off-target effects.
Issue 2: Poor Reproducibility in Chemotaxis Assays

Question: I am seeing significant variability in my eosinophil chemotaxis assays with 15(R)-PGD2. What are the common causes?

Answer: Eosinophil chemotaxis assays can be sensitive to several factors. Here are some key areas to troubleshoot:

  • Cell Health and Purity: Ensure your eosinophil isolation protocol yields a pure population (>95%) with high viability (>98%). Stressed or activated cells will migrate poorly and inconsistently.

  • Compound Handling: Prepare fresh dilutions of 15(R)-PGD2 for each experiment from a frozen stock. Prostaglandins can be "sticky" and adsorb to plasticware. Pre-rinsing pipette tips with the solvent can help.

  • Gradient Formation: In a Boyden chamber assay, ensure there are no air bubbles under the membrane, as this will disrupt the chemical gradient.

  • Incubation Time: Optimize the incubation time. Too short, and you will have low cell counts; too long, and the gradient may dissipate, leading to chemokinesis rather than chemotaxis.

  • Data Analysis: Ensure you are analyzing a sufficient number of fields or wells to account for inherent variability. Your method of quantifying migrating cells should be consistent across all experiments.

Experimental Protocols

Detailed Methodology for Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol is a generalized procedure and may require optimization for your specific cell source and experimental setup.

  • Eosinophil Isolation:

    • Isolate eosinophils from human peripheral blood using a negative selection immunomagnetic bead-based method.

    • Assess purity and viability using a hemocytometer with trypan blue exclusion and by cytospin with Diff-Quik staining. The purity should be >95% and viability >98%.

    • Resuspend the purified eosinophils in a suitable assay buffer (e.g., RPMI with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Chemotaxis Chamber Setup:

    • Use a multiwell chemotaxis chamber with a 5 µm pore size polycarbonate membrane.

    • Add 15(R)-PGD2 dilutions (typically ranging from 0.1 nM to 1000 nM) or control medium to the lower wells of the chamber.

    • Carefully place the membrane over the lower wells, avoiding air bubbles.

    • Add the eosinophil suspension to the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours. The optimal time should be determined empirically.

  • Cell Staining and Counting:

    • After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane using a stain such as Diff-Quik or DAPI.

    • Mount the membrane on a microscope slide.

    • Count the number of migrated cells in several high-power fields for each well.

  • Data Analysis:

    • Express the results as the average number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the vehicle control).

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow Start Experiment Planning Cell_Prep Cell Preparation (Isolation, Culture, Viability Check) Start->Cell_Prep Compound_Prep Compound Preparation (15(R)-PGD2 Dilution Series) Start->Compound_Prep Assay_Setup Assay Setup (e.g., Boyden Chamber) Cell_Prep->Assay_Setup Compound_Prep->Assay_Setup Incubation Incubation (Controlled Environment) Assay_Setup->Incubation Data_Acquisition Data Acquisition (e.g., Microscopy, Plate Reader) Incubation->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistics) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Troubleshooting Troubleshooting? Interpretation->Troubleshooting Inconsistent/Unexpected Results End Conclusion Interpretation->End Consistent Results Troubleshooting->Start Yes, Revise Protocol Troubleshooting->End No

General experimental workflow.

References

long-term storage conditions for 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the long-term storage, handling, and use of 15(R)-Prostaglandin D2 (15(R)-PGD2).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C.[1][2] When stored correctly as a solution in an organic solvent, it is stable for at least two years.[1][2]

Q2: In what form is this compound typically supplied?

A2: It is commonly supplied as a solution in methyl acetate (B1210297).[1][2]

Q3: How should I prepare a stock solution if the compound is supplied in methyl acetate?

A3: To change the solvent, you can evaporate the methyl acetate under a gentle stream of nitrogen. Immediately after evaporation, add your solvent of choice.[3] It is critical to add the new solvent promptly to avoid degradation of the dried compound.

Q4: What solvents are recommended for preparing stock solutions for long-term storage?

A4: Anhydrous organic solvents are recommended. Good options include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), which should be purged with an inert gas.[3] For stock solutions in these solvents intended for longer-term storage, some suppliers recommend storing at -80°C for up to six months.[4]

Q5: Can I store 15(R)-PGD2 in an aqueous buffer?

A5: It is strongly advised not to store 15(R)-PGD2 in aqueous solutions for more than one day.[3] Prostaglandins are less stable in aqueous solutions and are prone to degradation. For experiments requiring aqueous buffers, fresh dilutions should be prepared from an organic stock solution for immediate use.

Q6: How many freeze-thaw cycles can I subject my stock solution to?

A6: To maintain compound integrity, it is best to avoid repeated freeze-thaw cycles. Once a stock solution is prepared, it should be aliquoted into single-use volumes to prevent degradation that can occur with multiple thaws.[4]

Storage and Solubility Data

Quantitative data regarding the storage and solubility of 15(R)-PGD2 are summarized below.

Table 1: Recommended Long-Term Storage Conditions

ParameterConditionStability
Temperature -20°C≥ 2 years[1][2]
-80°C (in solvent)Up to 6 months[4]
Supplied As A solution in methyl acetate≥ 2 years at -20°C[1][2]
Aqueous Solution Not RecommendedUnstable, use within one day[3]

Table 2: Solubility of this compound

SolventApproximate Solubility
Ethanol 50 mg/mL[1]
DMSO 50 mg/mL[1]
Dimethylformamide (DMF) 50 mg/mL[1]
PBS (pH 7.4) 1 mg/mL[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity or inconsistent results. 1. Improper Storage: The compound was stored at the wrong temperature or in an aqueous solution for an extended period. 2. Degradation: Multiple freeze-thaw cycles have degraded the compound. 3. Solvent Issues: The organic solvent used for the stock solution was not anhydrous.1. Always store at -20°C or -80°C in a suitable anhydrous organic solvent. Prepare fresh aqueous solutions for each experiment. 2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. 3. Use high-purity, anhydrous grade solvents for making stock solutions.
Difficulty dissolving the compound. 1. Incorrect Solvent: The chosen solvent may not be optimal. 2. Low Temperature: The compound may be less soluble at lower temperatures.1. Refer to the solubility table (Table 2) and use a recommended solvent like ethanol or DMSO. 2. For some solvents, gentle warming and sonication may be necessary to fully dissolve the compound.[4][5]
Precipitation observed in working solution. Exceeded Solubility Limit: The concentration of 15(R)-PGD2 in the aqueous buffer exceeds its solubility limit (approx. 1 mg/mL in PBS).Prepare a more dilute working solution. If a higher concentration is needed, consider adding a small percentage of an organic co-solvent like DMSO, ensuring it is compatible with your experimental system.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stock Solution from Methyl Acetate

This protocol describes how to safely switch from the supplied solvent to a preferred organic solvent for long-term storage.

  • Preparation: Work in a fume hood. Gather your vial of 15(R)-PGD2 in methyl acetate, a gentle stream of inert gas (e.g., nitrogen or argon), and your chosen anhydrous solvent (e.g., DMSO or ethanol).

  • Evaporation: Carefully open the vial and direct a gentle stream of nitrogen gas into the vial to evaporate the methyl acetate. Do not use high heat, as it may degrade the prostaglandin.

  • Reconstitution: Once the solvent has completely evaporated, a thin film of the compound will remain. Immediately add a precise volume of your chosen anhydrous solvent to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Cap the vial tightly and vortex gently until the compound is fully dissolved.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in appropriate vials. Store these aliquots at -20°C or -80°C.

Logical Workflow for Compound Handling and Use

G cluster_storage Preparation & Storage cluster_experiment Experimental Use Receive Receive Compound (in Methyl Acetate) Evaporate Evaporate Solvent (Nitrogen Stream) Receive->Evaporate Reconstitute Reconstitute in Anhydrous Solvent Evaporate->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store Store Aliquots at -20°C / -80°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Begin Experiment Dilute Prepare Working Solution (Aqueous Buffer) Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

Caption: Workflow from receiving 15(R)-PGD2 to its use in an experiment.

Signaling Pathways

This compound, like PGD2, exerts its effects through two primary G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[6] However, 15(R)-methyl-PGD2 (a stable analog) is a particularly potent and selective agonist for the DP2 receptor.[2][7]

PGD2 Receptor Signaling

G PGD2 PGD2 / 15(R)-PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor (Potently activated by 15(R)-PGD2) PGD2->DP2 High Potency AC Adenylyl Cyclase DP1->AC Gs Ca ↑ Intracellular Ca²⁺ DP2->Ca Gi cAMP ↑ cAMP AC->cAMP ATP PKA PKA Activation cAMP->PKA Cell_Response_1 Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cell_Response_1 Cell_Response_2 Cellular Response (e.g., Chemotaxis of Eosinophils, Th2 Cells) Ca->Cell_Response_2

Caption: Signaling pathways for PGD2, highlighting DP1 and DP2 (CRTH2) receptors.

References

Validation & Comparative

A Comparative Analysis of 15(R)-PGD2 and 15(S)-PGD2 Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of two stereoisomers of prostaglandin (B15479496) D2 (PGD2), namely 15(R)-PGD2 and 15(S)-PGD2. The objective is to present a clear, data-driven analysis of their differential effects on key prostaglandin receptors and subsequent cellular responses. This information is critical for researchers investigating inflammatory pathways and for professionals in drug development targeting these systems.

Prostaglandin D2 is a key lipid mediator involved in a variety of physiological and pathological processes, including inflammation and allergic responses. It exerts its effects through two distinct G-protein coupled receptors: the DP1 receptor, which is coupled to adenylyl cyclase and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which is coupled to Gαi/o proteins, leading to a decrease in cAMP and an increase in intracellular calcium.[1][2] The stereochemistry at the C-15 position of the prostaglandin molecule significantly influences its binding affinity and potency at these receptors.

Quantitative Comparison of Potency

The following tables summarize the available quantitative data on the potency of 15(R)-PGD2 and 15(S)-PGD2 and their methylated analogs at the DP1 and DP2 receptors.

Table 1: Receptor Binding Affinity (Ki)

CompoundReceptorKi (nM)SpeciesCell/TissueReference
PGD2DP180 ± 5HumanPlatelet membranes[3]
PGD2DP22.4HumanHEK293 cells[4]
15(S)-15 methyl-PGD2DP2~34.0HumanHEK293 cells[4]

Note: Direct Ki values for 15(R)-PGD2 and 15(S)-PGD2 at the DP1 receptor, and for 15(R)-PGD2 at the DP2 receptor were not explicitly found in the provided search results. However, functional assay data provides strong evidence of their relative potencies.

Table 2: Functional Activity (EC50)

CompoundAssayReceptorEC50 (nM)SpeciesCell TypeReference
15(R)-methyl-PGD2Eosinophil ChemoattractionDP21.7HumanEosinophils[5]
PGD2Eosinophil ChemisttrazioneDP210HumanEosinophils[5]
15(S)-methyl-PGD2Eosinophil ChemoattractionDP2128HumanEosinophils[5]
15(R)-PGD2Eosinophil MigrationDP2~PGD2 potencyHumanEosinophils[1]

From the data, it is evident that 15(R)-methyl-PGD2 is a significantly more potent agonist at the DP2 receptor compared to both PGD2 and its 15(S) counterpart, being approximately 75 times more potent than 15(S)-methyl-PGD2 in inducing eosinophil chemoattraction.[1][5] Conversely, while quantitative data is limited for DP1, it is reported that 15(S)-methyl-PGD2 was more active than the 15(R) analog in elevating platelet cAMP, a DP1-mediated response, although neither was particularly potent.[5]

Signaling Pathways

The differential receptor activation by 15(R)-PGD2 and 15(S)-PGD2 leads to distinct downstream signaling cascades. 15(R)-PGD2 and its methylated analog are potent and selective agonists of the DP2 receptor, which is coupled to Gαi/o, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and an increase in intracellular calcium, ultimately promoting pro-inflammatory responses like eosinophil migration.[1][2][5] In contrast, activation of the DP1 receptor, for which 15(S)-PGD2 shows some activity, leads to the stimulation of adenylyl cyclase and an increase in cAMP, which is often associated with anti-inflammatory effects.[2]

PGD2_Signaling_Pathways cluster_15R 15(R)-PGD2 cluster_15S 15(S)-PGD2 cluster_receptors Receptors cluster_downstream Downstream Signaling 15R_PGD2 15(R)-PGD2 DP2 DP2 (CRTH2) 15R_PGD2->DP2 High Potency DP1 DP1 15R_PGD2->DP1 Very Low Potency 15S_PGD2 15(S)-PGD2 15S_PGD2->DP2 Low Potency 15S_PGD2->DP1 Moderate Potency Gai Gαi/o DP2->Gai Gas Gαs DP1->Gas AC_inhibit Adenylyl Cyclase (Inhibition) Gai->AC_inhibit Ca_increase ↑ Intracellular Ca²⁺ Gai->Ca_increase AC_activate Adenylyl Cyclase (Activation) Gas->AC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Cell_Response_Pro Pro-inflammatory Response (e.g., Eosinophil Migration) cAMP_decrease->Cell_Response_Pro Cell_Response_Anti Anti-inflammatory Response cAMP_increase->Cell_Response_Anti Ca_increase->Cell_Response_Pro

Caption: PGD2 Isomer Signaling Pathways

Experimental Protocols

The following outlines the general methodologies used in the studies cited to compare the potency of 15(R)-PGD2 and 15(S)-PGD2.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compounds for DP1 and DP2 receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing the receptor of interest (e.g., human platelets for DP1, HEK293 cells transfected with DP2).

  • Radioligand Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]PGD2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compounds (15(R)-PGD2, 15(S)-PGD2).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays: Eosinophil Chemoattraction

Objective: To measure the ability of the compounds to induce migration of eosinophils, a DP2-mediated response.

General Protocol:

  • Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

  • Chemotaxis Assay: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.

  • Loading: The lower chamber is filled with medium containing different concentrations of the test compounds (15(R)-PGD2, 15(S)-PGD2, or PGD2). The isolated eosinophils are placed in the upper chamber.

  • Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower chamber is counted using a microscope or a cell counter.

  • Data Analysis: The EC50 value, the concentration of the compound that elicits a half-maximal response, is calculated.

Functional Assays: cAMP Measurement

Objective: To assess the effect of the compounds on intracellular cAMP levels, typically to determine activity at the DP1 receptor.

General Protocol:

  • Cell Culture: Cells expressing the DP1 receptor (e.g., human platelets) are cultured.

  • Stimulation: The cells are incubated with various concentrations of the test compounds.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular components.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Data Analysis: The effect of the compounds on cAMP levels is quantified and compared.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_data Data Analysis 15R_PGD2 15(R)-PGD2 Binding Receptor Binding Assay (DP1 & DP2) 15R_PGD2->Binding Functional_DP2 Functional Assay (DP2) - Eosinophil Migration - Calcium Mobilization 15R_PGD2->Functional_DP2 Functional_DP1 Functional Assay (DP1) - cAMP Measurement 15R_PGD2->Functional_DP1 15S_PGD2 15(S)-PGD2 15S_PGD2->Binding 15S_PGD2->Functional_DP2 15S_PGD2->Functional_DP1 PGD2 PGD2 (Control) PGD2->Binding PGD2->Functional_DP2 PGD2->Functional_DP1 Ki Determine Ki values Binding->Ki EC50 Determine EC50 values Functional_DP2->EC50 Functional_DP1->EC50 Comparison Compare Potency & Selectivity Ki->Comparison EC50->Comparison

Caption: General Experimental Workflow

References

A Comparative Analysis of 15(R)-Prostaglandin D2 and Prostaglandin D2 Activity on DP2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 15(R)-Prostaglandin D2 (15(R)-PGD2) and its parent molecule, Prostaglandin D2 (PGD2), on the Prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This analysis is supported by experimental data to inform research and drug development efforts targeting allergic and inflammatory diseases.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological processes, including the regulation of sleep and allergic inflammation. It exerts its effects through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the DP2 (CRTH2) receptor, which couples to Gi, leading to a decrease in cAMP and an increase in intracellular calcium.[1][2][3] The activation of the DP2 receptor is of particular interest as it is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, and mediates pro-inflammatory responses such as chemotaxis and cytokine release.[4]

This compound is a stereoisomer of PGD2. The stereochemistry at the C-15 position can significantly influence the biological activity of prostaglandins. This guide will delve into the comparative activity of PGD2 and its 15(R)-epimer on the DP2 receptor.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data comparing the activity of 15(R)-PGD2 and PGD2 on the DP2 receptor. It is important to note that some studies have investigated the methylated analog, 15(R)-methyl-PGD2, which exhibits enhanced potency compared to both PGD2 and 15(R)-PGD2.

LigandAssay TypeCell TypeParameterValueReference
PGD2Eosinophil ChemotaxisHuman EosinophilsEC5010 nM[5]
15(R)-methyl-PGD2Eosinophil ChemotaxisHuman EosinophilsEC501.7 nM[5]
PGD2CD11b ExpressionHuman Eosinophils--[5]
15(R)-methyl-PGD2CD11b ExpressionHuman Eosinophils-More potent than PGD2[5]
PGD2Actin PolymerizationHuman Eosinophils--[5]
15(R)-methyl-PGD2Actin PolymerizationHuman Eosinophils-More potent than PGD2[5]
15(R)-PGD2Eosinophil ActivationHuman EosinophilsPotencySimilar to PGD2

Signaling Pathways and Experimental Workflows

DP2 Receptor Signaling Pathway

Activation of the DP2 receptor by an agonist such as PGD2 or 15(R)-PGD2 initiates a signaling cascade through a Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Simultaneously, the dissociation of the G-protein subunits can lead to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.

DP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGD2 PGD2 / 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds G_protein Gi Protein (αβγ) DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 ATP ATP ATP->cAMP Converts Cell_Response Cellular Response (e.g., Chemotaxis) cAMP->Cell_Response Modulates PIP2 PIP2 PIP2->IP3 Cleaves DAG DAG PIP2->DAG Cleaves Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Triggers release DAG->Cell_Response Mediates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->Cell_Response Mediates

DP2 Receptor Signaling Cascade
Experimental Workflow: Chemotaxis Assay

A common method to assess the functional activity of DP2 receptor agonists is through a chemotaxis assay, which measures the directed migration of cells expressing the receptor towards a chemoattractant.

Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification Isolate Isolate DP2-expressing cells (e.g., Eosinophils) Label Label cells with a fluorescent dye (optional for quantification) Isolate->Label Resuspend Resuspend cells in assay medium Label->Resuspend Add_Cells Add cell suspension to the upper chamber Resuspend->Add_Cells Prepare_Chamber Prepare chemotaxis chamber (e.g., Boyden chamber) Add_Agonist Add agonist (PGD2 or 15(R)-PGD2) to the lower chamber Prepare_Chamber->Add_Agonist Incubate Incubate at 37°C to allow cell migration Add_Agonist->Incubate Add_Cells->Incubate Remove_NonMigrated Remove non-migrated cells from the top of the membrane Incubate->Remove_NonMigrated Count_Migrated Count migrated cells in the lower chamber (microscopy or fluorescence plate reader) Remove_NonMigrated->Count_Migrated

Chemotaxis Assay Workflow

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands (PGD2 or 15(R)-PGD2) by measuring their ability to compete with a radiolabeled ligand for binding to the DP2 receptor.

Materials:

  • Membrane preparations from cells expressing the DP2 receptor (e.g., HEK293-DP2 cells)

  • Radiolabeled PGD2 (e.g., [3H]PGD2)

  • Unlabeled PGD2 and 15(R)-PGD2

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled ligands (PGD2 and 15(R)-PGD2).

  • In a microplate, add the cell membrane preparation, a fixed concentration of radiolabeled PGD2, and varying concentrations of the unlabeled ligands.

  • For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled PGD2.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the unlabeled ligand.

  • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the DP2 receptor by an agonist.

Materials:

  • DP2-expressing cells (e.g., human eosinophils or a stable cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • PGD2 and 15(R)-PGD2

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed the DP2-expressing cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the agonists (PGD2 and 15(R)-PGD2).

  • Place the microplate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each agonist concentration.

  • Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[7][8]

Chemotaxis Assay (Boyden Chamber)

This assay quantifies the chemotactic response of DP2-expressing cells towards an agonist.[9][10][11]

Materials:

  • DP2-expressing cells (e.g., human eosinophils)

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 5 µm pore size)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • PGD2 and 15(R)-PGD2

  • Cell staining solution (e.g., Giemsa stain) or a method for cell quantification

  • Microscope

Procedure:

  • Prepare a suspension of DP2-expressing cells in assay medium.

  • Add different concentrations of the agonists (PGD2 or 15(R)-PGD2) to the lower wells of the chemotaxis chamber. Use assay medium alone as a negative control.

  • Place the microporous membrane over the lower wells.

  • Add the cell suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

  • After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Plot the number of migrated cells against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

Both 15(R)-PGD2 and PGD2 are agonists for the DP2 receptor, a key player in the inflammatory cascade of allergic diseases. While direct comparative binding affinity data for 15(R)-PGD2 remains to be fully elucidated, functional assays indicate that it possesses a potency similar to that of PGD2. Notably, the methylated analog, 15(R)-methyl-PGD2, demonstrates significantly higher potency in inducing eosinophil chemotaxis, highlighting the therapeutic potential of modifying the PGD2 structure. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced activities of these and other prostanoids on the DP2 receptor, aiding in the development of novel therapeutics for allergic and inflammatory conditions.

References

A Comparative Analysis of 15(R)-Prostaglandin D2 Binding Affinity to the CRTH2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity of 15(R)-Prostaglandin D2 (15(R)-PGD2) to the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The data presented herein is intended for researchers, scientists, and drug development professionals working on inflammatory and allergic diseases where the PGD2/CRTH2 signaling axis is a key therapeutic target.

Comparative Binding Affinities of CRTH2 Ligands

The CRTH2 receptor is activated by Prostaglandin (B15479496) D2 (PGD2) and its various metabolites, playing a crucial role in the recruitment of eosinophils, basophils, and Th2 lymphocytes in allergic responses.[1] 15(R)-PGD2, an isoprostane, is a potent agonist of the CRTH2 receptor.[1] The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 15(R)-PGD2 and other relevant ligands for the CRTH2 receptor.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/SystemReference
Prostaglandin D2 (PGD2)2.4 ± 0.2-Recombinant human CRTH2 in HEK293 cells[2]
This compound-1.7 (Chemotaxis)Human Eosinophils[3]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells[2]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells[2]
Indomethacin--Recombinant human CRTH2 in HEK293 cells[2]
Ramatroban28-Mouse CRTH2 expressing cells[4]
CAY104719 ± 0.04-Human DP2 receptors in HEK cells[3]

Experimental Protocols

Radioligand Binding Assay for CRTH2

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRTH2 receptor using a radiolabeled ligand, such as [3H]PGD2.

Materials:

  • HEK293 cell membranes expressing recombinant human CRTH2.

  • [3H]PGD2 (Radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Test compounds (e.g., 15(R)-PGD2, unlabeled PGD2, and other comparators).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing CRTH2 and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, add the cell membranes, [3H]PGD2, and varying concentrations of the test compound or unlabeled PGD2 (for competition).

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]PGD2 (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

A variation of this is the Scintillation Proximity Assay (SPA) which uses Wheat Germ Agglutinin coated PVT beads that bind to the cell membranes.[5] When the radioligand binds to the receptor on the membrane, it comes into close proximity with the bead, stimulating light emission which is then measured.[5]

Signaling Pathways and Experimental Workflows

CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by agonists like PGD2 and 15(R)-PGD2 initiates a signaling cascade through a Giα protein.[6][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][7] The dissociated Gβγ subunit activates phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic Ca2+.[6] These signaling events ultimately result in various cellular responses, including chemotaxis, degranulation, and cytokine production.[6]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 15(R)-PGD2 / PGD2 CRTH2 CRTH2 Receptor Ligand->CRTH2 Binds G_Protein Gi/o Protein CRTH2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi) PLC Phospholipase C G_Protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Generates ATP ATP ATP->cAMP Conversion PIP2 PIP2 PIP2->IP3 Ca2 Intracellular Ca2+ Increase IP3->Ca2 Induces Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca2->Cellular_Response Leads to

Caption: CRTH2 receptor signaling cascade upon ligand binding.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates a typical workflow for determining the binding affinity of a compound to the CRTH2 receptor using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare CRTH2-expressing cell membranes Incubation Incubate membranes, [3H]PGD2, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]PGD2 solution Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Measurement Measure radioactivity (Scintillation Counting) Filtration->Measurement Analysis Calculate IC50 and Ki values Measurement->Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of 15(R)-PGD2 and DK-PGD2: Potent DP2 Receptor Agonists in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator implicated in a variety of physiological and pathological processes, particularly in the realm of inflammation and allergic responses. Its effects are primarily mediated through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The development of selective agonists for these receptors is paramount for dissecting their individual roles and for designing targeted therapeutics. This guide provides a comparative analysis of two potent DP2 receptor agonists: 15(R)-prostaglandin D2 (15(R)-PGD2) and 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).

Biochemical Profile and Receptor Specificity

Both 15(R)-PGD2, an isoprostane, and DK-PGD2, a metabolite of PGD2, exhibit a strong preference for the DP2 receptor over the DP1 receptor.[1][2] This selectivity is a key characteristic that makes them valuable tools for studying DP2-mediated signaling pathways. While both are potent DP2 agonists, their origins differ: 15(R)-PGD2 can be generated via oxidative stress, whereas DK-PGD2 is an enzymatic degradation product of PGD2.[1][2]

The unnatural R configuration of the hydroxyl group at carbon 15 in 15(R)-PGD2 and its methylated analog, 15(R)-methyl-PGD2, has been shown to be a key determinant for high DP2 receptor potency.[3] In contrast, the corresponding natural 15S configuration is significantly less potent.[3] DK-PGD2, being a major metabolite of PGD2, retains high affinity for the DP2 receptor while showing markedly reduced activity at the DP1 receptor.[4]

Quantitative Comparison of Receptor Activity

The following table summarizes the available quantitative data on the potency of 15(R)-PGD2 analogs and DK-PGD2 at the DP1 and DP2 receptors. It is important to note that the data are compiled from different studies and experimental conditions may vary.

CompoundReceptorAssay TypeCell TypePotency (EC50/pEC50)Reference
15(R)-methyl-PGD2 DP2Eosinophil ChemotaxisHuman Eosinophils1.7 nM[3]
DP2CD11b ExpressionHuman EosinophilsPotent Agonist[3]
DP2Actin PolymerizationHuman EosinophilsPotent Agonist[3]
DP1Adenylyl Cyclase ActivityHuman PlateletsWeak Effect[3]
15(R)-PGD2 DP2CD11b ExpressionHuman Basophils & EosinophilsPotency similar to PGD2[1]
DP2Actin Polymerization & MigrationHuman EosinophilsPotency similar to PGD2[1]
DP1Adenylyl Cyclase ActivityHuman PlateletsWeak Effect[1]
DK-PGD2 DP2Calcium MobilizationTh2 CellsPotent Agonist
DP2Eosinophil Shape ChangeHuman EosinophilsPotent Agonist[2]
DP2ILC2 MigrationHuman ILC2sEC50: 17.4 - 91.7 nM (range for various metabolites)[5]
DP2ILC2 Cytokine SecretionHuman ILC2sPotent Agonist[2]
DP1--Very Low Affinity[4]
DP2BRET-based sensor assayHEK293 cellspEC50: 7.33[6]

Signaling Pathways

Activation of the DP2 receptor by agonists like 15(R)-PGD2 and DK-PGD2 typically leads to the inhibition of adenylyl cyclase through a Gi protein-coupled pathway, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is in contrast to the DP1 receptor, which couples to a Gs protein and increases cAMP levels. The DP2-mediated signaling cascade further involves the activation of downstream effectors such as phospholipase C (PLC) and subsequent mobilization of intracellular calcium, leading to various cellular responses including chemotaxis, degranulation, and cytokine release in immune cells like eosinophils, basophils, and Th2 lymphocytes.

DP2_Signaling_Pathway cluster_membrane Cell Membrane Receptor DP2 (CRTH2) Receptor G_protein Gi Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion Ca_mobilization Intracellular Ca2+ Mobilization PLC->Ca_mobilization Ligand 15(R)-PGD2 or DK-PGD2 Ligand->Receptor ATP ATP ATP->AC Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cellular_Response Decreased levels contribute to response Ca_mobilization->Cellular_Response

Caption: DP2 Receptor Signaling Pathway. (Within 100 characters)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize 15(R)-PGD2 and DK-PGD2.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing DP1 or DP2 receptors start->prep_membranes incubate Incubate membranes with radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of unlabeled competitor (15(R)-PGD2 or DK-PGD2) prep_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine IC50 and calculate Ki values quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow. (Within 100 characters)

Detailed Protocol:

  • Membrane Preparation: Cells (e.g., HEK293) stably expressing the human DP1 or DP2 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]PGD2) and a range of concentrations of the unlabeled test compound (15(R)-PGD2 or DK-PGD2). Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a hallmark of Gi-coupled receptor activation.

Detailed Protocol:

  • Cell Preparation: HEK293 cells stably expressing the DP2 receptor are seeded into a 96-well black, clear-bottom plate and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific time (e.g., 60 minutes) at 37°C.

  • Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FlexStation). A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compound (15(R)-PGD2 or DK-PGD2).

  • Fluorescence Measurement: The fluorescence intensity is monitored in real-time immediately after compound addition to measure the change in intracellular calcium levels.

  • Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. The EC50 value, the concentration that produces 50% of the maximal response, is calculated by plotting the response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Eosinophil Chemotaxis Assay

This assay assesses the ability of a compound to induce the directed migration of eosinophils.

Eosinophil_Chemotaxis_Assay_Workflow start Start isolate_eos Isolate eosinophils from human peripheral blood start->isolate_eos setup_chamber Set up a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating two compartments isolate_eos->setup_chamber add_chemoattractant Add test compound (15(R)-PGD2 or DK-PGD2) to the lower compartment setup_chamber->add_chemoattractant add_eos Add isolated eosinophils to the upper compartment add_chemoattractant->add_eos incubate Incubate the chamber to allow for cell migration add_eos->incubate quantify_migration Quantify the number of eosinophils that have migrated to the lower compartment incubate->quantify_migration analyze Analyze data to determine the chemotactic index and EC50 values quantify_migration->analyze end End analyze->end

Caption: Eosinophil Chemotaxis Assay Workflow. (Within 100 characters)

Detailed Protocol:

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors using techniques such as density gradient centrifugation followed by negative immunomagnetic selection.

  • Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a multi-well Transwell plate with a porous polycarbonate membrane) is used. The lower chamber is filled with medium containing various concentrations of the chemoattractant (15(R)-PGD2 or DK-PGD2).

  • Cell Addition: A suspension of isolated eosinophils is added to the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of time (e.g., 1-3 hours) to allow the eosinophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migration: The number of migrated cells in the lower chamber is quantified. This can be done by direct cell counting using a microscope and hemocytometer, or by using a fluorescent dye and a plate reader.

  • Data Analysis: The chemotactic response is often expressed as a chemotactic index (the fold increase in migration over the basal migration in the absence of a chemoattractant). The EC50 for chemotaxis is determined from a dose-response curve.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, the enzyme that produces cAMP.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from cells expressing the DP1 receptor (for stimulation) or DP2 receptor (for inhibition) are prepared as described in the radioligand binding assay protocol.

  • Reaction Mixture: The membrane preparation is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), MgCl2, a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound (15(R)-PGD2 or DK-PGD2). For measuring inhibition of adenylyl cyclase via DP2, a stimulator like forskolin (B1673556) is often included to activate the enzyme.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination: The reaction is terminated by adding a stop solution (e.g., a solution containing EDTA and a denaturing agent).

  • cAMP Quantification: The amount of cAMP produced is measured using a variety of methods, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Data Analysis: The adenylyl cyclase activity is calculated based on the amount of cAMP produced. For DP1 agonists, the EC50 for stimulation is determined. For DP2 agonists, the IC50 for inhibition of stimulated adenylyl cyclase activity is determined.

Conclusion

Both 15(R)-PGD2 and DK-PGD2 are potent and selective agonists for the DP2 receptor, making them invaluable pharmacological tools for investigating the role of this receptor in health and disease. Their distinct origins, with 15(R)-PGD2 arising from oxidative stress and DK-PGD2 from enzymatic metabolism of PGD2, suggest potentially different contexts for their physiological and pathological actions. The provided data and experimental protocols offer a foundation for researchers to further explore the comparative pharmacology of these important lipid mediators and their potential as therapeutic targets in inflammatory and allergic conditions.

References

Comparative Analysis of Prostaglandin D2 Receptor Desensitization: A Focus on 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-desensitization studies involving 15(R)-Prostaglandin D2 (15(R)-PGD2) and its interaction with prostanoid receptors. The information is intended to support research and development efforts in immunology, inflammation, and pharmacology by providing a concise overview of the functional responses and regulatory mechanisms of the D-prostanoid (DP) and thromboxane (B8750289) (TP) receptors.

Introduction to Prostaglandin (B15479496) D2 Receptors and Desensitization

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, particularly in allergic inflammation. It exerts its effects through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gi/o, leading to a decrease in cAMP and an increase in intracellular calcium ([Ca2+]i).[1][2] Receptor desensitization, a process by which a receptor's response to its agonist is attenuated after prolonged exposure, is a critical mechanism for regulating cellular signaling. This can be categorized as:

  • Homologous Desensitization: The receptor is desensitized only to its own agonist.

  • Heterologous Desensitization: Activation of one receptor leads to the desensitization of a different receptor type.

This guide focuses on the cross-desensitization profiles of these receptors, with a particular emphasis on 15(R)-PGD2, a stereoisomer of a PGD2 metabolite, which has emerged as a potent and selective agonist for the DP2 receptor.

Agonist Potency at Prostanoid Receptors

The following table summarizes the potency of 15(R)-methyl-PGD2 and other relevant ligands at the DP2 receptor, primarily assessed through their ability to induce eosinophil chemotaxis.

LigandReceptor TargetAssayEC50 (nM)Reference
15(R)-methyl-PGD2DP2Eosinophil Chemotaxis1.7[3]
Prostaglandin D2 (PGD2)DP1 and DP2Eosinophil Chemotaxis10[3]
15(S)-methyl-PGD2DP2Eosinophil Chemotaxis128[3]
U46619TPPlatelet Aggregation~500[4]

Cross-Desensitization Studies: An Overview

While direct quantitative data from cross-desensitization experiments with 15(R)-PGD2 is limited in the publicly available literature, qualitative reports consistently indicate that it acts through the DP2 receptor. Cross-desensitization experiments have been instrumental in confirming this selectivity.[3][5]

Homologous Desensitization of the DP2 Receptor

Pre-treatment of cells expressing the DP2 receptor, such as eosinophils, with a high concentration of a DP2 agonist like PGD2 or 15(R)-methyl-PGD2 is expected to lead to a rightward shift in the concentration-response curve for a subsequent challenge with a DP2 agonist. This indicates a decrease in the potency of the agonist. This is a hallmark of homologous desensitization, where the receptor becomes refractory to further stimulation by its own class of agonists. This process is typically mediated by G protein-coupled receptor kinases (GRKs) and arrestins, which promote receptor phosphorylation, uncoupling from G proteins, and internalization.

Heterologous Desensitization between DP and TP Receptors

There is evidence of crosstalk between prostanoid receptors. Specifically, activation of the DP1 receptor by PGD2, which elevates cAMP levels, has been shown to inhibit signaling from the thromboxane (TP) receptor. Pretreatment of platelets with PGD2 has been demonstrated to prevent the increase in intracellular calcium induced by the TP receptor agonist, U46619. This is a classic example of heterologous desensitization, where the signaling cascade of one receptor (DP1) inhibits the function of another (TP).

Experimental Protocols

The following are generalized protocols for key experiments used to assess the functional activity and desensitization of the DP2 receptor.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon receptor activation, a key signaling event for the DP2 receptor.

  • Cell Preparation:

    • Culture cells endogenously expressing the DP2 receptor (e.g., human eosinophils) or a cell line stably transfected with the human DP2 receptor in appropriate media.

    • Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.

  • Desensitization (for cross-desensitization studies):

    • Pre-incubate the cells with the desensitizing agonist (e.g., a high concentration of 15(R)-PGD2 or U46619) or vehicle control for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the challenge agonist (e.g., a concentration range of 15(R)-PGD2 or U46619) and immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline to the peak response.

    • Plot the response as a function of agonist concentration to generate concentration-response curves and determine EC50 values.

Chemotaxis Assay

This assay measures the directed migration of cells towards a chemoattractant, a primary function of the DP2 receptor on immune cells.

  • Cell Preparation:

    • Isolate primary immune cells (e.g., human eosinophils) from whole blood.

    • Resuspend the cells in a suitable assay medium.

  • Assay Setup (Boyden Chamber):

    • Place a microporous filter (e.g., 5 µm pore size) between the upper and lower wells of a chemotaxis chamber.

    • Add the chemoattractant (e.g., a concentration range of 15(R)-PGD2) to the lower wells.

    • Add the cell suspension to the upper wells.

  • Desensitization (for cross-desensitization studies):

    • Pre-incubate the cell suspension with the desensitizing agonist or vehicle control before adding them to the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

  • Quantification of Migration:

    • Remove the filter and wipe off the non-migrated cells from the upper surface.

    • Stain the migrated cells on the lower surface of the filter.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis:

    • Plot the number of migrated cells as a function of chemoattractant concentration to generate concentration-response curves and determine EC50 values.

Signaling Pathways and Desensitization Mechanisms

The following diagrams illustrate the signaling pathways of the DP1, DP2, and TP receptors, as well as a generalized workflow for a cross-desensitization experiment.

G DP1 and DP2 Receptor Signaling Pathways cluster_DP1 DP1 Receptor Pathway cluster_DP2 DP2 (CRTH2) Receptor Pathway PGD2_DP1 PGD2 DP1 DP1 Receptor PGD2_DP1->DP1 binds Gs Gs DP1->Gs activates AC_DP1 Adenylyl Cyclase Gs->AC_DP1 stimulates cAMP_DP1 cAMP AC_DP1->cAMP_DP1 produces PKA PKA cAMP_DP1->PKA activates Cellular_Response_DP1 Anti-inflammatory Effects PKA->Cellular_Response_DP1 Ligand_DP2 15(R)-PGD2 PGD2 DP2 DP2 (CRTH2) Receptor Ligand_DP2->DP2 binds Gi Gi DP2->Gi activates AC_DP2 Adenylyl Cyclase Gi->AC_DP2 inhibits PLC_DP2 PLC Gi->PLC_DP2 activates cAMP_DP2 cAMP AC_DP2->cAMP_DP2 production decreased Ca2 [Ca2+]i PLC_DP2->Ca2 increases Cellular_Response_DP2 Pro-inflammatory Effects (Chemotaxis, Activation) Ca2->Cellular_Response_DP2

Caption: Signaling pathways of the DP1 and DP2 (CRTH2) receptors.

G TP Receptor Signaling Pathway U46619 U46619 (TXA2 mimetic) TP TP Receptor U46619->TP binds Gq Gq TP->Gq activates G13 G13 TP->G13 activates PLC_TP PLC Gq->PLC_TP activates RhoGEF RhoGEF G13->RhoGEF activates Ca2_TP [Ca2+]i PLC_TP->Ca2_TP increases RhoA RhoA RhoGEF->RhoA activates Cellular_Response_TP Platelet Aggregation Vasoconstriction Ca2_TP->Cellular_Response_TP RhoA->Cellular_Response_TP

Caption: Signaling pathway of the Thromboxane (TP) receptor.

G Cross-Desensitization Experimental Workflow Start Start Cell_Culture Prepare cells expressing Receptor A and Receptor B Start->Cell_Culture Split Cell_Culture->Split Control_Group Control Group Split->Control_Group Desensitization_Group Desensitization Group Split->Desensitization_Group Preincubation_Control Pre-incubate with vehicle Control_Group->Preincubation_Control Preincubation_Desensitization Pre-incubate with high concentration of Agonist A Desensitization_Group->Preincubation_Desensitization Wash Wash to remove desensitizing agonist Preincubation_Control->Wash Preincubation_Desensitization->Wash Challenge Challenge both groups with a concentration range of Agonist B Wash->Challenge Measure_Response Measure functional response (e.g., [Ca2+]i, chemotaxis) Challenge->Measure_Response Analyze Generate concentration-response curves and compare EC50 values Measure_Response->Analyze End End Analyze->End

Caption: Generalized workflow for a cross-desensitization experiment.

Conclusion

15(R)-PGD2 and its methylated analog are highly potent and selective agonists for the DP2 receptor, making them valuable tools for studying the role of this receptor in allergic inflammation. While direct quantitative cross-desensitization data is not extensively published, the available evidence strongly supports the concept of homologous desensitization of the DP2 receptor. Furthermore, the well-established heterologous desensitization between the DP1 and TP receptors highlights the complex regulatory interactions within the prostanoid system. Further research is warranted to fully elucidate the potential for cross-desensitization between the DP2 and TP receptors, which could have significant implications for the development of novel therapeutics targeting these pathways.

References

A Comparative Guide to 15(R)-PGD2 and Other Prostaglandin D2 Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between prostaglandin (B15479496) D2 (PGD2) analogs is critical for advancing research in inflammation, immunology, and beyond. This guide provides an objective comparison of 15(R)-PGD2 and other key PGD2 analogs, supported by experimental data and detailed protocols.

Prostaglandin D2 (PGD2) is a key lipid mediator that exerts its diverse biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[1] The differential activation of these receptors by various PGD2 analogs dictates their specific physiological and pathological roles, ranging from regulating sleep and body temperature to orchestrating allergic inflammation.[2][3] This guide focuses on the functional distinctions of 15(R)-PGD2, a stereoisomer of PGD2, and compares its activity with other well-characterized PGD2 analogs.

Functional Differences and Receptor Selectivity

The primary functional distinction among PGD2 analogs lies in their selectivity and potency at the DP1 and DP2 receptors. 15(R)-PGD2 has emerged as a potent and selective agonist for the DP2 receptor, with significantly weaker activity at the DP1 receptor.[4] This selectivity is crucial as the two receptors trigger opposing downstream signaling pathways.

The DP1 receptor is coupled to a Gs alpha subunit, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[5] This pathway is often associated with vasodilation and the inhibition of platelet aggregation.[1] In contrast, the DP2 receptor is coupled to a Gi alpha subunit, and its activation results in a decrease in cAMP and an increase in intracellular calcium, promoting pro-inflammatory responses such as the chemotaxis of eosinophils, basophils, and T-helper type 2 (Th2) cells.[1][6]

The unnatural R-configuration of the hydroxyl group at the 15th carbon in 15(R)-PGD2 appears to be a key determinant of its high affinity and potency for the DP2 receptor.[4]

Comparative Performance Data

The following tables summarize the quantitative data on the receptor binding affinity and functional potency of 15(R)-PGD2 and other PGD2 analogs.

Table 1: Receptor Binding Affinity (Ki) of PGD2 Analogs

CompoundDP1 Receptor (Ki, nM)DP2/CRTH2 Receptor (Ki, nM)Reference
PGD280 ± 52.4 ± 0.2[7][8]
15(R)-methyl-PGD2>10,000Potent Agonist[4]
15(S)-methyl-PGD2--[4]
BW245C (DP1 Agonist)25 ± 3-[7]
13,14-dihydro-15-keto PGD2>> PGD22.91 ± 0.29[8]
Δ12-PGJ2< PGD26.8[9]

Note: A lower Ki value indicates higher binding affinity. "-" indicates data not available in the cited sources.

Table 2: Functional Potency (EC50) of PGD2 Analogs

CompoundEosinophil Chemotaxis (EC50, nM)Platelet cAMP Increase (DP1 activity) (EC50, nM)Reference
15(R)-methyl-PGD21.7>10,000[4]
PGD210-[4]
15(S)-methyl-PGD2128Most active among tested analogs[4]

Note: A lower EC50 value indicates greater potency. "-" indicates data not available in the cited sources.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

PGD2_Signaling_Pathways cluster_DP1 DP1 Receptor Pathway cluster_DP2 DP2 (CRTH2) Receptor Pathway PGD2_DP1 PGD2 / DP1 Agonists DP1 DP1 Receptor PGD2_DP1->DP1 Gs Gs DP1->Gs AC_DP1 Adenylyl Cyclase Gs->AC_DP1 cAMP_DP1 ↑ cAMP AC_DP1->cAMP_DP1 PKA PKA cAMP_DP1->PKA Response_DP1 Vasodilation, Platelet Aggregation Inhibition PKA->Response_DP1 PGD2_DP2 15(R)-PGD2 / PGD2 DP2 DP2 (CRTH2) Receptor PGD2_DP2->DP2 Gi Gi DP2->Gi AC_DP2 Adenylyl Cyclase Gi->AC_DP2 PLC PLC Gi->PLC cAMP_DP2 ↓ cAMP AC_DP2->cAMP_DP2 IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Response_DP2 Eosinophil Chemotaxis, Inflammation Ca->Response_DP2

Caption: PGD2 Signaling Pathways via DP1 and DP2 Receptors.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_chemotaxis Eosinophil Chemotaxis Assay Binding_Start Start Membrane_Prep Prepare cell membranes expressing DP1 or DP2 Binding_Start->Membrane_Prep Incubate Incubate membranes with radiolabeled PGD2 and unlabeled competitor (e.g., 15(R)-PGD2) Membrane_Prep->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine Ki values Measure->Analyze Binding_End End Analyze->Binding_End Chemo_Start Start Isolate_Eos Isolate human eosinophils from peripheral blood Chemo_Start->Isolate_Eos Load_Chamber Load eosinophils into upper well of a Boyden chamber Isolate_Eos->Load_Chamber Add_Agonist Add PGD2 analog to lower well Load_Chamber->Add_Agonist Incubate_Chemo Incubate to allow cell migration Add_Agonist->Incubate_Chemo Count_Cells Count migrated cells Incubate_Chemo->Count_Cells Analyze_Chemo Analyze data to determine EC50 values Count_Cells->Analyze_Chemo Chemo_End End Analyze_Chemo->Chemo_End

Caption: Key Experimental Workflows for PGD2 Analog Characterization.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of PGD2 analogs to DP1 and DP2 receptors.[10][11][12]

1. Membrane Preparation:

  • Culture cells stably expressing the human DP1 or DP2 receptor.
  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
  • Centrifuge the homogenate at low speed to remove nuclei and debris.
  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
  • Determine the protein concentration of the membrane preparation.

2. Binding Reaction:

  • In a 96-well plate, add the cell membrane preparation to each well.
  • Add a fixed concentration of a suitable radioligand (e.g., [3H]PGD2).
  • Add varying concentrations of the unlabeled competitor PGD2 analog (e.g., 15(R)-PGD2).
  • For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled PGD2.
  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Dry the filters and place them in scintillation vials with a scintillation cocktail.
  • Measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the specific binding as a function of the competitor concentration.
  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
  • Calculate the Ki value using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay

This protocol measures the ability of PGD2 analogs to induce the migration of eosinophils, a key functional readout for DP2 receptor activation.[1][6][13]

1. Eosinophil Isolation:

  • Isolate eosinophils from the peripheral blood of healthy human donors using negative immunomagnetic selection or density gradient centrifugation.
  • Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA).

2. Chemotaxis Chamber Setup:

  • Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 5 µm pore size) separating the upper and lower wells.
  • Add the PGD2 analog at various concentrations to the lower wells.
  • Add the eosinophil suspension to the upper wells.

3. Incubation:

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a set period (e.g., 60-90 minutes) to allow for cell migration.

4. Cell Counting and Analysis:

  • After incubation, remove the membrane and stain the migrated cells on the lower side of the membrane.
  • Count the number of migrated cells in several high-power fields using a microscope.
  • Plot the number of migrated cells against the concentration of the PGD2 analog.
  • Determine the EC50 value, the concentration that elicits a half-maximal chemotactic response.

Second Messenger Assays

1. cAMP Measurement (DP1 Activation): [14][15][16]

  • Plate cells expressing the DP1 receptor in a multi-well plate.
  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Stimulate the cells with various concentrations of the PGD2 analog for a defined time.
  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
  • Generate a dose-response curve to determine the EC50 for cAMP production.

2. Intracellular Calcium Mobilization (DP2 Activation): [3][17][18]

  • Load cells expressing the DP2 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Wash the cells to remove excess dye.
  • Measure the baseline fluorescence using a fluorescence plate reader.
  • Inject the PGD2 analog at various concentrations into the wells.
  • Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
  • Determine the peak fluorescence response for each concentration and generate a dose-response curve to calculate the EC50.

This comprehensive guide provides a foundation for researchers to understand and further investigate the functional differences between 15(R)-PGD2 and other PGD2 analogs. The provided data and protocols can aid in the design of experiments and the development of novel therapeutic agents targeting the PGD2 signaling pathway.

References

A Comparative Guide to Synthetic vs. Endogenous 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic and endogenous 15(R)-Prostaglandin D2 (15(R)-PGD2), focusing on their distinct origins, biological activities, and receptor interactions. The information presented is supported by experimental data to aid in the design and interpretation of research in inflammation, immunology, and drug discovery.

Introduction: Defining Synthetic and Endogenous 15(R)-PGD2

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes. The stereochemistry at the C-15 position of the prostaglandin molecule is a crucial determinant of its biological activity.

  • Endogenous PGD2 (15(S)-PGD2): The primary form of PGD2 produced in vivo is 15(S)-PGD2. Its synthesis is an enzymatic process, catalyzed by cyclooxygenase (COX) and PGD2 synthase. This is the molecule typically referred to as "endogenous PGD2."

  • Endogenous this compound: This isomer is an isoprostane, formed non-enzymatically through the free radical-catalyzed peroxidation of arachidonic acid. Its presence in biological systems is often associated with conditions of oxidative stress.

  • Synthetic this compound: This compound is chemically synthesized and is used as a research tool to investigate the specific roles of the 15(R) stereoisomer. A commonly studied synthetic analog is 15(R)-methyl-PGD2, which incorporates a methyl group at the C-15 position to enhance stability and potency.

This guide will focus on the comparison between the synthetically available 15(R)-PGD2 and the endogenously produced 15(S)-PGD2 to highlight the functional consequences of their stereochemical differences.

Quantitative Comparison of Biological Activity

The primary targets for PGD2 isomers are the D prostanoid receptor 1 (DP1) and D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of synthetic 15(R)-PGD2 analogs and endogenous 15(S)-PGD2.

Table 1: Receptor Binding Affinity (Ki, nM) of PGD2 Isomers and Analogs

CompoundDP1 Receptor (Ki, nM)DP2 (CRTH2) Receptor (Ki, nM)Reference
15(S)-PGD2 ~802.4 ± 0.2[1]
15(R)-methyl-PGD2 Low AffinityMore potent than 15(S)-PGD2[2][3]
13,14-dihydro-15-keto PGD2 (DK-PGD2) Inactive2.91 ± 0.29[1]
15-deoxy-Δ12,14-PGJ2 Low Affinity3.15 ± 0.32[1]

Table 2: Functional Potency (EC50, nM) of PGD2 Isomers and Analogs

Assay15(S)-PGD2 (EC50, nM)15(R)-methyl-PGD2 (EC50, nM)15(S)-methyl-PGD2 (EC50, nM)Reference
Eosinophil Chemoattraction 101.7128[2]
cAMP Inhibition (HEK-hCRTH2 cells) 1.8 ± 0.4Potent AgonistWeak Agonist[1]

Signaling Pathways

PGD2 and its analogs exert their effects through two distinct G protein-coupled receptors, DP1 and DP2, which trigger opposing downstream signaling cascades.

  • DP1 Receptor Signaling: The DP1 receptor is coupled to a Gs protein. Its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

  • DP2 (CRTH2) Receptor Signaling: The DP2 receptor is coupled to a Gi protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Furthermore, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing cytosolic calcium concentrations.

G_protein_signaling PGD2 Receptor Signaling Pathways cluster_DP1 DP1 Receptor Pathway cluster_DP2 DP2 (CRTH2) Receptor Pathway DP1 DP1 Receptor Gs Gs Protein DP1->Gs Activation AC1 Adenylyl Cyclase Gs->AC1 Stimulation cAMP1 cAMP AC1->cAMP1 Production PKA Protein Kinase A cAMP1->PKA Activation DP2 DP2 Receptor Gi Gi Protein DP2->Gi Activation AC2 Adenylyl Cyclase Gi->AC2 Inhibition PLC Phospholipase C Gi->PLC Activation (βγ subunit) cAMP2 cAMP AC2->cAMP2 Inhibition Ca Intracellular Ca2+ PLC->Ca Release PGD2 PGD2 (15R or 15S) PGD2->DP1 PGD2->DP2

PGD2 Receptor Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the activity of synthetic and endogenous 15(R)-PGD2.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

radioligand_binding_workflow Competitive Radioligand Binding Assay Workflow prep Prepare cell membranes expressing the target receptor (e.g., DP2) incubate Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]-PGD2) and varying concentrations of the competitor (e.g., 15(R)-PGD2 or 15(S)-PGD2) prep->incubate separate Separate bound from free radioligand by rapid filtration through a glass fiber filter incubate->separate wash Wash filters to remove non-specifically bound radioligand separate->wash quantify Quantify radioactivity on filters using liquid scintillation counting wash->quantify analyze Analyze data to determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and calculate the Ki quantify->analyze

Competitive Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation: Cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human DP2 receptor) are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a suitable buffer.

  • Incubation: In a multi-well plate, the prepared membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-PGD2) and a range of concentrations of the unlabeled competitor compound (synthetic 15(R)-PGD2 or endogenous 15(S)-PGD2). The incubation is carried out at a specific temperature for a defined period to reach equilibrium.[4]

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor compound. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

cAMP Measurement Assay

This functional assay is used to determine whether a compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor by measuring changes in intracellular cAMP levels.

camp_assay_workflow cAMP Measurement Assay Workflow prep Culture cells expressing the target receptor (e.g., DP1 or DP2) stimulate Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation prep->stimulate treat Treat cells with the test compound (e.g., 15(R)-PGD2 or 15(S)-PGD2) and/or a known activator (e.g., forskolin (B1673556) for DP2) stimulate->treat lyse Lyse the cells to release intracellular cAMP treat->lyse quantify Quantify cAMP levels using a competitive immunoassay (e.g., ELISA) or a fluorescence/luminescence-based biosensor lyse->quantify analyze Analyze data to determine the EC50 (for agonists) or IC50 (for antagonists) for the effect on cAMP levels quantify->analyze

cAMP Measurement Assay Workflow

Detailed Steps:

  • Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.

  • Pre-treatment: The cells are typically pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP and enhance the signal.[6]

  • Treatment: For DP1 (Gs-coupled), cells are treated with different concentrations of the test compound. For DP2 (Gi-coupled), cells are first stimulated with an agent that increases cAMP, such as forskolin, and then treated with the test compound to measure the inhibition of cAMP production.[1]

  • Cell Lysis: After the treatment period, the cells are lysed to release the intracellular cAMP.

  • Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, including competitive enzyme-linked immunosorbent assays (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET) assays, or reporter gene assays where the expression of a reporter gene is under the control of a cAMP-responsive element.

  • Data Analysis: The cAMP levels are plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be determined.

Intracellular Calcium Mobilization Assay

This functional assay is used to measure the ability of a compound to stimulate a Gi-coupled receptor that signals through the PLC/IP3 pathway, leading to an increase in intracellular calcium.

calcium_assay_workflow Intracellular Calcium Mobilization Assay Workflow prep Culture cells expressing the target receptor (e.g., DP2) load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep->load wash Wash cells to remove extracellular dye load->wash treat Place the plate in a fluorescence plate reader and add the test compound (e.g., 15(R)-PGD2 or 15(S)-PGD2) wash->treat measure Measure the change in fluorescence intensity over time treat->measure analyze Analyze the data to determine the EC50 for the calcium response measure->analyze

Intracellular Calcium Mobilization Assay Workflow

Detailed Steps:

  • Cell Culture: Cells expressing the DP2 receptor are grown in a multi-well plate.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye can cross the cell membrane and is cleaved by intracellular esterases to its active, calcium-sensitive form.[7]

  • Washing: After incubation, the cells are washed to remove any excess dye from the extracellular medium.

  • Treatment and Measurement: The plate is placed in a fluorescence plate reader. The test compound is added to the wells, and the fluorescence intensity is measured in real-time. An increase in intracellular calcium concentration leads to an increase in the fluorescence of the dye.

  • Data Analysis: The change in fluorescence is plotted against time to visualize the calcium transient. The peak fluorescence is then plotted against the concentration of the test compound to generate a dose-response curve and determine the EC50.

Conclusion

The distinction between synthetic and endogenous 15(R)-PGD2 is critical for accurate interpretation of experimental results. While endogenous PGD2 is primarily the 15(S) isomer produced enzymatically, the 15(R) isomer can be formed non-enzymatically under conditions of oxidative stress. Synthetic 15(R)-PGD2 and its analogs, such as 15(R)-methyl-PGD2, are potent and selective agonists of the DP2 receptor.[2] This selectivity makes them valuable tools for dissecting the specific roles of the DP2 signaling pathway in various physiological and pathological processes, particularly in the context of allergic inflammation. In contrast, the endogenously produced 15(S)-PGD2 exhibits activity at both DP1 and DP2 receptors. Understanding these differences is paramount for researchers in the field of eicosanoid biology and for the development of targeted therapeutics.

References

Structure-Activity Relationship of 15(R)-Prostaglandin D2 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including inflammation and allergic responses. It exerts its effects through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The development of selective agonists and antagonists for these receptors is a significant area of research for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 15(R)-Prostaglandin D2 analogs, focusing on their differential activity at DP1 and DP2 receptors, supported by experimental data and detailed protocols.

Comparative Biological Activity of PGD2 Analogs

The biological activity of PGD2 analogs is critically dependent on their stereochemistry and structural modifications, particularly at the C15 position of the ω-side chain. The following table summarizes the in vitro potency of key 15(R)-PGD2 analogs compared to the endogenous ligand PGD2 and other relevant derivatives.

CompoundReceptor TargetAssaySpeciesPotency (EC50/Ki, nM)Reference(s)
Prostaglandin D2 (PGD2) DP2 (CRTH2)Eosinophil ChemotaxisHuman10[1]
DP2 (CRTH2)Eosinophil CD11b ExpressionHuman~5-7[1]
DP2 (CRTH2)Receptor Binding (Ki)Human2.4 - 3.1[2]
DP1cAMP AccumulationHumanPotent Agonist[3]
This compound DP2 (CRTH2)Eosinophil CD11b ExpressionHuman~ Potent as PGD2[4]
DP2 (CRTH2)Eosinophil Actin PolymerizationHuman~ Potent as PGD2[4]
DP2 (CRTH2)Eosinophil MigrationHuman~ Potent as PGD2[4]
DP1Adenylyl Cyclase ActivityHumanWeak Effect[4]
15(R)-methyl-PGD2 DP2 (CRTH2)Eosinophil ChemotaxisHuman1.7[1]
DP2 (CRTH2)Eosinophil CD11b ExpressionHuman1.4 - 1.7[1][5]
DP2 (CRTH2)Eosinophil Actin PolymerizationHuman3.8[5][6]
DP1Platelet cAMP IncreaseHuman>10,000[5][6]
15(S)-methyl-PGD2 DP2 (CRTH2)Eosinophil ChemotaxisHuman128[1]
DP2 (CRTH2)Eosinophil CD11b ExpressionHuman~75-fold less potent than 15(R)-methyl-PGD2[1][4]
13,14-dihydro-15-keto-PGD2 DP2 (CRTH2)Receptor Binding (Ki)Human2.91[2]
15-deoxy-Δ12,14-PGJ2 DP2 (CRTH2)Receptor Binding (Ki)Human3.15[2]

Key Signaling Pathways

Prostaglandin D2 and its analogs mediate their effects by activating the DP1 and DP2 receptors, which are coupled to different intracellular signaling cascades. The diagram below illustrates these pathways.

PGD2_Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers cluster_responses Cellular Responses PGD2 Prostaglandin D2 / Analogs DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gs Gαs DP1->Gs couples to Gi Gαi DP2->Gi couples to AC Adenylyl Cyclase Gs->AC activates Gi->AC inhibits PLC Phospholipase C Gi->PLC activates (via βγ) cAMP ↑ cAMP AC->cAMP produces Relaxation Vasodilation, Bronchodilation cAMP->Relaxation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Inflammation Eosinophil & Basophil Chemotaxis, Activation Ca->Inflammation

Figure 1: PGD2 Signaling Pathways via DP1 and DP2 Receptors.

Experimental Workflow for SAR Studies

The evaluation of novel 15(R)-PGD2 analogs typically follows a hierarchical screening process to determine their potency, selectivity, and functional effects. The workflow diagram below outlines this process.

SAR_Workflow cluster_synthesis Compound Generation cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_selectivity Selectivity Profiling cluster_sar Analysis Synthesis Chemical Synthesis of 15(R)-PGD2 Analogs BindingAssay DP2 (CRTH2) Receptor Binding Assay (Ki) Synthesis->BindingAssay CaMobilization Calcium Mobilization (EC50) BindingAssay->CaMobilization Chemotaxis Eosinophil Chemotaxis (EC50) CaMobilization->Chemotaxis CD11b CD11b Expression (EC50) Chemotaxis->CD11b DP1Assay DP1 Receptor Assay (cAMP accumulation) CD11b->DP1Assay SAR Structure-Activity Relationship Analysis DP1Assay->SAR

Figure 2: Experimental Workflow for SAR Evaluation of 15(R)-PGD2 Analogs.

Detailed Experimental Protocols

Eosinophil Chemotaxis Assay

This assay evaluates the ability of PGD2 analogs to induce the migration of eosinophils, a key process in allergic inflammation.

  • Cell Preparation: Human eosinophils are isolated from peripheral blood of healthy donors using negative selection with immunomagnetic beads to achieve high purity.

  • Chemotaxis Chamber: A 96-well microchemotaxis chamber with a 5-μm pore size filter is used.[4]

  • Assay Procedure:

    • The lower wells of the chamber are filled with various concentrations of the test PGD2 analog diluted in RPMI 1640 medium containing 10% FCS and 10 mM HEPES.[4]

    • A suspension of purified eosinophils (typically 1-2 x 10^5 cells in 50 μL) is added to the upper wells.[4]

    • The chamber is incubated at 37°C in a humidified incubator with 5% CO2 for 1 hour.[4]

    • After incubation, the filter is removed, and the number of cells that have migrated to the lower wells is quantified. This can be done by direct cell counting using a hemocytometer or by flow cytometry.[4]

  • Data Analysis: The number of migrated cells is plotted against the concentration of the analog, and the EC50 value (the concentration that elicits 50% of the maximal response) is calculated using non-linear regression.

CD11b Expression Assay by Flow Cytometry

This assay measures the upregulation of the adhesion molecule CD11b on the surface of eosinophils, which is a marker of cell activation.

  • Cell Stimulation: Purified human eosinophils are incubated with various concentrations of the PGD2 analog or a vehicle control in a suitable buffer (e.g., PBS with calcium and magnesium) at 37°C for a defined period (e.g., 15-30 minutes).

  • Antibody Staining:

    • After stimulation, the cells are washed with cold PBS containing BSA.

    • The cells are then incubated with a fluorochrome-conjugated anti-human CD11b antibody (e.g., FITC- or PE-conjugated) in the dark on ice for 30 minutes.[7] To distinguish eosinophils from other granulocytes, co-staining with an anti-CD16 antibody can be performed, as eosinophils are CD16-negative.[7]

  • Flow Cytometry Analysis:

    • The stained cells are washed and resuspended in a sheath fluid for analysis on a flow cytometer.

    • The eosinophil population is gated based on its characteristic forward and side scatter properties and, if applicable, negative staining for CD16.

    • The mean fluorescence intensity (MFI) of CD11b staining is measured for the eosinophil population.

  • Data Analysis: The increase in CD11b MFI is plotted against the analog concentration to determine the EC50 value.

DP1 Receptor cAMP Assay

This assay determines the activity of PGD2 analogs at the DP1 receptor by measuring the accumulation of intracellular cyclic AMP (cAMP).

  • Cell Line: A cell line stably expressing the human DP1 receptor, such as CHO-K1 or HEK293 cells, is used.[1]

  • Assay Procedure:

    • Cells are seeded in multi-well plates and grown to confluency.

    • On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The cells are then stimulated with various concentrations of the PGD2 analog for a specific time at 37°C.

    • Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).[1]

  • Data Analysis: The amount of cAMP produced is plotted against the analog concentration, and the EC50 value is determined.

DP2 (CRTH2) Receptor Signaling Assay (Calcium Mobilization)

This assay assesses the functional activity of PGD2 analogs at the DP2 receptor by measuring changes in intracellular calcium concentration.

  • Cell Line: A cell line endogenously or recombinantly expressing the human DP2 receptor (e.g., human eosinophils or transfected HEK293 cells) is used.

  • Calcium Indicator Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Fluorometric Measurement:

    • The dye-loaded cells are placed in a fluorometer or a fluorescence plate reader.

    • A baseline fluorescence reading is established.

    • The PGD2 analog is added, and the change in fluorescence, which corresponds to the change in intracellular calcium concentration, is recorded over time.

  • Data Analysis: The peak fluorescence response is measured for each analog concentration, and this is used to generate a dose-response curve from which the EC50 value can be calculated.

Conclusion

The structure-activity relationship of this compound analogs reveals that subtle modifications to the PGD2 scaffold can lead to significant changes in receptor selectivity and potency. Notably, the introduction of a methyl group at the C15 position with an (R)-configuration, as seen in 15(R)-methyl-PGD2, dramatically enhances potency and selectivity for the DP2 receptor while diminishing activity at the DP1 receptor.[1][5] In contrast, the corresponding 15(S)-methyl analog is significantly less active at DP2.[1][4] The naturally occurring 15(R)-PGD2 also demonstrates potent and selective agonism at the DP2 receptor.[4] These findings underscore the critical role of the stereochemistry at C15 in determining the pharmacological profile of PGD2 analogs and provide a valuable framework for the design of novel and selective modulators of the PGD2 signaling pathway for therapeutic intervention in inflammatory and allergic diseases.

References

Safety Operating Guide

Proper Disposal Procedures for 15(R)-Prostaglandin D2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of biologically active compounds like 15(R)-Prostaglandin D2 is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to serve as a preferred resource for handling this potent and selective DP2 receptor agonist.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₀H₃₂O₅[1]
Molecular Weight 352.5 g/mol [1]
Purity ≥95%
Formulation A solution in methyl acetate[1]
Storage Temperature -20°C[1]
Stability ≥ 2 years (at -20°C)[1]
Solubility in DMF 50 mg/mL[1]
Solubility in DMSO 50 mg/mL[1]
Solubility in Ethanol 50 mg/mL[1]
Solubility in PBS (pH 7.4) 1 mg/mL[1]

Immediate Safety and Handling Precautions

Before initiating any procedure involving this compound, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier. The following are general but essential safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

Step-by-Step Disposal Protocol

While specific institutional guidelines should always be followed, the following protocol provides a general framework for the proper disposal of this compound.

  • Segregation of Waste:

    • Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid compound (e.g., weigh boats, contaminated filter paper) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated Labware: Disposable labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes) should be collected in a designated hazardous waste container.

  • Chemical Inactivation (Recommended but requires verification):

    • However, based on the chemical nature of prostaglandins, hydrolysis under basic conditions (e.g., using a dilute solution of sodium hydroxide) may be a potential method for degradation. It is crucial to perform a small-scale test to validate the effectiveness and safety of any inactivation method before applying it to bulk waste.

    • Following any inactivation procedure, the resulting solution should still be treated as hazardous waste.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information (e.g., flammable if dissolved in an organic solvent).

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials, following all institutional guidelines for hazardous waste storage.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Provide them with a complete and accurate description of the waste contents.

Experimental Workflow and Signaling Pathway

To provide value beyond the product itself, understanding the experimental context in which this compound is used is beneficial. Below are diagrams illustrating a typical experimental workflow for studying this prostaglandin (B15479496) agonist and its known signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation cell_culture Cell Culture (e.g., immune cells, endothelial cells) treatment Treat Cells with 15(R)-PGD2 cell_culture->treatment compound_prep Prepare 15(R)-PGD2 Solutions compound_prep->treatment ca_flux Calcium Flux Assay treatment->ca_flux camp cAMP Measurement treatment->camp migration Cell Migration Assay treatment->migration mediator_release Mediator Release Assay treatment->mediator_release data_analysis Data Analysis and Interpretation ca_flux->data_analysis camp->data_analysis migration->data_analysis mediator_release->data_analysis

A typical experimental workflow for studying the effects of this compound.

signaling_pathway PGD2 This compound DP2 DP2 Receptor (CRTH2) (G-protein coupled receptor) PGD2->DP2 Gi Gi Protein (Pertussis Toxin Sensitive) DP2->Gi AC Adenylate Cyclase Gi->AC PLC Phospholipase C Gi->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_flux ↑ Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_flux Cellular_Response Cellular Responses Ca_flux->Cellular_Response Chemotaxis Chemotaxis (Th2 cells, Eosinophils, Basophils) Cellular_Response->Chemotaxis Mediator_Release Mediator Release Cellular_Response->Mediator_Release

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(R)-Prostaglandin D2
Reactant of Route 2
15(R)-Prostaglandin D2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.